Technical Documentation Center

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol
  • CAS: 70498-85-0

Core Science & Biosynthesis

Foundational

Elucidating the Structure and Tautomeric Dynamics of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol: A Comprehensive Technical Guide

Executive Summary The structural elucidation of substituted pyrazoles demands a rigorous, multimodal analytical approach due to their inherent prototropic tautomerism and regiochemical ambiguity. This whitepaper provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted pyrazoles demands a rigorous, multimodal analytical approach due to their inherent prototropic tautomerism and regiochemical ambiguity. This whitepaper provides an in-depth technical guide for the definitive structural characterization of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol (C₁₁H₁₂N₂O₂). Designed for analytical chemists and drug development professionals, this guide moves beyond standard protocols to explain the fundamental causality behind instrumental choices, offering a self-validating framework for mass spectrometry, multidimensional NMR, and solid-state analysis.

The Molecular Complexity of Pyrazol-5-ols

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol represents a complex analytical challenge due to its multiple hydrogen-bond donors and acceptors[1]. A defining feature of pyrazol-5-ols is their ability to exist in three distinct tautomeric states: the OH form (aromatic), the CH form (non-aromatic pyrazolone), and the NH form (zwitterionic/amide-like).

Understanding which tautomer predominates in a given environment is critical for predicting the molecule's pharmacological behavior, receptor binding affinity, and physical stability.

Tautomeric_Equilibrium OH OH Form (Aromatic) CH CH Form (Non-aromatic) OH->CH Solvent Dependent NH NH Form (Zwitterionic) CH->NH H-Bonding Driven

Caption: Prototropic tautomerism pathways in pyrazol-5-ols.

Strategic Analytical Workflow

To systematically dismantle the structural ambiguity of this molecule, an orthogonal analytical workflow is required. Each technique is selected to answer a specific structural question, culminating in a unified, self-validating elucidation.

Analytical_Workflow Start 1-Benzyl-3-(hydroxymethyl) -1H-pyrazol-5-ol HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS NMR 1D & 2D NMR Connectivity & Tautomerism Start->NMR IR FT-IR Spectroscopy Functional Groups Start->IR Xray X-Ray Crystallography Solid-State Conformation Start->Xray Elucidated Final Elucidated Structure HRMS->Elucidated NMR->Elucidated IR->Elucidated Xray->Elucidated

Caption: Multimodal analytical workflow for pyrazole structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale

The initial step in elucidation is confirming the exact molecular formula. For pyrazol-5-ols, Electrospray Ionization (ESI) in negative mode is strategically chosen over positive mode. The C5-hydroxyl group is highly acidic and readily deprotonates to form a resonance-stabilized pyrazolate anion ([M-H]⁻). This yields a superior signal-to-noise ratio and minimizes in-source fragmentation compared to protonation.

Self-Validating Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 554.2615) continuously via a secondary reference sprayer.

  • Acquisition: Acquire data in ESI-TOF negative mode (m/z 50–1000).

  • Validation Check: The simultaneous detection of the lock-mass calibrant ensures real-time correction of time-of-flight drift. If the calibrant deviates by >2 ppm, the system automatically flags the analyte data as invalid, ensuring the mass accuracy of the analyte peak is absolutely trustworthy.

Expected HRMS Data:

  • Theoretical [M-H]⁻: 203.0826 m/z

  • Observed [M-H]⁻: 203.0824 m/z (Error: < 1.0 ppm)

  • Confirmed Formula: C₁₁H₁₁N₂O₂⁻

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale

NMR is the cornerstone for distinguishing the regiochemistry (N1 vs. N2 substitution) and the tautomeric state of pyrazoles.

Solvent Selection: ¹³C NMR chemical shifts are highly sensitive to the tautomeric state of the pyrazole ring[2]. Non-polar solvents like CDCl₃ often result in a dynamic equilibrium of tautomers, leading to severe line broadening. Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor. DMSO-d₆ locks the tautomeric equilibrium into the OH form via strong intermolecular hydrogen bonding, preventing signal broadening[3].

2D NMR Strategy: Careful analysis of HMBC spectra is critical for establishing the exact regiochemistry of substituted pyrazoles[4]. While NOESY can suggest spatial proximity, rapid proton exchange at the hydroxyl sites renders NOE correlations unreliable. HMBC relies on through-bond scalar couplings (²J_CH and ³J_CH), providing unambiguous proof of connectivity.

Self-Validating Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak (0.00 ppm) and the residual DMSO quintet (2.50 ppm) serve as dual internal controls to validate the chemical shift axis.

  • 1D Acquisition: Acquire a high-resolution ¹H spectrum (ns=16, d1=2s) and ¹³C spectrum (ns=512, d1=2s).

  • 2D Acquisition: Acquire multiplicity-edited HSQC and long-range HMBC spectra optimized for ⁿJ_CH = 8 Hz.

  • Validation Check: Re-acquire the 1D ¹H spectrum post-2D acquisition. Comparing the pre- and post-run spectra validates that no sample degradation or solvent evaporation occurred during the multi-hour acquisition sequence.

Regiochemical Assignment via HMBC Logic

The differentiation between N1 and N2 substitution is a classic analytical pitfall. To prove the benzyl group is at N1, we look at the HMBC correlations. The benzyl methylene protons exhibit a strong three-bond (³J_CH) correlation to the C5 carbon (~154.1 ppm). If the benzyl group were at N2, this correlation would instead manifest at the C3 carbon (~148.2 ppm).

HMBC_Logic H_Benzyl Benzyl -CH2- Protons (~5.1 ppm) C5 C5 (C-OH) ~154 ppm H_Benzyl->C5 3J_CH H_C4 C4-H Proton (~5.4 ppm) H_C4->C5 2J_CH C3 C3 (C-CH2OH) ~148 ppm H_C4->C3 2J_CH

Caption: Key HMBC correlation logic for regiochemical assignment of the pyrazole ring.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 500 MHz)

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Assignment Notes
N1-CH₂ 5.12s, 2H49.5Benzyl methylene
C3-CH₂OH 4.38d (J=5.5), 2H58.2Hydroxymethyl carbon
C3-CH₂OH 5.05t (J=5.5), 1H-Hydroxyl proton (D₂O exchangeable)
C4 5.45s, 1H88.4Pyrazole methine (Diagnostic of OH form)
C5 --154.1Pyrazole C-OH
C5-OH 11.80br s, 1H-Enolic hydroxyl (D₂O exchangeable)
Phenyl 7.20 – 7.35m, 5H127.1 – 138.5Aromatic ring

Table 2: Key 2D NMR Correlations

Proton SignalHSQC Correlation (¹J_CH)HMBC Correlation (²J_CH, ³J_CH)Structural Significance
Benzyl -CH₂- 49.5 ppm154.1 (C5), 138.5 (Ph-ipso)Confirms N1 substitution over N2
C4-H 88.4 ppm154.1 (C5), 148.2 (C3)Confirms pyrazole ring connectivity
C3-CH₂OH 58.2 ppm148.2 (C3), 88.4 (C4)Confirms hydroxymethyl placement at C3

Vibrational Spectroscopy & Crystallography

While solution-state NMR provides the molecular framework, the solid-state conformation can differ significantly due to crystal packing and intermolecular hydrogen bonding networks. Solid-state NMR and X-ray crystallography provide orthogonal confirmation of the preferred tautomer in the crystal lattice[5].

FT-IR spectroscopy is employed as a rapid, self-validating check prior to crystallization. The presence of a broad O-H stretch (~3100–3300 cm⁻¹) and the distinct absence of a strong pyrazolone C=O stretch (>1700 cm⁻¹) confirms that the enol (OH) form dominates in the solid state, aligning with the solution-state NMR findings.

Conclusion

The definitive structure elucidation of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol requires a synergistic application of HRMS, multidimensional NMR, and solid-state techniques. By understanding the causality behind solvent selection and relying on through-bond HMBC correlations rather than spatial approximations, researchers can confidently resolve the tautomeric and regiochemical complexities inherent to substituted pyrazoles.

References

  • [2] Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Source: cdnsciencepub.com. URL:2

  • [5] Title: The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. Source: acs.org. URL: 5

  • [4] Title: Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. Source: researchgate.net. URL:4

  • [3] Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: mdpi.com. URL: 3

  • [1] Title: 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol. Source: benchchem.com. URL: 1

Sources

Exploratory

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol (CAS 70498-85-0): Comprehensive Technical Guide on Synthesis, Tautomerism, and Medicinal Applications

Executive Summary & Chemical Identity 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol (CAS 70498-85-0) is a highly versatile heterocyclic building block utilized extensively in synthetic and medicinal chemistry[1]. Characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol (CAS 70498-85-0) is a highly versatile heterocyclic building block utilized extensively in synthetic and medicinal chemistry[1]. Characterized by a pyrazole core functionalized with a hydrophobic benzyl group at N1, a hydrogen-bond-donating hydroxymethyl group at C3, and an enolic hydroxyl group at C5, this scaffold provides multiple orthogonal vectors for late-stage functionalization. It serves as a critical pharmacophore in the development of kinase inhibitors, antimicrobial agents, and cell cycle modulators[2][3].

Quantitative Chemical Profiling

The foundational physicochemical identifiers of the compound are summarized below to ensure precise material tracking and analytical verification[1][4].

PropertyValue
Compound Name 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol
CAS Registry Number 70498-85-0
Common Synonyms 5-Hydroxy-1-(phenylmethyl)-1H-pyrazole-3-methanol
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.22 g/mol
InChI Key ANSWMLLZOJSFNN-UHFFFAOYSA-N

Structural Dynamics: The Tautomeric Equilibrium

A critical consideration when utilizing 1-benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol in assay development or structural biology is its tautomeric behavior. The pyrazole core exists in a dynamic equilibrium between the OH-form (pyrazol-5-ol), the NH-form (pyrazol-5(4H)-one), and a zwitterionic CH-form.

Causality in Tautomerism: The dominant species is highly dependent on the dielectric constant and hydrogen-bonding capacity of the solvent. Non-polar aprotic solvents (e.g., chloroform, dichloromethane) generally favor the OH-form due to the stabilization provided by intramolecular hydrogen bonding. Conversely, highly polar protic environments (e.g., water, methanol) stabilize the more polar NH-form and zwitterionic states, which directly impacts the compound's binding kinetics in aqueous biological assays.

TautomericEquilibrium OH OH-Form (Pyrazol-5-ol) NH NH-Form (Pyrazol-5(4H)-one) OH->NH Proton Transfer (Solvent Dependent) CH CH-Form (Zwitterionic/Enol) NH->CH Tautomerization

Tautomeric equilibrium of the pyrazole core influenced by solvent polarity.

Synthetic Methodologies & Mechanistic Pathways

The de novo synthesis of 1-benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol requires a two-phase approach designed to ensure strict regiocontrol. The protocol below establishes a self-validating system, integrating mechanistic causality with in-process controls (IPCs).

Phase 1: Regioselective Cyclocondensation

The synthesis begins with the condensation of benzylhydrazine and a dialkyl acetylenedicarboxylate (e.g., diethyl acetylenedicarboxylate) to form the intermediate ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate (CAS 70608-99-0)[5].

  • Mechanistic Causality: The primary amine (-NH₂) of benzylhydrazine is sterically unhindered and highly nucleophilic. It initiates a Michael addition on the electrophilic alkyne carbon of the dicarboxylate. Subsequent intramolecular cyclization occurs as the secondary amine (-NH-Bn) attacks the adjacent ester carbonyl, expelling ethanol. This electronic differentiation guarantees that the benzyl group is exclusively positioned at N1, rather than N2[3].

Step-by-Step Protocol & Self-Validation:

  • Suspend benzylhydrazine dihydrochloride (1.0 eq) in a 1:1 mixture of glacial acetic acid and 1,4-dioxane.

  • Add anhydrous potassium carbonate (K₂CO₃) to liberate the free hydrazine base.

  • Dropwise, add diethyl acetylenedicarboxylate (1.05 eq) at 0 °C to control the exothermic Michael addition.

  • Heat the reaction to 90 °C for 4 hours to drive the cyclocondensation[3].

  • Self-Validating IPC: Monitor via TLC (1:1 EtOAc/Hexanes). The intermediate ester will stain deep purple when exposed to a 1% aqueous FeCl₃ solution, confirming the presence of the enolic C5-hydroxyl group.

Phase 2: Hydride Reduction

The intermediate ester must be reduced to the target hydroxymethyl derivative.

  • Mechanistic Causality: Lithium aluminum hydride (LiAlH₄) is selected over milder reagents (like NaBH₄) because ester reduction requires a potent source of nucleophilic hydride. To prevent the formation of unfilterable aluminum hydroxide emulsions—which trap the highly polar pyrazol-5-ol product—a strict Fieser workup is implemented.

Step-by-Step Protocol & Self-Validation:

  • Dissolve the intermediate ester in anhydrous THF and cool to 0 °C under an inert argon atmosphere.

  • Slowly add a 1.0 M solution of LiAlH₄ in THF (2.5 eq).

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Fieser Workup: Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O. Stir vigorously until a granular white precipitate forms.

  • Filter through a Celite pad and concentrate the filtrate in vacuo.

  • Self-Validating IPC: Analyze the crude product via LC-MS. The chromatogram must show the complete disappearance of the ester mass (m/z ~246) and the emergence of the target molecular ion (m/z 205 [M+H]⁺).

SyntheticWorkflow Step1 1. Reagent Preparation Benzylhydrazine + Diethyl acetylenedicarboxylate Step2 2. Cyclocondensation Reflux in AcOH/Dioxane (90 °C) Step1->Step2 Nucleophilic Attack Step3 3. Intermediate Isolation Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate Step2->Step3 Regioselective Cyclization Step4 4. Hydride Reduction LiAlH4 in dry THF (0 °C to RT) Step3->Step4 Ester to Alcohol Reduction Step5 5. Fieser Workup & Isolation 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol Step4->Step5 Quench & Filter

Step-by-step synthetic workflow from benzylhydrazine to the target pyrazol-5-ol.

Applications in Drug Discovery & Medicinal Chemistry

The 1-benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol scaffold is a privileged structure in pharmacology. Its spatial geometry allows it to occupy deep hydrophobic pockets while simultaneously engaging in directional hydrogen bonding.

  • Antimicrobial Agents (MurB Inhibition): Pyrazole derivatives are potent inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB), an enzyme critical for bacterial cell wall synthesis in opportunistic pathogens like Pseudomonas aeruginosa. X-ray crystallography reveals that the pyrazole core binds in the catalytic pocket near FAD. The C3 and C5 positions act as critical vectors, forming hydrogen bonds with hydrophilic residues (e.g., Tyr132, Arg166) and tightly bound water molecules[2].

  • Oncology (Mitotic Checkpoint Inhibition): Substituted benzylpyrazoles have been identified as highly effective inhibitors of Bub1, a mitotic checkpoint kinase. By preventing the establishment of the mitotic checkpoint complex, these pyrazole-based inhibitors cause severe chromosomal missegregation in cancer cells, forcing them into mitotic catastrophe and subsequent apoptosis[3].

  • Cytoskeleton Regulation (LIMK Inhibitors): Derivatives of 1-benzylpyrazolo-3-carboxamides serve as highly selective inhibitors of LIM kinases (LIMK1/2), which are pivotal in regulating actin cytoskeletal dynamics and cell motility[6].

Pharmacophore Scaffold 1-Benzyl-3-(hydroxymethyl) -1H-pyrazol-5-ol Core N1 N1-Benzyl Group (Hydrophobic Pocket Binding) Scaffold->N1 C3 C3-Hydroxymethyl (H-Bond Donor/Acceptor) Scaffold->C3 C5 C5-Hydroxyl (Metal Chelation / H-Bonding) Scaffold->C5

Pharmacophoric features of the 1-benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol scaffold.

References

  • NIH PubMed Central. "Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB) from Pseudomonas aeruginosa". PMC. URL: [Link]

  • NIH PubMed Central. "Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors". PMC. URL: [Link]

  • Google Patents. "WO2013092512A1 - Substituted benzylpyrazoles". European Patent Office.

Sources

Foundational

physical and chemical properties of pyrazole derivatives

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives Introduction: The Pyrazole Core in Modern Chemistry Pyrazole and its derivatives represent a highly influential class of N-heter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazole Derivatives

Introduction: The Pyrazole Core in Modern Chemistry

Pyrazole and its derivatives represent a highly influential class of N-heterocyclic compounds, distinguished by a five-membered aromatic ring containing two adjacent nitrogen atoms.[1] This unique structural motif, featuring both a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom, imparts a rich and versatile chemical character.[1][2] The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, and is pivotal in the development of agrochemicals and materials science.[3][4][5] An understanding of the is therefore of paramount importance for researchers, scientists, and professionals in drug development for the rational design and synthesis of novel, effective molecules.[6] This guide provides a comprehensive exploration of these properties, grounded in established scientific principles and experimental observations.

Part 1: Physicochemical Properties of Pyrazole Derivatives

The physicochemical properties of pyrazole derivatives, such as their acidity, basicity, solubility, and spectroscopic signatures, are fundamental to their behavior in both chemical reactions and biological systems. These properties are highly tunable through substitution on the pyrazole ring, allowing for the fine-tuning of molecules for specific applications.

Acidity and Basicity: The Amphoteric Nature of Pyrazoles

Pyrazoles are amphoteric compounds, capable of acting as both weak acids and weak bases.[3] The pyrrole-like N1 nitrogen can be deprotonated in the presence of a base, while the pyridine-like N2 nitrogen can be protonated in acidic media.[2][7] The pKa values for these processes are highly dependent on the nature and position of substituents on the ring.[1] Electron-withdrawing groups generally increase the acidity of the N-H proton, while electron-donating groups increase the basicity of the N2 nitrogen.[3][8]

DerivativepKa (Conjugate Acid)pKa (N-H)
Pyrazole2.4914.21
3-Methylpyrazole3.3~14.9
4-Nitropyrazole-1.99.66
3,5-Dimethylpyrazole4.12~15.4

This table presents a selection of pKa values for representative pyrazole derivatives to illustrate the impact of substitution on their acidic and basic properties.

Tautomerism: A Dynamic Equilibrium

A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, which involves a 1,2-proton shift between the two adjacent nitrogen atoms.[9] This results in a dynamic equilibrium between two tautomeric forms. For asymmetrically substituted pyrazoles, such as 3-methylpyrazole, this equilibrium is between the 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole tautomers.[9] The position of this equilibrium is influenced by factors such as the nature of the substituents, the solvent, and the temperature, and it is a critical consideration in drug design as different tautomers can exhibit distinct biological activities.[9][10]

Caption: Annular prototropic tautomerism in 3-methylpyrazole.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of pyrazole derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The chemical shifts of the pyrazole ring protons are influenced by the electronic environment. The N-H proton signal is often broad and may not be visible in protic solvents due to rapid exchange.[11]

    • ¹³C NMR : The carbon atoms of the pyrazole ring have characteristic chemical shifts that are sensitive to the nature of substituents.[12][13]

NucleusTypical Chemical Shift Range (ppm)Notes
¹H (C3-H)7.5 - 8.0
¹H (C4-H)6.2 - 6.6The most upfield of the ring protons.[14]
¹H (C5-H)7.5 - 8.0
¹H (N1-H)10.0 - 14.0Often broad; exchangeable with D₂O.[11]
¹³C (C3)135 - 150
¹³C (C4)100 - 110The most upfield of the ring carbons.[15]
¹³C (C5)125 - 140
  • Infrared (IR) Spectroscopy : IR spectroscopy is valuable for identifying functional groups and studying intermolecular interactions.[11] The N-H stretching vibration in N-unsubstituted pyrazoles is particularly informative. In the solid state or in concentrated solutions, this band is typically broad and shifted to a lower frequency (around 2600-3200 cm⁻¹) due to strong intermolecular N-H···N hydrogen bonding.[11][16] The pyrazole ring itself exhibits characteristic stretching and bending vibrations in the fingerprint region (1200-1600 cm⁻¹).[11][17]

  • UV-Vis Spectroscopy : The electronic spectra of pyrazole derivatives, typically recorded in ethanolic solution, show characteristic absorption bands in the UV region, generally between 246–300 nm.[17]

Part 2: Chemical Reactivity and Functionalization

The reactivity of the pyrazole ring is a key aspect of its utility in synthesis. The presence of two nitrogen atoms influences the electron density at the carbon positions, dictating the regioselectivity of various reactions.[5]

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[18] The C4 position is the most electron-rich and, consequently, the most common site for electrophilic substitution in neutral or alkaline media.[3][18][19] Common electrophilic substitution reactions include nitration, halogenation, and acylation.[20]

electrophilic_substitution pyrazole Pyrazole intermediate Sigma Complex (Wheland Intermediate) pyrazole->intermediate + E⁺ (Electrophile) product 4-Substituted Pyrazole intermediate->product - H⁺

Caption: General mechanism of electrophilic substitution on the pyrazole ring.

The regioselectivity of electrophilic substitution can be altered by the presence of substituents and by the reaction conditions. For instance, in strongly acidic media, the pyrazole ring is protonated to form a pyrazolium cation, which deactivates the ring towards electrophilic attack and can direct substitution to the C3 or C5 positions.[5][21]

Nucleophilic Substitution

Nucleophilic substitution on the pyrazole ring is generally less favorable than electrophilic substitution due to the electron-rich nature of the ring.[3] However, it can be achieved, particularly on pyrazole rings bearing strong electron-withdrawing groups or at positions activated for nucleophilic attack (C3 and C5).[8][22][23]

N-Functionalization

The nitrogen atoms of the pyrazole ring are readily functionalized through reactions such as alkylation, acylation, and arylation.[24] In N-unsubstituted pyrazoles, deprotonation of the N1-H with a base generates a pyrazolate anion, which is a potent nucleophile for subsequent reactions with electrophiles.[8]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.[25][26] These reactions are instrumental in the synthesis of complex, highly functionalized pyrazole derivatives.[27] Reactions such as Suzuki, Heck, and Sonogashira couplings are routinely employed, often requiring a pre-functionalized pyrazole (e.g., a halopyrazole) as a coupling partner.[25][28] More recently, direct C-H functionalization has emerged as a powerful strategy to introduce new substituents onto the pyrazole ring without the need for pre-functionalization.[25][26][29]

Part 3: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and functionalization of pyrazole derivatives.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and widely used method for the construction of the pyrazole ring, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][30][31][32]

Objective: To synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole.

Materials:

  • Acetylacetone (1,3-dicarbonyl compound)

  • Phenylhydrazine (hydrazine derivative)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3,5-dimethyl-1-phenyl-1H-pyrazole.

  • Characterize the purified product by NMR and IR spectroscopy and compare the data with literature values.[15]

Suzuki Cross-Coupling of a Bromopyrazole

This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl group at the C4 position of a pyrazole ring.

Objective: To synthesize 1-benzyl-4-(4-bromophenyl)pyrazole.[18]

Materials:

  • 4-Bromo-1-benzyl-1H-pyrazole (starting material)

  • (4-Bromophenyl)boronic acid (coupling partner)

  • Palladium(II) acetate (catalyst)

  • Triphenylphosphine (ligand)

  • Sodium carbonate (base)

  • 1,4-Dioxane and water (solvent mixture)

Procedure:

  • To a Schlenk flask, add 4-bromo-1-benzyl-1H-pyrazole (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solution of sodium carbonate (2.0 eq) in water, followed by degassed 1,4-dioxane.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-4-(4-bromophenyl)pyrazole.

  • Characterize the final product by spectroscopic methods.

suzuki_coupling_workflow start Combine Reactants: - Bromopyrazole - Boronic Acid - Pd Catalyst & Ligand - Base reaction Heat under Inert Atmosphere start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Conclusion

The rich and tunable physicochemical and chemical properties of pyrazole derivatives have solidified their position as a privileged scaffold in chemical and pharmaceutical research. A thorough understanding of their tautomerism, reactivity in electrophilic and nucleophilic substitutions, and amenability to modern synthetic methods like metal-catalyzed cross-coupling is essential for the continued development of novel pyrazole-based compounds. The experimental protocols provided herein serve as a practical starting point for the synthesis and functionalization of this important class of heterocycles, enabling further exploration of their potential in drug discovery and beyond.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC. [Link]

  • Synthesis and reactivity of some pyrazole derivatives. IARJSET. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]

  • Knorr pyrazole synthesis. Slideshare. [Link]

  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. DOAB. [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. CSIC. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Kyung Hee University. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. ResearchGate. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF - ResearchGate. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. Rsc.org. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Pyrazole. SlidePlayer. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). J. Chem. Soc. Pak.. [Link]

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]

  • NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Research Square. [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]

  • Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. SpringerLink. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyrazole Compounds

Introduction: The Privileged Pyrazole Scaffold Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry and materials science.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties allow them to interact with a wide range of biological targets, making them core components in numerous approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2][3] The diverse biological activities exhibited by pyrazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral properties—drive the continuous pursuit of novel synthetic methodologies to access new chemical entities.[1][4] This guide provides a comprehensive technical overview of the principal strategies for synthesizing and rigorously characterizing these valuable compounds, aimed at researchers and professionals in drug development.

Strategic Pillars of Pyrazole Synthesis

The construction of the pyrazole core can be achieved through several robust synthetic strategies. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction scale. The two most fundamental and widely employed approaches are the condensation of hydrazines with 1,3-dicarbonyl compounds and the 1,3-dipolar cycloaddition of diazo compounds with alkynes.

Cyclocondensation of Hydrazines with 1,3-Difunctional Systems: The Knorr Synthesis and its Variants

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a method first reported by Ludwig Knorr in 1883.[1][2][5] This approach is valued for its simplicity, efficiency, and the ready availability of the starting materials.[2][6]

Causality of the Reaction: The mechanism hinges on the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons. The reaction is typically acid-catalyzed, which protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[7][8] This is followed by an intramolecular condensation to form a heterocyclic intermediate, which then dehydrates to yield the aromatic pyrazole ring.[9] A critical consideration when using an unsymmetrical 1,3-dicarbonyl is the potential for the formation of two regioisomers, which can complicate purification.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1_CO_CH2_CO_R2 1,3-Dicarbonyl Compound Condensation Acid-Catalyzed Condensation R1_CO_CH2_CO_R2->Condensation R3_NHNH2 Hydrazine Derivative R3_NHNH2->Condensation Dehydration Dehydration Condensation->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: High-level workflow of the Knorr pyrazole synthesis.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis [5][6]

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

    • Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

    • Ethanol or Glacial Acetic Acid (as solvent)

    • Catalytic amount of a strong acid (e.g., concentrated HCl) (optional, as acetic acid can serve as both solvent and catalyst)

  • Procedure:

    • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Slowly add the hydrazine derivative to the stirred solution at room temperature. An exothermic reaction may be observed.

    • If using a neutral solvent like ethanol, add the acid catalyst.

    • Heat the reaction mixture to reflux for a period of 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

1,3-Dipolar Cycloaddition

A powerful and versatile alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[10][11] This method offers excellent control over regioselectivity, particularly when using terminal alkynes.

Mechanistic Insight: The reaction proceeds via a concerted pericyclic mechanism, where the terminal nitrogens of the diazo compound and the two sp-hybridized carbons of the alkyne form a five-membered ring in a single step.[12] The use of electron-poor diazocarbonyl compounds often requires heating or microwave irradiation to facilitate the reaction.[13][14] A significant advantage of this method is the ability to generate the often unstable diazo compounds in situ from precursors like tosylhydrazones, enhancing the safety and practicality of the procedure.[10]

G cluster_reactants Reactants cluster_process Process cluster_product Product Diazo Diazo Compound (R-CN2) Cycloaddition [3+2] Cycloaddition Diazo->Cycloaddition Alkyne Alkyne (R'C≡CR'') Alkyne->Cycloaddition Pyrazole Substituted Pyrazole Cycloaddition->Pyrazole

Caption: Conceptual overview of pyrazole synthesis via cycloaddition.

Modern Synthetic Enhancements: Microwave-Assisted Synthesis

The application of microwave irradiation has revolutionized many organic transformations, including pyrazole synthesis.[15] Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.[16][17]

Causality of Microwave Enhancement: The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can bypass issues of slow heat transfer associated with conventional oil baths and often provides the activation energy for reactions to proceed much more quickly.[16] Both Knorr-type condensations and cycloadditions have been successfully adapted to microwave conditions.[18]

The Self-Validating System: Comprehensive Characterization

The synthesis of a novel compound is incomplete without rigorous characterization to unambiguously confirm its chemical structure and purity. This process forms a self-validating system where the analytical data must be fully consistent with the proposed structure synthesized.

Spectroscopic Confirmation

A combination of spectroscopic techniques is essential for elucidating the structure of a newly synthesized pyrazole.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals for a pyrazole include the aromatic protons on the ring and any substituents. For example, the C4-H proton of the pyrazole ring typically appears as a singlet around 6.0-6.5 ppm.[19][21]

    • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shifts of the pyrazole ring carbons are characteristic; for instance, C3 and C5 carbons typically resonate further downfield than the C4 carbon.[20][21]

  • Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula.[19][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. Characteristic absorption bands for pyrazoles include C=N and N-N stretching vibrations, as well as vibrations corresponding to any functional groups on the substituents.[22][23]

Unambiguous Structure Determination: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for a structure, the "gold standard" for absolute structure determination is single-crystal X-ray crystallography.[24][25] This technique provides a precise three-dimensional map of the electron density in a single crystal of the compound, revealing exact bond lengths, bond angles, and the overall molecular conformation.[26] Obtaining a high-quality crystal suitable for diffraction can be a challenging step but provides irrefutable proof of the synthesized structure.[25][27]

G Start Crude Synthetic Product Purification Purification (Chromatography/Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC, mp, HPLC) Purification->Purity_Check Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purity_Check->Spectroscopy Structure_Proposed Proposed Structure Spectroscopy->Structure_Proposed Xray Single-Crystal X-ray Diffraction Structure_Proposed->Xray For absolute proof Structure_Confirmed Confirmed Structure Structure_Proposed->Structure_Confirmed If data is consistent Xray->Structure_Confirmed

Caption: A self-validating workflow for compound characterization.

Data Presentation: A Comparative Summary

When characterizing a novel pyrazole, it is crucial to present the data in a clear and structured manner. The following table provides a template for summarizing the key characterization data.

Technique Parameter Expected/Observed Value for a Hypothetical 1,3,5-Triphenylpyrazole
¹H NMR Chemical Shift (δ, ppm)~7.2-8.0 ppm (m, 16H, Ar-H & Pyrazole C4-H)
¹³C NMR Chemical Shift (δ, ppm)~153 (C3), ~145 (C5), ~108 (C4), ~125-140 (Aromatic C)
HRMS (ESI+) m/zCalculated for C₂₁H₁₇N₂ [M+H]⁺: 297.1386; Found: 297.1388
IR Wavenumber (cm⁻¹)~3050 (Ar C-H), ~1590, 1490 (C=C, C=N), ~1450 (N-N)
Melting Point °Ce.g., 138-140 °C

Conclusion and Future Outlook

The synthesis and characterization of novel pyrazole compounds remain a vibrant and essential area of chemical research, driven by their immense potential in medicine and technology.[4][28] The classical Knorr synthesis and 1,3-dipolar cycloadditions continue to be the workhorse methods for accessing these scaffolds, while modern techniques like microwave-assisted synthesis offer significant improvements in efficiency and sustainability.[1][10][16] A rigorous and multi-faceted approach to characterization, combining spectroscopic analysis with crystallographic methods, is non-negotiable for validating the identity and purity of these novel molecules. Future research will likely focus on developing even more efficient, regioselective, and environmentally friendly synthetic routes, expanding the accessible chemical space of this truly privileged heterocycle.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (n.d.). ResearchGate. Available at: [Link]

  • Microwave assisted synthesis of novel pyrazoles. (n.d.). NISCAIR Online Periodicals Repository. Available at: [Link]

  • An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. (2013). Organic Chemistry Portal. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris. Available at: [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Available at: [Link]

  • 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain. (2016). ACS Publications. Available at: [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Wiley Online Library. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. (2006). HETEROCYCLES. Available at: [Link]

  • Method of preparation of the pyrazoles. (n.d.). Google Patents.
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025). MDPI. Available at: [Link]

  • The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. (n.d.). ResearchGate. Available at: [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. Available at: [Link]

  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (n.d.). PubMed. Available at: [Link]

  • Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC. Available at: [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Available at: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Available at: [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Cambridge University Press & Assessment. Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar. Available at: [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC. Available at: [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. (2024). Iraqi Journal of Science. Available at: [Link]

Sources

Foundational

The Privileged Scaffold: A Comprehensive Technical Review of Substituted 1H-Pyrazol-5-ol in Medicinal Chemistry

Substituted 1H-pyrazol-5-ols (and their 5-pyrazolone tautomers) represent one of the most versatile and privileged heterocyclic scaffolds in modern drug discovery. Characterized by a five-membered ring containing two adj...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted 1H-pyrazol-5-ols (and their 5-pyrazolone tautomers) represent one of the most versatile and privileged heterocyclic scaffolds in modern drug discovery. Characterized by a five-membered ring containing two adjacent nitrogen atoms and an oxygen-bearing substituent at the 5-position, this framework forms the pharmacophoric core of blockbuster neuroprotective agents like Edaravone, as well as emerging targeted therapeutics for hormone-independent cancers.

This whitepaper dissects the structural dynamics, modern green synthetic methodologies, and pharmacological mechanisms of 1H-pyrazol-5-ol derivatives, providing a causality-driven guide for drug development professionals.

Structural Dynamics: Tautomerism and Receptor Binding

The pharmacological adaptability of 1H-pyrazol-5-ols is inextricably linked to their prototropic tautomerism. In both solution and solid states, these molecules exist in a dynamic, solvent-dependent equilibrium between three primary forms: the CH form (pyrazol-5(4H)-one), the OH form (1H-pyrazol-5-ol), and the NH form.

The Causality of Tautomeric State in Drug Design: Understanding and controlling this tautomerism is not merely an academic exercise; it is a critical parameter for target affinity. The accurate localization of the mobile hydrogen atom dictates the molecule's hydrogen-bond donor and acceptor profile[1]. In 1,3-diketone-like systems, the proton can close a six-membered ring in the enol (OH) form, facilitating energetic stabilization via resonance. When designing enzyme inhibitors—such as those targeting the active site of DNA demethylases—the specific tautomeric state determines the fidelity of receptor-ligand docking. A mismatch in the predicted tautomer can lead to repulsive interactions within the target's binding pocket, nullifying in vivo efficacy[1].

Advanced Synthetic Methodologies: A Green Approach

Historically, the synthesis of 1H-pyrazol-5-ol derivatives relied on the classical Knorr condensation of N-substituted hydrazines with ethyl acetoacetate derivatives under harsh thermal conditions[2]. However, modern pharmaceutical manufacturing demands sustainable, high-yield protocols that tolerate sensitive functional groups.

A breakthrough in this domain is the visible light-promoted, pseudo-multicomponent synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols)[3].

Workflow S1 Substituted Aldehyde (1 mmol) R1 Visible Light Irradiation Room Temp (Catalyst-Free) S1->R1 S2 3-methyl-1-phenyl- 2-pyrazoline-5-one (2 mmol) S2->R1 R2 TLC Monitoring (Self-Validation Step) R1->R2 P1 Precipitation & Filtration R2->P1 100% Conversion P2 Ethanol Recrystallization (Purity Enhancement) P1->P2 Final 4,4'-(Arylmethylene)bis (1H-pyrazol-5-ol) [Yield > 90%] P2->Final

Visible light-promoted green synthesis workflow for 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols).
Self-Validating Protocol: Visible-Light Promoted Synthesis

This methodology is designed as a self-validating system, ensuring that each step inherently confirms the success of the previous one.

  • Step 1: Reagent Stoichiometry & Mixing. Combine substituted aromatic aldehydes (1 mmol) and sterically hindered 3-methyl-1-phenyl-2-pyrazoline-5-one (2 mmol) in a solvent-free or aqueous-ethanolic medium.

  • Step 2: Photochemical Activation. Expose the mixture to visible light at room temperature.

    • Causality: Visible light provides the precise activation energy required for the initial Knoevenagel condensation and the subsequent Michael addition. This circumvents the need for toxic metal catalysts or destructive thermal refluxing, thereby preserving sensitive functional groups on the aryl rings[3].

  • Step 3: Reaction Monitoring (Validation Checkpoint). Monitor the reaction via Thin Layer Chromatography (TLC).

    • Causality & Validation: By tracking the complete disappearance of the 3-methyl-1-phenyl-2-pyrazoline-5-one spot, the chemist self-validates that the reaction has reached 100% conversion. This is critical to prevent the downstream co-precipitation of unreacted starting materials during the workup phase[3].

  • Step 4: Isolation and Purification. Filter the precipitated solid, wash, and recrystallize from ethanol.

    • Validation: The transition from an amorphous crude precipitate to a distinct crystalline morphology in ethanol serves as a physical validation of purity (>90% yield) prior to rigorous NMR/IR characterization.

Pharmacological Applications & Target Mechanisms

The 1H-pyrazol-5-ol scaffold has transcended its historical role in NSAIDs (e.g., phenylbutazone) to become a cornerstone in precision oncology and neurology.

Edaravone: Radical Scavenging in Neurology

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a clinically approved 1H-pyrazol-5-ol derivative used to treat Amyotrophic Lateral Sclerosis (ALS) and ischemic stroke. Its mechanism relies on its ability to donate an electron/hydrogen atom from its enol form to quench reactive oxygen species (ROS), thereby halting lipid peroxidation and preventing neuronal apoptosis[4].

PCA-1/ALKBH3 Inhibitors in Prostate Cancer

Prostate cancer antigen-1 (PCA-1), also known as ALKBH3, is a DNA/RNA demethylase that is highly overexpressed in prostate cancer. It repairs alkylation damage, thereby promoting tumor cell survival and proliferation[2].

Through extensive structure-activity relationship (SAR) studies, researchers developed HUHS015 (1-(5-methyl-1H-benzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol), a potent PCA-1 inhibitor[2].

Formulation Causality: Initially, the neutral form of HUHS015 exhibited poor in vivo potency. The root cause was identified as low aqueous solubility, which resulted in the drug remaining as insoluble material at the subcutaneous injection site. By formulating HUHS015 as a sodium salt , researchers increased the Area Under the Curve (AUC) by 8-fold. This targeted formulation choice dramatically improved bioavailability and resulted in significant tumor suppression in DU145 xenograft models without systemic toxicity[5].

Pathway N1 Prostate Cancer Cell (DU145 Line) N2 PCA-1 / ALKBH3 Overexpression N1->N2 N3 DNA/RNA Demethylation & Repair Mechanisms N2->N3 N4 Tumor Cell Survival & Proliferation N3->N4 N5 HUHS015 (Sodium Salt) 1H-pyrazol-5-ol derivative N6 Enzymatic Inhibition (IC50 = 0.67 μM) N5->N6 N6->N2 Blocks Activity N7 Accumulation of Alkylation Damage N6->N7 N8 Apoptosis & Tumor Suppression N7->N8

Mechanism of PCA-1/ALKBH3 inhibition by 1H-pyrazol-5-ol derivative HUHS015 in prostate cancer.

Quantitative Pharmacological Data

The structural tunability of the 1H-pyrazol-5-ol scaffold allows for the precise modulation of its biological activity. The table below synthesizes the quantitative efficacy metrics of recently developed derivatives across various pathological targets.

Compound / Derivative ClassPrimary Target / AssayEfficacy Metric (IC50 / EC50)Ref.
Bis(1H-pyrazol-5-ol) [Compound 3m] Breast Cancer Cell Line (MCF-7)IC50 = 5.45 μM3[3]
Bis(1H-pyrazol-5-ol) [Compound 3m] Breast Cancer Cell Line (MDA-MB-231)IC50 = 9.47 μM3[3]
1,4-disubstituted 3-methyl-1H-pyrazol-5-ol DPPH Radical Scavenging (Antioxidant)EC50 = 7.69–19.03 µg/mL6[6]
HUHS015 (Neutral Form) PCA-1/ALKBH3 Enzymatic InhibitionIC50 = 0.67 μM2[2]
HUHS015 (Sodium Salt Form) DU145 Prostate Cancer Cells (In Vitro)IC50 = 2.2 μM (0.7 μg/mL)5[5]

Conclusion

The substituted 1H-pyrazol-5-ol scaffold is a masterclass in chemical versatility. By understanding the causality behind its tautomeric shifts, chemists can accurately predict receptor binding affinities, while modern green synthetic routes allow for the rapid, high-yield generation of complex libraries. From radical scavenging in neurodegenerative diseases to the targeted inhibition of DNA repair enzymes in oncology, 1H-pyrazol-5-ol derivatives will continue to serve as foundational pillars in the development of next-generation therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.PMC (National Institutes of Health).
  • Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking.ACS Omega.
  • Tautomerism in acyl-pyrazolones and in a novel photolysis product—importance and impact of the accurate localization of hydrogen atoms in crystal structures.BORIS Portal.
  • Design and synthesis of prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors as anti-prostate cancer drugs.PubMed (National Institutes of Health).
  • Improving the Bioavailability and Anticancer Effect of the PCA-1/ALKBH3 Inhibitor HUHS015 Using Sodium Salt.In Vivo.
  • Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives.Arabian Journal of Chemistry.

Sources

Exploratory

Biological Activity of Pyrazole-Based Heterocycles: A Technical Guide for Drug Discovery

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and ability to engage multiple biological targets with hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and ability to engage multiple biological targets with high affinity.[1][2] This guide dissects the pharmacological utility of pyrazole-based heterocycles, moving beyond generic descriptions to analyze the structural causality of their biological activity.[3][4][5][6][7][8][9] We focus on their role as kinase inhibitors (oncology) and COX-2 inhibitors (inflammation), supported by validated experimental workflows and clinical case studies.

Part 1: The Pyrazole Pharmacophore

Physicochemical Properties & Binding Logic

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[2][3][7][8][10] Its ubiquity in drug design stems from three core physicochemical characteristics that facilitate ligand-target interactions:

  • Tautomeric Versatility: Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomers (

    
    - and 
    
    
    
    -pyrazole). This allows the scaffold to adapt its hydrogen-bond donor (NH) and acceptor (N:) motif to match the specific requirements of a protein binding pocket, such as the hinge region of kinases.
  • Dipolar Character: The ring possesses a high dipole moment, enhancing solubility and allowing for strong electrostatic interactions within polar pockets of enzymes.

  • Vectorial Substitution: The planar geometry allows for rigid positioning of substituents at positions 3, 4, and 5, enabling the exploration of distinct regions of a binding site (e.g., the hydrophobic back-pocket of kinases or the selectivity pocket of COX-2).

The "Privileged" Status

In fragment-based drug discovery (FBDD), pyrazole is frequently identified as a high-efficiency binder. Its reduced molecular weight (MW: 68.08 g/mol ) leaves ample room for elaboration while maintaining adherence to Lipinski’s Rule of Five.

Part 2: Therapeutic Landscapes & Mechanisms

Oncology: Kinase Inhibition

Pyrazoles are dominant in the design of ATP-competitive kinase inhibitors.

  • Mechanism: The pyrazole nitrogen atoms often form a bidentate hydrogen bond network with the backbone residues of the kinase "hinge region" (e.g., the gatekeeper residue).

  • Example: Crizotinib (ALK/ROS1 inhibitor). The pyrazole moiety anchors the molecule in the ATP-binding site, while the 4-position substituent extends into the solvent-exposed region to tune solubility and pharmacokinetics.

Inflammation: Selective COX-2 Inhibition[11][12][13]
  • Mechanism: Cyclooxygenase-2 (COX-2) possesses a secondary hydrophobic pocket that is absent in COX-1. Pyrazole-based NSAIDs utilize a rigid 1,5-diarylpyrazole scaffold to project a sulfonamide or sulfone group into this specific pocket, achieving high selectivity and reducing gastrointestinal toxicity.

  • Example: Celecoxib .[3][8][10][11][12] The central pyrazole ring serves as a rigid spacer, orienting the phenyl-sulfonamide group at the N1 position into the COX-2 selectivity pocket (Arg120/Tyr355 region).

Visualization: Mechanism of Action

The following diagram illustrates the dual-targeting capability of the pyrazole scaffold in two distinct therapeutic areas.

Pyrazole_MOA Pyrazole Pyrazole Scaffold (Core Pharmacophore) Kinase_Target Target: Protein Kinase (e.g., CDK, BCR-ABL) Pyrazole->Kinase_Target Oncology Application COX_Target Target: COX-2 Enzyme (Inflammation) Pyrazole->COX_Target Anti-inflammatory Application Hinge_Region Hinge Region Binding (H-Bond Donor/Acceptor) Kinase_Target->Hinge_Region Interaction Mode ATP_Competition ATP Competition (Blocks Phosphorylation) Hinge_Region->ATP_Competition Apoptosis Effect: Apoptosis & Cell Cycle Arrest ATP_Competition->Apoptosis Side_Pocket Selectivity Pocket (Arg120 Interaction) COX_Target->Side_Pocket Interaction Mode PGE2_Red Inhibition of PGE2 Synthesis Side_Pocket->PGE2_Red AntiInflam Effect: Reduced Inflammation/Pain PGE2_Red->AntiInflam

Caption: Dual mechanistic pathways of pyrazole derivatives in oncology (Kinase inhibition) and inflammation (COX-2 inhibition).[5]

Part 3: Structure-Activity Relationship (SAR) Logic

The biological activity of pyrazoles is strictly governed by the substitution pattern. Below is a synthesized SAR analysis for a generic 1,3,4,5-substituted pyrazole.

PositionRole in PharmacophoreOptimization Strategy
N1 Solubility & Selectivity In COX-2 inhibitors, this position carries the aryl-sulfonamide pharmacophore. In kinase inhibitors, it often remains unsubstituted (NH) to donate a hydrogen bond to the hinge region, or carries a solubilizing group.
C3 Steric Fit & Hydrophobicity Substituents here (e.g.,

, t-butyl) often occupy hydrophobic pockets. Bulky groups can enforce conformation but may reduce metabolic stability.
C4 Electronic Tuning This position is electronically coupled to the ring system. Electron-withdrawing groups (EWG) here increase the acidity of the N1-H, strengthening H-bond donor capability. It is also a vector for extending into solvent channels.
C5 Core Geometry Substituents at C5 can cause steric clash with N1 substituents, twisting the molecule out of planarity. This "atropisomerism" can be exploited to lock bioactive conformations.
SAR Visualization

Pyrazole_SAR Core Pyrazole Nucleus N1 N1 Position (Selectivity/Solubility) Core->N1 C3 C3 Position (Hydrophobic Interaction) Core->C3 C4 C4 Position (Electronic Tuning) Core->C4 C5 C5 Position (Steric Control) Core->C5 N1_Detail e.g., Aryl Sulfonamide (COX-2) or Solubilizing Tail N1->N1_Detail C3_Detail e.g., CF3, t-Butyl (Lipophilic Pocket) C3->C3_Detail C4_Detail e.g., Halogens, CN (Modulate pKa) C4->C4_Detail C5_Detail e.g., Aryl/Alkyl (Twists Conformation) C5->C5_Detail

Caption: Strategic substitution vectors on the pyrazole ring for optimizing potency and pharmacokinetic properties.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific controls and acceptance criteria.

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles (One-Pot Cyclocondensation)

Objective: Efficient synthesis of a pyrazole library for SAR screening. Reaction: Condensation of a 1,3-diketone with a substituted hydrazine.[11][13][14]

  • Reagents: 1,3-diketone (1.0 equiv), Aryl hydrazine hydrochloride (1.1 equiv), Ethanol (solvent), Acetic acid (catalytic).

  • Procedure:

    • Dissolve 1,3-diketone in Ethanol (0.5 M concentration).

    • Add Aryl hydrazine HCl.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux at 80°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Pour into crushed ice/water.

    • Filter the precipitate and wash with cold water (3x).

    • Recrystallize from Ethanol/Water.

  • Validation:

    • Yield: >80% expected.

    • Purity: Check via HPLC (>95%).

    • Characterization: H-NMR must show characteristic pyrazole singlet at ~6.5-7.0 ppm (C4-H).

Protocol: In Vitro COX-2 Inhibition Screening Assay

Objective: Determine IC50 of synthesized pyrazoles against COX-2, ensuring selectivity over COX-1. Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.

Workflow:

  • Preparation:

    • Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme source: Hematin.

    • Substrate: Arachidonic acid (AA) + Colorimetric substrate (TMPD).

    • Enzyme: Recombinant Human COX-2.

  • Plate Setup (96-well):

    • Background Wells: Buffer + Heme + TMPD (No Enzyme).

    • 100% Activity Wells: Buffer + Heme + Enzyme + TMPD (No Inhibitor).

    • Test Wells: Buffer + Heme + Enzyme + Inhibitor (Variable Conc) + TMPD.

  • Reaction:

    • Incubate Enzyme + Inhibitor for 10 mins at 25°C to allow binding.

    • Initiate reaction by adding Arachidonic Acid.

    • Incubate for 2 mins.

    • Measure absorbance at 590 nm.

  • Data Analysis & Validation:

    • Calculate % Inhibition =

      
      .
      
    • Self-Validation Criteria:

      • Z' Factor must be > 0.5 for the assay to be valid.

      • Reference Standard: Celecoxib must yield an IC50 within 0.04–0.06 µM. If outside this range, recalibrate.

Part 5: Clinical Case Studies

Success: Celecoxib (Celebrex)
  • Indication: Rheumatoid arthritis, Osteoarthritis.

  • Structural Insight: The trifluoromethyl group at C3 and the sulfonamide at N1 provide exceptional selectivity for COX-2 over COX-1 (Selectivity Ratio ~375:1). This drastically reduced the incidence of gastric ulcers compared to traditional NSAIDs.

  • Outcome: Remains a blockbuster drug, though cardiovascular risks (due to prostacyclin inhibition) require careful patient selection.

Failure: Rimonabant (Acomplia)
  • Indication: Anti-obesity (CB1 Receptor Antagonist).

  • Structural Insight: A 1,5-diarylpyrazole-3-carboxamide derivative. It effectively blocked the Cannabinoid-1 receptor.

  • Outcome: Withdrawn from the market (2008). While the pyrazole scaffold successfully engaged the target, the mechanism of action (central CB1 blockade) caused severe psychiatric side effects (depression, suicidal ideation).

  • Lesson: A potent scaffold cannot compensate for a flawed biological target validation in the CNS.

References

  • Vertex AI Search . (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Museonaturalistico. Link

  • Academic Strive . (2024).[13] Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Link

  • MDPI . (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Link

  • NIH . (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Link

  • Bentham Science . (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. Link

  • ResearchGate . (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Link

  • Oriental Journal of Chemistry . (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Link

  • Novelty Journals . (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives. Link

Sources

Foundational

The Pyrazolone Scaffold: From Classical Heterocycles to Frontier Therapeutics

Topic: Discovery and Synthesis of Pyrazolone Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists Executive Summary Pyrazolone derivatives represen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and Synthesis of Pyrazolone Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

Pyrazolone derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for drugs ranging from analgesics (Metamizole) to modern kinase inhibitors (Eltrombopag) and neuroprotective agents (Edaravone). This guide synthesizes over a century of chemical evolution, bridging the gap between the classical Knorr synthesis (1883) and the breakthrough photoredox and electrochemical methodologies of 2024–2025. We analyze the critical challenge of regioselectivity, provide industrial-grade protocols, and map the future of C–H functionalization.

Part 1: Structural Dynamics & Pharmacological Relevance

The Tautomeric Triad

The reactivity of the pyrazolone ring is defined by its tautomeric equilibrium. Unlike simple heterocycles, pyrazolones exist in three distinct forms depending on solvent polarity and substitution:

  • OH-form (Enol): Predominant in polar solvents; stabilizes aromaticity.

  • NH-form (Lactam): Common in solid state and non-polar solvents.

  • CH-form (Keto): Essential for C4-alkylation and electrophilic substitution.

Understanding this equilibrium is vital for predicting reactivity, particularly in C–H activation strategies where the CH-form is the reactive species.

Tautomerism OH_Form OH-Form (Enol) (Aromatic, Polar Stable) NH_Form NH-Form (Lactam) (Solid State) OH_Form->NH_Form Proton Transfer CH_Form CH-Form (Keto) (Reactive C4-Nucleophile) NH_Form->CH_Form Tautomerization CH_Form->OH_Form Equilibrium

Figure 1: The tautomeric equilibrium of 3-methyl-1-phenyl-5-pyrazolone, dictating nucleophilic vs. electrophilic reactivity.

Part 2: The Knorr Synthesis & Regioselectivity[1][2]

The condensation of hydrazines with


-keto esters (The Knorr Reaction) remains the industrial standard. However, regioselectivity is the primary failure mode. The reaction outcome is governed by the competition between the hydrazine nucleophiles  (terminal 

vs. substituted

) and the electrophilic centers (ketone vs. ester).
Mechanism and Control
  • Kinetic Control: The more nucleophilic terminal nitrogen of the hydrazine typically attacks the more electrophilic ketone carbonyl first, forming a hydrazone intermediate.

  • Steric Influence: Bulky substituents on the hydrazine or the

    
    -keto ester can invert this selectivity, forcing attack on the ester or favoring the less hindered regioisomer.
    

KnorrMechanism Start Reagents: Substituted Hydrazine (R-NH-NH2) + Beta-Keto Ester Attack1 Path A (Standard): Terminal NH2 attacks Ketone Start->Attack1 Unhindered Attack2 Path B (Steric/Electronic Inversion): Substituted NH attacks Ketone Start->Attack2 Bulky R / Acidic Media Intermed1 Intermediate: Hydrazone Formation Attack1->Intermed1 Intermed2 Intermediate: Enamine/Amide Formation Attack2->Intermed2 Cyclization Intramolecular Cyclization (- EtOH) Intermed1->Cyclization Intermed2->Cyclization Product1 Product A: 1-Substituted-3-Methyl-5-Pyrazolone (Thermodynamic) Cyclization->Product1 From Path A Product2 Product B: 1-Substituted-5-Methyl-3-Pyrazolone (Kinetic/Steric) Cyclization->Product2 From Path B

Figure 2: Bifurcation pathways in Knorr Synthesis. Path A is preferred for Edaravone synthesis.

Part 3: Industrial Case Studies

Edaravone (Radicava): Process Chemistry

Therapeutic Area: ALS & Stroke Recovery (Free Radical Scavenger). Synthesis Strategy: Direct Knorr condensation. Critical Quality Attribute: Purity of the specific tautomer and removal of hydrazine impurities.

Protocol 1: Batch Synthesis of Edaravone

  • Reactants: Phenylhydrazine (1.0 eq), Ethyl Acetoacetate (1.05 eq).

  • Solvent: Ethanol (Green alternative: Water with catalytic acetic acid).

  • Procedure:

    • Charge phenylhydrazine into reactor with ethanol under

      
      .
      
    • Add ethyl acetoacetate dropwise at 0–5°C to control exotherm (hydrazone formation).

    • Heat to reflux (78°C) for 3 hours to drive cyclization and eliminate ethanol.

    • Cool to 0°C. The product precipitates as off-white crystals.

    • Purification: Recrystallization from Ethanol/Water (8:2) to remove unreacted hydrazine (genotoxic impurity).

  • Yield: 85–90%.

Eltrombopag (Promacta): Convergent Synthesis

Therapeutic Area: Thrombocytopenia (TPO Receptor Agonist). Synthesis Strategy: Convergent coupling of a biphenyl hydrazine with a pyrazolone core. Unlike Edaravone, the pyrazolone here is a coupling partner, not the final product.

  • Step A: Synthesis of 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one via Knorr reaction.

  • Step B: Preparation of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid (BPCA).[1]

  • Step C (Coupling): Diazotization of BPCA followed by azo-coupling with the pyrazolone from Step A.

Part 4: Frontier Methodologies (2024–2025)

The field has moved beyond simple condensation to direct functionalization of the pyrazolone ring, utilizing the C4 position's nucleophilicity.

Photoredox Catalysis (2025 Breakthrough)

A major limitation of classical synthesis is introducing fluoroalkyl groups. A 2025 study (Adv. Synth. Catal.) demonstrated a metal-free photoredox strategy using 4CzIPN as a photocatalyst.[2]

  • Mechanism: Radical addition-cyclization cascade.

  • Conditions: Blue LED (450 nm), room temperature.

  • Significance: Allows access to perfluoroalkylated pyrazolones, which have enhanced metabolic stability, without using harsh fluorinating reagents.

Electrochemical C–H Activation (2024)

Recent work (Org. Biomol. Chem., 2024) introduced an electrochemical oxidative halogenation method.[3]

  • Concept: Instead of using toxic

    
     or 
    
    
    
    , halide ions (
    
    
    ) are oxidized at the anode to generate electrophilic halogen species in situ.
  • Green Metrics: No external oxidants, no metal catalysts, high atom economy.

  • Application: Direct C4-halogenation of Edaravone analogs, creating precursors for cross-coupling.

CO2 Utilization (Dec 2024)

A novel C(sp3)-H carbonylative cyclization uses


 (1 atm) as the carbonyl source for pyrazolone construction.[4] This redox-neutral method transforms hydrazones directly into pyrazolones, bypassing the need for ester starting materials and sequestering carbon dioxide.

Part 5: Detailed Experimental Protocol

Protocol: Green One-Pot Synthesis of 4,4'-Arylmethylene-bis(1H-pyrazol-5-ols)

A modern Multi-Component Reaction (MCR) demonstrating high atom economy.

Reagents:

  • Phenylhydrazine (2 mmol)

  • Ethyl Acetoacetate (2 mmol)

  • Aromatic Aldehyde (1 mmol)

  • Catalyst: Cerium Ammonium Nitrate (CAN) (5 mol%) or Ionic Liquid ([BMIM]BF4).

  • Solvent: Water:Ethanol (1:1).

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask, dissolve phenylhydrazine and ethyl acetoacetate in the solvent mixture.

  • Initial Cyclization: Stir at room temperature for 10 minutes. The formation of the pyrazolone intermediate is indicated by a slight turbidity.

  • Addition: Add the aromatic aldehyde and the catalyst.

  • Reaction: Heat to 60°C for 45–60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Cool to room temperature. The bis-pyrazolone product precipitates out.[5]

  • Filtration: Filter the solid and wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Validation:

    • Melting Point: Sharp range (e.g., 160–162°C).

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the methine bridge proton (~4.8 ppm).

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Pathak, S., et al. (2024).[6][7] Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Letters in Drug Design & Discovery.

  • Li, M., et al. (2024).[3][4] Electrochemical oxidative selective halogenation of pyrazolones for the synthesis of 4-halopyrazolones. Organic & Biomolecular Chemistry.

  • Wang, K., et al. (2024).[3][4] C(sp3)-H Carbonylative Cyclization of Hydrazones with CO2: Synthesis of Pyrazolone Derivatives. Journal of Organic Chemistry. [4]

  • Pissinati, E. F., et al. (2025).[2] Photoredox-Catalyzed Synthesis of a Novel Class of Fluoroalkyl Pyrazolones. Advanced Synthesis & Catalysis.

  • BenchChem Protocols. (2025). Application Notes and Protocols: Synthesis of Edaravone for Undergraduate Medicinal Chemistry Lab.

  • Patent WO2013049605A1. (2013). Processes for the preparation of an intermediate in the synthesis of eltrombopag.

Sources

Exploratory

An In-depth Technical Guide to 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities.[1][2] This five-membered heterocyclic ring, conta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged structure in drug discovery, present in drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[2] The versatility of the pyrazole ring allows for extensive functionalization, leading to a diverse chemical space for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the molecular and chemical properties, a proposed synthetic pathway, and potential applications of a specific, yet lesser-documented derivative: 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol . This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel pyrazole-based compounds.

Molecular and Physicochemical Profile

Based on its IUPAC name, the molecular structure of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol can be elucidated, allowing for the determination of its fundamental properties.

Molecular Formula and Weight

From the chemical structure, the molecular formula is determined to be C₁₁H₁₂N₂O₂ .

The molecular weight is calculated as follows:

  • Carbon (C): 11 x 12.011 = 132.121

  • Hydrogen (H): 12 x 1.008 = 12.096

  • Nitrogen (N): 2 x 14.007 = 28.014

  • Oxygen (O): 2 x 15.999 = 31.998

Total Molecular Weight: 204.23 g/mol

Structural Representation

The two-dimensional structure of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is depicted below.

Caption: 2D structure of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol.

Tautomerism

It is crucial to recognize that 1H-pyrazol-5-ols can exist in equilibrium with their tautomeric forms, namely the pyrazolone forms. For 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol, two pyrazolone tautomers are possible: 1-benzyl-3-(hydroxymethyl)-1,2-dihydro-3H-pyrazol-3-one and 1-benzyl-3-(hydroxymethyl)-2,4-dihydro-3H-pyrazol-3-one. The predominant tautomer can be influenced by the solvent and the solid-state packing.[3][4] Experimental studies on similar compounds have shown that the hydroxy tautomer can be the dominant form.[4]

Caption: Tautomeric forms of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties are predicted based on its structure. These values are estimations and should be confirmed experimentally.

PropertyPredicted Value
LogP 1.5 - 2.5
Topological Polar Surface Area (TPSA) 69.9 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Proposed Synthetic Pathway

The synthesis of 1,3,5-trisubstituted pyrazoles is a well-established area of organic chemistry. A plausible and efficient route to 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol would involve the cyclocondensation of a β-ketoester with benzylhydrazine.

Key Starting Materials
  • Benzylhydrazine: This reagent provides the N-1 benzyl substituent.

  • Ethyl 4-hydroxy-3-oxobutanoate (or a similar protected β-ketoester): This key intermediate contains the necessary carbon backbone to form the pyrazole ring with the hydroxymethyl and hydroxyl functionalities at the desired positions. The synthesis of this specific β-ketoester may require a multi-step process.

General Synthetic Protocol

The following protocol outlines a general approach for the synthesis of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol.

Step 1: Synthesis of the β-Ketoester (Illustrative)

The synthesis of ethyl 4-hydroxy-3-oxobutanoate can be achieved through various methods, one of which could be the acylation of a protected hydroxyacetone derivative followed by deprotection.

Step 2: Cyclocondensation Reaction

  • To a solution of benzylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl 4-hydroxy-3-oxobutanoate (1.0 equivalent).

  • The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol.

Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Benzylhydrazine Benzylhydrazine Cyclocondensation Cyclocondensation (Ethanol, Reflux) Benzylhydrazine->Cyclocondensation BetaKetoester Ethyl 4-hydroxy-3-oxobutanoate BetaKetoester->Cyclocondensation FinalProduct 1-Benzyl-3-(hydroxymethyl) -1H-pyrazol-5-ol Cyclocondensation->FinalProduct

Caption: Proposed synthetic workflow for 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol.

Potential Applications and Biological Significance

While specific biological data for 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is not available, the broader class of pyrazole and pyrazol-5-ol derivatives has demonstrated a remarkable range of pharmacological activities.[5][6] This suggests that the title compound could be a valuable candidate for screening in various therapeutic areas.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[7] They have been shown to target various pathways involved in cancer progression. For instance, some pyrazole-containing compounds have been developed as kinase inhibitors, which are crucial regulators of cell signaling pathways. The structural features of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol, including the benzyl group and the polar hydroxymethyl and hydroxyl groups, could facilitate interactions with biological targets, making it a candidate for anticancer drug discovery programs.

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The structural motifs within 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol could be explored for potential anti-inflammatory and analgesic activities.

Antimicrobial and Antiviral Potential

Derivatives of pyrazol-5-ol have also been reported to possess significant antimicrobial and antiviral activities.[6] The continued emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The unique combination of substituents on the pyrazole ring of the title compound may confer activity against a range of microbial and viral targets.

Spectroscopic Characterization (Predicted)

For the verification of the synthesis and for structural elucidation, a combination of spectroscopic techniques would be essential. The following are predicted key spectroscopic features.

Spectroscopic TechniquePredicted Key Features
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Methylene protons of the benzyl group (singlet, ~5.2 ppm).- Methylene protons of the hydroxymethyl group (singlet, ~4.5 ppm).- Pyrazole ring proton (singlet, ~5.8 ppm).- Hydroxyl protons (broad singlets, variable chemical shifts).
¹³C NMR - Aromatic carbons of the benzyl group (~127-138 ppm).- Methylene carbon of the benzyl group (~50-55 ppm).- Pyrazole ring carbons (C3, C4, C5).- Methylene carbon of the hydroxymethyl group (~55-60 ppm).
IR Spectroscopy - Broad O-H stretching band (~3200-3600 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- C=N and C=C stretching of the pyrazole ring (~1500-1600 cm⁻¹).- C-O stretching (~1000-1200 cm⁻¹).
Mass Spectrometry (ESI-MS) - Expected [M+H]⁺ peak at m/z 205.23.

Conclusion

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is a novel pyrazole derivative with potential for exploration in drug discovery and development. While experimental data on this specific compound is scarce, its structural relationship to a well-established class of pharmacologically active molecules suggests that it may possess interesting biological properties. The proposed synthetic route offers a viable method for its preparation, which would enable further investigation into its physicochemical characteristics and therapeutic potential. This technical guide serves as a foundational resource for researchers interested in synthesizing and evaluating this and similar pyrazole derivatives for a range of applications in medicinal chemistry.

References

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. (2025, November 10). RSC Publishing. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). MDPI. Retrieved from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). PMC. Retrieved from [Link]

  • A unique tautomer of 1-n-hexyl-3-phenyl-1H-pyrazol-5-ol. (2006, October 15). PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Characterization and Method Development for 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol

Executive Summary 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development. The presence of a pyrazole core s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development. The presence of a pyrazole core substituted with both a hydroxymethyl group and a hydroxyl group introduces complex structural dynamics, most notably prototropic tautomerism. This application note provides an authoritative, self-validating framework for the structural elucidation and quantitative analysis of this compound. By leveraging multinuclear NMR, LC-HRMS, and a stability-indicating RP-HPLC method, researchers can unambiguously confirm the tautomeric state, verify structural integrity, and ensure high-precision purity quantification.

Mechanistic Insights: Tautomerism and Structural Dynamics

The analytical behavior of 1-substituted pyrazol-5-ols is dictated by their ability to exist in three distinct tautomeric forms: the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one).

Understanding this causality is critical for method development. The tautomeric equilibrium is highly dependent on the physical state and solvent polarity. In non-polar solvents or the solid state, the CH-form or dimeric OH-form often predominates. However, in polar aprotic solvents like DMSO, the equilibrium shifts toward the monomeric OH-form or NH-form. This dynamic proton exchange directly impacts chromatographic retention times, ionization efficiency in mass spectrometry, and the line shape of NMR signals.

Tautomeric_Equilibrium CH CH-Tautomer (2,4-dihydro-3H-pyrazol-3-one) Favored in Solid State OH OH-Tautomer (1H-pyrazol-5-ol) Favored in Non-Polar Solvents CH->OH Dissolution (Non-Polar) NH NH-Tautomer (1,2-dihydro-3H-pyrazol-3-one) Favored in Polar Solvents OH->NH Solvent Polarity Shift NH->CH Crystallization

Solvent-dependent tautomeric equilibrium pathways of 1-substituted pyrazol-5-ol derivatives.

Structural Elucidation Protocols (NMR & HRMS)

Multinuclear NMR Spectroscopy

Standard


H NMR is often insufficient for pyrazol-5-ols due to the intermediate exchange rates of the labile protons, which causes severe line broadening. To establish a self-validating structural proof, 

H-

N HMBC (Heteronuclear Multiple Bond Correlation) must be employed. The cross-peak between the benzyl

protons and the adjacent nitrogen unambiguously identifies the N1 position, while the chemical shift of N2 determines the protonation state.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    . DMSO is chosen to lock the tautomeric equilibrium primarily into the OH/NH forms and to observe the exchangeable hydroxyl protons.
    
  • Acquisition: Acquire

    
    H (64 scans), 
    
    
    
    C{
    
    
    H} (1024 scans), and
    
    
    H-
    
    
    N HMBC spectra. Optimize the HMBC delay for a long-range coupling constant of
    
    
    Hz.
  • Self-Validating Check: Prepare a parallel sample spiked with 10 µL of

    
    . The disappearance of the broad singlet at ~10.85 ppm (pyrazole 5-OH) and the triplet at ~5.05 ppm (hydroxymethyl OH) confirms the assignment of the labile protons.
    

Table 1: Expected


H and 

C NMR Chemical Shift Assignments (DMSO-

)
Position

H Shift (ppm)
Multiplicity

C Shift (ppm)
Assignment Notes
N1-Benzyl (

)
5.12s (2H)50.4HMBC correlation to N1 and C5
Phenyl (Ar-H) 7.15 - 7.35m (5H)127.0 - 138.5Standard aromatic region
C3-

OH
4.45d (2H)56.2Couples with OH (collapses to singlet in

)
C3-

OH (OH)
5.05t (1H)-Disappears upon

exchange
Pyrazole C4-H 5.40s (1H)88.5Diagnostic for OH tautomer (CH form = ~3.5 ppm)
Pyrazole C3 --148.2Quaternary carbon
Pyrazole C5 --154.6Quaternary carbon (C-OH)
Pyrazole C5-OH 10.85br s (1H)-Highly solvent dependent; broad due to exchange
LC-HRMS Fragmentation Profiling

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI+) provides exact mass confirmation.

  • Causality of Fragmentation: The hydroxymethyl group at C3 is highly susceptible to the neutral loss of water (-18.0106 Da) during collision-induced dissociation (CID). This forms a highly stable, fully conjugated pyrazole cation. Observing the transition from

    
     (
    
    
    
    205.0972) to
    
    
    (
    
    
    187.0866) serves as an internal validation of the 3-(hydroxymethyl) moiety.

Quantitative Purity and Stability Assay (RP-HPLC)

Method Development Rationale

Quantifying pyrazole derivatives with free hydroxyl groups on standard silica-based C18 columns often results in severe peak tailing. This is caused by secondary interactions between the acidic 5-OH group (


 ~7.5) and residual silanols on the stationary phase.

To counteract this, the mobile phase must be acidified. The addition of 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, fully protonating the pyrazole into its neutral enol/keto state and masking silanol sites. This causality-driven choice ensures sharp, symmetrical peaks and highly reproducible retention times, which are mandatory for ICH-compliant validation.

Analytical_Workflow Sample 1-Benzyl-3-(hydroxymethyl) -1H-pyrazol-5-ol NMR Multinuclear NMR (1H, 13C, 15N) Sample->NMR Tautomeric State HRMS LC-HRMS (Exact Mass & Frag) Sample->HRMS Molecular Weight HPLC RP-HPLC-PDA (Purity & Stability) Sample->HPLC Quantitative Assay Report Comprehensive Characterization NMR->Report HRMS->Report HPLC->Report

Analytical workflow for the structural and quantitative characterization of the pyrazole derivative.

Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water (Phase A) and 1000 mL of HPLC-grade Acetonitrile (Phase B). Degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve initially in 5 mL of methanol to ensure complete solvation of the lipophilic benzyl group, then make up to volume with Mobile Phase A (Stock: 1 mg/mL).

  • System Equilibration: Purge the C18 column with the initial gradient conditions (10% B) for 20 minutes until the baseline at 254 nm is stable and drift-free.

  • Execution: Inject the blank (diluent), followed by calibration standards (1-100 µg/mL), and finally the analytical samples.

  • Self-Validating Check: Evaluate the system suitability. The tailing factor (

    
    ) for the analyte peak must be 
    
    
    
    , and the theoretical plate count (
    
    
    ) must be
    
    
    . If tailing exceeds 1.5, verify the TFA concentration in the mobile phase.

Data Presentation and Validation Summaries

Table 2: Optimized RP-HPLC Method Parameters

ParameterCondition / SpecificationRationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides optimal hydrophobic retention for the benzyl group
Mobile Phase A Water + 0.1% TFASuppresses ionization of the 5-OH group (pH ~2.0)
Mobile Phase B Acetonitrile + 0.1% TFAEnsures sharp peak shape and minimizes silanol interactions
Gradient Program 0-2 min: 10% B2-12 min: 10%→80% B12-15 min: 80% BResolves polar degradants (e.g., cleaved hydroxymethyl) from parent
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns
Detection UV-PDA at 254 nmCaptures the conjugated pyrazole-benzyl chromophore
Injection Volume 10 µLPrevents column overloading while maintaining LOD
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention

Table 3: Method Validation Summary (ICH Q2(R1))

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 100 µg/mL

Limit of Detection (LOD) 0.15 µg/mLS/N ratio

3:1
Limit of Quantitation (LOQ) 0.50 µg/mLS/N ratio

10:1, RSD

5%
Accuracy (% Recovery) 98.5% – 101.2%98.0% – 102.0%
Precision (Intra-day RSD) 0.8%

2.0%
Specificity No interferenceBaseline resolution from degradants (

)

References

  • Arbačiauskienė E, Krikštolaitytė S, Mitrulevičienė A, Bieliauskas A, Martynaitis V, Bechmann M, Roller A, Šačkus A, Holzer W. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols". Molecules, 2018.[Link]

  • Igbokwe NN, Ismail EA, Obakachi VA, Gamede M, Karpoormath R, Faya M. "A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-
Application

using 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol in enzymatic assays

Application Note: Utilizing 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol (BHMP) as a Pharmacophore Scaffold in High-Throughput Kinase Assays Executive Summary Fragment-Based Drug Discovery (FBDD) has revolutionized the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol (BHMP) as a Pharmacophore Scaffold in High-Throughput Kinase Assays

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the development of targeted therapeutics by prioritizing low-molecular-weight compounds with high ligand efficiency. 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol (BHMP) is a highly versatile pyrazole derivative [1] that serves as an ideal starting fragment for kinase inhibitor development. This application note details the mechanistic rationale for using BHMP in enzymatic assays and provides a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol to screen BHMP and its elaborated derivatives against target kinases (e.g., Aurora Kinase A).

Mechanistic Rationale: The Pyrazole-5-ol Scaffold in FBDD

The selection of BHMP for enzymatic screening is driven by its highly optimized structural vectors, which are critical for ATP-competitive inhibition:

  • Hinge-Binding Core : The pyrazole-5-ol moiety acts as a bioisostere for the purine ring of ATP. X-ray crystallographic studies of pyrazole-based fragments demonstrate that the pyrazole nitrogen atoms (N1/N2) and the C5-hydroxyl group form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region .

  • Hydrophobic Anchoring : The 1-benzyl group provides a lipophilic anchor. In kinases like Aurora A or Protein Kinase B (PKB), this aromatic ring is perfectly positioned to occupy the hydrophobic "gatekeeper" pocket adjacent to the ATP-binding site, driving binding enthalpy .

  • Solvent-Exposed Vector : The 3-hydroxymethyl group is the synthetic key to fragment growing. Oriented toward the solvent-exposed channel or the ribose-binding pocket, it provides a functional handle for etherification, oxidation to an aldehyde (for reductive amination), or direct coupling to generate highly potent leads without disrupting the core hinge interactions.

FBDD_Workflow Screen Primary Fragment Screen (TR-FRET Assay) Hit Hit Validation (Orthogonal Binding Assay) Screen->Hit IC50 < 500 µM, Z' > 0.6 Xray Structural Biology (X-ray Crystallography) Hit->Xray Confirmed Target Engagement Elaborate Fragment Growing (3-Hydroxymethyl Elaboration) Xray->Elaborate Identify Synthetic Vectors Lead Lead Optimization (Iterative SAR) Elaborate->Lead Improve Ligand Efficiency Lead->Xray Structure-Guided Design

Figure 1: Fragment-Based Drug Discovery workflow utilizing BHMP as a core scaffold.

Experimental Workflow: TR-FRET Kinase Inhibition Assay

When screening low-molecular-weight fragments like BHMP (


 g/mol ), compounds must be tested at high concentrations (typically 100 µM to 1 mM). Standard colorimetric or radiometric assays are highly susceptible to compound aggregation or autofluorescence at these concentrations. TR-FRET  is selected because its time-delayed emission reading completely eliminates background autofluorescence, ensuring high data fidelity .
Assay Principle

The assay measures the competition between the BHMP fragment and a fluorescently labeled Kinase Tracer for the ATP-binding site. A Europium (Eu)-labeled antibody binds to the affinity tag of the kinase. When the tracer binds the ATP site, FRET occurs between the Eu-antibody and the tracer. If BHMP successfully displaces the tracer, the FRET signal is lost.

TR_FRET_Mechanism Eu Eu-Anti-Tag Antibody (Donor) Tracer Kinase Tracer (Acceptor) Eu->Tracer FRET (337nm Excitation) Kinase Target Kinase (e.g., AURKA) Eu->Kinase Binds Tag Tracer->Kinase Binds ATP Site Signal TR-FRET Signal (665 nm Emission) Tracer->Signal High Emission BHMP BHMP Fragment (Competitor) BHMP->Kinase Displaces Tracer BHMP->Signal Signal Loss

Figure 2: TR-FRET assay principle for evaluating BHMP competitive binding.

Reagents & Buffer Formulation
  • Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Causality Note: EGTA is strictly required to chelate trace heavy metals that induce non-specific fragment aggregation. Brij-35 (a non-ionic detergent) is critical to prevent the lipophilic 1-benzyl group of BHMP from adhering to the polystyrene microplate walls, which would artificially lower the effective compound concentration.

  • Target Enzyme : His-tagged Aurora Kinase A (AURKA).

  • Detection Reagents : LanthaScreen™ Eu-anti-His Antibody, Kinase Tracer 236.

Step-by-Step Protocol (384-Well Format)
  • Compound Preparation : Prepare a 3-fold serial dilution of BHMP in 100% DMSO. Transfer 100 nL of the compound to a low-volume 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme Addition : Add 5 µL of AURKA/Eu-anti-His Antibody mixture (prepared in Kinase Buffer) to all wells.

    • Final concentrations: AURKA (5 nM), Eu-Antibody (2 nM).

  • Tracer Addition : Add 5 µL of Kinase Tracer 236 (10 nM final concentration) to initiate the binding reaction.

  • Incubation : Seal the plate and incubate in the dark at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Detection : Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar).

    • Settings: Excitation at 337 nm; Dual Emission at 620 nm (Europium) and 665 nm (Tracer).

  • Data Analysis : Calculate the Emission Ratio (

    
    ).
    
Self-Validating System & Quality Control

Every protocol must validate its own integrity. This assay incorporates a strict


-factor threshold to ensure the signal window is wide enough to detect weak fragment binding.
  • Max Signal Control (

    
    ) : 100 nL DMSO (0% inhibition).
    
  • Min Signal Control (

    
    ) : 100 nL of 10 µM AT9283 (a potent pyrazole-based pan-Aurora inhibitor) (100% inhibition).
    
  • Validation Criteria : The plate is only accepted for analysis if the calculated

    
    -factor is 
    
    
    
    .


Data Presentation: FBDD Optimization Trajectory

The following table summarizes representative quantitative data demonstrating the progression from the initial BHMP fragment hit to a highly potent lead compound via elaboration at the 3-hydroxymethyl vector. Ligand Efficiency (LE) is monitored to ensure molecular weight increases are justified by proportional gains in binding affinity.

Table 1: FBDD Optimization Data for the BHMP Scaffold against AURKA

Compound StageStructural ModificationIC₅₀ (µM)MW ( g/mol )Ligand Efficiency (kcal/mol/HA)*Assay Z'-Factor
Fragment Hit BHMP (Base Scaffold)125.0204.220.380.72
Intermediate 1 3-Aldehyde Reductive Amination4.5285.340.350.75
Lead Compound Urea Linker Elaboration0.003381.430.410.81
Positive Control AT9283 (Reference)0.003381.430.410.82

*Ligand Efficiency (LE) =


, where 

is the number of heavy (non-hydrogen) atoms.

References

  • Howard, S., Berdini, V., Boulstridge, J. A., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. Available at:[Link][1]

  • Kozakov, D., Hall, D. R., Jehle, S., et al. (2012). Lessons from hot spot analysis for fragment-based drug discovery. Nature Chemical Biology / PMC. Available at:[Link][2]

  • Astex Therapeutics. (2008). Fragment Based Discovery of AT9283; A Multi-targeted Kinase Inhibitor with Potent Aurora Kinase Activity. Astex Presentations. Available at:[Link][3]

Sources

Method

Application Notes &amp; Protocols for Pyrazole Derivatives in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery The pyrazole ring, a five...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its remarkable versatility stems from its unique physicochemical properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets.[3] This has led to the development of a multitude of FDA-approved drugs for a wide array of clinical conditions, cementing the pyrazole core as a cornerstone of pharmaceutical research and development.[4][5]

This guide provides an in-depth exploration of the applications of pyrazole derivatives, moving beyond a simple catalog of activities. It delves into the mechanistic rationale behind their therapeutic effects, provides field-proven protocols for their synthesis and evaluation, and presents data in a clear, comparative format. The aim is to equip researchers with both the foundational knowledge and the practical tools necessary to innovate within this fertile area of medicinal chemistry.

Section 1: Pyrazole Derivatives as Potent Anti-inflammatory Agents

The development of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) marked a significant milestone in managing inflammation and pain. Their primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.

Mechanistic Insight: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract. COX-2, conversely, is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[6]

Traditional NSAIDs inhibit both isoforms, leading to effective pain relief but also a significant risk of gastrointestinal side effects.[6] Pyrazole derivatives, most notably Celecoxib (Celebrex®) , were engineered to selectively target COX-2.[7] The structure of Celecoxib, featuring a central pyrazole ring with a p-sulfamoylphenyl group, allows it to fit into a specific side pocket present in the COX-2 active site but not in COX-1, conferring its selectivity.[6][7] This targeted action reduces inflammation and pain with a lower incidence of gastrointestinal complications.[7]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA  Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins (GI Protection, etc.) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2  Selective Inhibition Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP_E ATP EGFR->ATP_E Downstream_E Downstream Signaling (e.g., RAS/MAPK) EGFR->Downstream_E Activates VEGFR VEGFR-2 ATP_V ATP VEGFR->ATP_V Downstream_V Downstream Signaling (e.g., PLCγ/PKC) VEGFR->Downstream_V Activates ADP_E ADP ATP_E->ADP_E P ADP_V ADP ATP_V->ADP_V P Outcome Cell Proliferation, Angiogenesis, Metastasis Downstream_E->Outcome Downstream_V->Outcome Inhibitor Pyrazole Kinase Inhibitor Inhibitor->ATP_E Blocks Binding Inhibitor->ATP_V

Caption: Pyrazole derivatives block ATP binding in kinase signaling pathways.

Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazoles (Knorr Synthesis)

This protocol outlines the classic and robust Knorr pyrazole synthesis, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. [3][8] Principle: The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. The choice of reactants allows for extensive diversification of the final product.

Materials and Reagents:

  • Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.05 eq)

  • Solvent (e.g., absolute ethanol or glacial acetic acid)

  • Acid catalyst (optional, a few drops of HCl or H₂SO₄ if using ethanol)

  • Round-bottom flask, condenser, heating mantle

  • Silica gel for column chromatography

  • Hexane, Ethyl Acetate

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve the hydrazine derivative (1.0 eq) in the chosen solvent (e.g., 20 mL of ethanol).

  • Dicarbonyl Addition: To the stirring solution, add the 1,3-dicarbonyl compound (1.05 eq) dropwise at room temperature.

  • Reaction: If necessary, add the acid catalyst. Attach a condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours. [8]4. Work-up:

    • Allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • If a precipitate forms, it can be collected by filtration. Otherwise, proceed to extraction.

    • Pour the residue into a separatory funnel containing water and ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. [8] * Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure pyrazole derivative. [8] Causality and Validation:

  • Refluxing: Heating is necessary to provide the activation energy for the intramolecular cyclization and subsequent dehydration step.

  • Solvent Choice: Ethanol is a common, effective solvent. Acetic acid can act as both the solvent and the acid catalyst, often accelerating the reaction.

  • Purification: Chromatography is essential to remove unreacted starting materials and any side products, ensuring the purity of the final compound for biological testing. The structure and purity should be confirmed by NMR and Mass Spectrometry.

Protocol: In Vitro Antiproliferative MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test pyrazole derivatives (dissolved in DMSO)

  • Reference drug: Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drug in the growth medium. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve (viability vs. log concentration) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validation System: Including a reference drug (Doxorubicin) validates the assay's ability to detect cytotoxic effects. The vehicle control ensures that the solvent (DMSO) does not have a significant effect on cell viability.

Data Presentation: Comparative Anticancer Activity
CompoundTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Erlotinib (Ref.) EGFRHepG210.6[9]
Sorafenib (Ref.) VEGFR-2, etc.HepG21.06[9]
Doxorubicin (Ref.) Topoisomerase IIMCF-70.95[9]
Compound 50 EGFR, VEGFR-2HepG20.71[9]
Compound 29 CDK2HepG210.05[9]
Compound 43 PI3 KinaseMCF-70.25[9]

Section 3: Pyrazole Derivatives as Antimicrobial Agents

While less prominent than their anti-inflammatory and anticancer counterparts, pyrazole derivatives represent a promising and actively researched class of antimicrobial agents. [10]Their structural diversity allows for the exploration of various mechanisms to combat bacteria and fungi.

Mechanistic Insight and Workflow

The mechanisms of action for pyrazole-based antimicrobials are diverse and not always fully elucidated. They can involve disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid replication. The development workflow involves synthesizing a library of derivatives and screening them against a panel of clinically relevant pathogens to identify lead compounds.

Antimicrobial_Workflow Start Synthesis of Pyrazole Library Screen Primary Screening (e.g., Agar Disc Diffusion) Start->Screen MIC Determine Minimum Inhibitory Concentration (MIC) Screen->MIC Active Compounds MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Toxicity In Vitro Toxicity Assay MBC->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR SAR->Start Optimize Structure Lead Lead Compound Identified SAR->Lead

Caption: Workflow for the discovery of pyrazole-based antimicrobial agents.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Test pyrazole derivatives (in DMSO)

  • Reference drugs (e.g., Chloramphenicol, Clotrimazole)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the highest concentration of the test compound (e.g., 1000 µg/mL in broth) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a range of concentrations.

  • Inoculation: Prepare the microbial inoculum and dilute it in broth so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL. Add 10 µL of this standardized inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. [11]

Data Presentation: Comparative Antimicrobial Activity
CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Chloramphenicol (Ref.) 62.5125-[11]
Clotrimazole (Ref.) --7.8[11]
Hydrazone 21a 62.562.52.9[11]
Hydrazone 21b 1252507.8[11]
Hydrazone 22 25050015.6[11]

References

  • Saleh, N. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. Available at: [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Gomha, S. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Available at: [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Ali, H. A., et al. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. Available at: [Link]

  • Fakhry, M. M., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. Available at: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Rauf, A., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • El-Sawy, E. R., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. PMC. Available at: [Link]

  • Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher. Available at: [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

  • Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Aly, H. M., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • ResearchGate. (n.d.). Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. Available at: [Link]

  • IJRAR. (n.d.). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR. Available at: [Link]

  • Gomha, S. M., et al. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • Journal of Scientific and Applied Research. (2024). Synthesis and pharmacological activities of celecoxib derivatives. Journal of Scientific and Applied Research. Available at: [Link]

  • Alam, M. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • International Journal of Pharmaceutical and Medical Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • ResearchGate. (n.d.). FDA approved pyrazole containing anti-inflammatory drugs (I-V). ResearchGate. Available at: [Link]

  • IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. IJFMR. Available at: [Link]

  • Penke, B., et al. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). Celecoxib. PubChem. Available at: [Link]

  • Ovais, S., et al. (2013). Synthesis and anti-inflammatory activity of celecoxib like compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]

Sources

Application

Application Note: Advanced Protocols for the Regioselective N-Alkylation of Pyrazoles

Executive Summary & Mechanistic Principles The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry and agrochemical development, providing access to diverse, biologically active structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry and agrochemical development, providing access to diverse, biologically active structural motifs[1]. However, for unsymmetrically substituted pyrazoles, achieving high regioselectivity (differentiating between the N1 and N2 positions) remains a significant synthetic challenge[1].

As an Application Scientist, it is critical to understand that regioselectivity is not arbitrary; it is a predictable outcome governed by the interplay of steric hindrance , electronic bias , and reaction kinetics [1][2].

  • Steric Control (The Default Pathway): In the absence of strong electronic directing groups, alkylation inherently favors the less sterically hindered nitrogen (typically N1)[1]. Bulky alkylating agents exacerbate this preference[2].

  • Electronic Control & Solvent Effects: The choice of base and solvent fundamentally alters the nucleophilic character of the pyrazole. Using a mild base like K₂CO₃ in a polar aprotic solvent (DMF or DMSO) solvates the metal cation, leaving a "naked" and highly reactive pyrazolate anion[2]. This typically drives the reaction toward thermodynamic control. Conversely, using a strong base like NaH in a less polar solvent (THF) generates a tight ion pair. This alters the transition state geometry, often providing superior regioselectivity when coupling with bulky electrophiles[1].

  • Alternative Pathways: For base-sensitive substrates, traditional methods fail. Recent advancements utilize 3, completely inverting the electronic requirements of the reaction by utilizing a Brønsted acid to activate the electrophile[3].

DecisionTree Goal Target Regioisomer N1 N1-Alkylation (Less Sterically Hindered) Goal->N1 Default Steric Bias N2 N2-Alkylation (More Sterically Hindered) Goal->N2 Requires Tuning Cond1 K2CO3 in DMF/DMSO (Thermodynamic Control) N1->Cond1 Cond2 NaH in THF or MgBr2 Additives (Kinetic/Chelation Control) N2->Cond2

Caption: Decision tree for optimizing regioselectivity in pyrazole N-alkylation.

Quantitative Data: Reaction Condition Matrix

The following table synthesizes empirical data demonstrating how base, solvent, and electrophile selection directly dictate the N1:N2 isomer ratio.

Pyrazole SubstrateAlkylating AgentBase/CatalystSolventTemp (°C)Yield (%)Regioselectivity (N1:N2)
3-Chloro-1H-pyrazoleBenzyl BromideK₂CO₃DMF100~85~2:1[1]
3-Chloro-1H-pyrazoleBenzyl BromideNaHTHF0 to 25~90>10:1[1]
3-Chloro-1H-pyrazoleIsopropyl BromideNaHTHF25~60>15:1[1]
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSA (Acid)1,2-DCE80562.5:1[3]
Acetyl-CF3-pyrazoleEthyl iodoacetateK₂CO₃MeCNRefluxN/A1:1 (Equimolar)[4]

Insight: Notice how switching from K₂CO₃/DMF to NaH/THF for the benzylation of 3-chloro-1H-pyrazole drastically shifts the regioselectivity from a poor 2:1 ratio to a highly favorable >10:1 ratio[1]. Furthermore, strongly electron-withdrawing groups (like CF3) can completely disrupt natural steric biases, resulting in 1:1 mixtures unless specific functional group tuning is applied[4].

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. This means incorporating strict in-process checkpoints to verify intermediate states before proceeding.

Protocol A: Thermodynamic N-Alkylation (K₂CO₃ / DMF)

Best for general N1-alkylation of stable pyrazoles.

Causality Rationale: K₂CO₃ is a mild base. Using DMF (a polar aprotic solvent) is mandatory here because it effectively solvates the potassium cation, increasing the basicity of the carbonate and leaving the resulting pyrazolate anion highly nucleophilic[2].

  • Preparation: To a flame-dried round-bottom flask under nitrogen, add the unsymmetrical pyrazole (1.0 eq) and anhydrous DMF (5-10 mL/mmol).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 - 2.0 eq). Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: The suspension should become slightly cloudy but homogeneous in color. This pre-stirring is critical to ensure complete anion formation before the electrophile is introduced.

  • Alkylation: Add the alkyl halide (1.1 - 1.2 eq) dropwise via syringe. Heat to the required temperature (e.g., 80-100 °C)[1].

  • Monitoring: Monitor via TLC (Hexane/EtOAc).

    • Validation Checkpoint 2: UV-active spots will shift. LC-MS must be used to confirm the mass of the new spot, ensuring no over-alkylation (pyrazolium salt formation) has occurred.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Kinetic/Tight-Ion Pair N-Alkylation (NaH / THF)

Best for bulkier alkylating agents and achieving high N1 selectivity in challenging substrates.

Causality Rationale: NaH provides rapid, irreversible deprotonation. THF forces the sodium and pyrazolate ions to remain in a tight ion pair, which sterically restricts the approach of bulky electrophiles, enhancing regioselectivity[1].

  • NaH Preparation: To a dry flask under argon, add NaH (60% dispersion in mineral oil, 1.2 eq).

    • Validation Checkpoint 1: Wash the NaH with anhydrous hexane (2x) and decant. This removes the mineral oil, which is crucial because residual oil alters the reaction kinetics and complicates column chromatography[1].

  • Deprotonation: Add anhydrous THF and cool to 0 °C. Dissolve the pyrazole (1.0 eq) in THF and add dropwise. Stir for 30 mins at 0 °C, then 30 mins at room temperature.

    • Validation Checkpoint 2: Hydrogen gas evolution will be visible. Once bubbling ceases, quantitative deprotonation is confirmed.

  • Alkylation: Cool back to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow to warm to room temperature[1].

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0 °C.

    • Validation Checkpoint 3: NH₄Cl safely neutralizes any unreacted NaH without creating a highly basic aqueous layer that could hydrolyze sensitive products. Extract with EtOAc and purify.

Protocol C: Acid-Catalyzed Alkylation (CSA / Trichloroacetimidates)

Best for base-sensitive pyrazoles.

Causality Rationale: This protocol avoids basic conditions entirely. Camphorsulfonic acid (CSA) protonates the trichloroacetimidate, transforming it into a potent electrophile that can be attacked by a neutral pyrazole[3].

  • Setup: Dissolve the pyrazole (1.0 eq) and the 3 (1.2 eq) in anhydrous 1,2-dichloroethane (1,2-DCE)[3].

  • Catalysis: Add CSA (0.1 eq). Heat the mixture to 80 °C for 4-24 hours[5].

  • Workup: Cool the reaction, dilute with dichloromethane, and wash with saturated NaHCO₃ to neutralize the acid catalyst. Purify via silica gel chromatography[3].

Analytical Verification of Regiochemistry

A protocol is only complete when the structural identity of the product is unequivocally proven. 1D ¹H-NMR is insufficient for distinguishing N1 from N2 alkylated pyrazoles, as the mass and general proton shifts are nearly identical.

To validate the regiochemical outcome, you must utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR[3].

  • For the N1 Isomer: A strong NOE spatial correlation will be observed between the protons of the newly installed N-alkyl group and the adjacent C5-proton of the pyrazole ring.

  • For the N2 Isomer: The correlation will be observed between the N-alkyl protons and the C3-proton[3].

  • Ultimate Confirmation: When possible, 6 provides absolute proof of regiochemistry and highlights the attractive interactions governing the selectivity[7].

Workflow Start 1. Substrate Preparation (Dry Pyrazole + Solvent) Base 2. Base Addition (e.g., K2CO3 or NaH) Start->Base Alk 3. Electrophile Addition (Alkyl Halide/Imidate) Base->Alk React 4. Reaction Monitoring (TLC / LC-MS Validation) Alk->React Quench 5. Quench & Extraction (H2O / EtOAc) React->Quench Purify 6. Purification & Analysis (Column / 2D-NMR NOESY) Quench->Purify

Caption: Experimental workflow for the self-validating N-alkylation of pyrazoles.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI.[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications / The Journal of Organic Chemistry.[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - Figshare / The Journal of Organic Chemistry.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC / MDPI.[Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Benzyl-Substituted Heterocycles

Abstract This comprehensive guide provides a detailed framework for the development, validation, and implementation of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of benzyl-substituted h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the development, validation, and implementation of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of benzyl-substituted heterocycles. This class of compounds is prevalent in medicinal chemistry and drug development, making robust analytical methods for purity and stability assessment critical. This document outlines strategic approaches to method development, including stationary and mobile phase selection, and provides step-by-step protocols for both achiral (purity) and chiral (enantiomeric excess) analyses. Furthermore, it details the execution of forced degradation studies and method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure the creation of specific, reliable, and stability-indicating methods.

Introduction: The Analytical Imperative for Benzyl-Substituted Heterocycles

Benzyl-substituted heterocycles are a cornerstone structural motif in a vast array of pharmaceuticals and biologically active molecules.[1][2] The benzyl group imparts specific steric and electronic properties, influencing molecular interactions and pharmacological activity. Consequently, ensuring the chemical purity and stability of these Active Pharmaceutical Ingredients (APIs) is paramount for safety, efficacy, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][4] A well-developed HPLC method can effectively separate the main compound from a variety of potential impurities, including:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.[5][6]

  • Degradation Products: Impurities formed during storage or exposure to stress conditions like acid, base, heat, light, or oxidation.[7][8]

  • Enantiomeric Impurities: The undesired enantiomer in a chiral drug substance, which can have different pharmacological or toxicological profiles.[9]

This guide provides the scientific rationale and practical protocols necessary for researchers and drug development professionals to establish robust and reliable HPLC methods for this important compound class.

Strategic HPLC Method Development

The goal of method development is to achieve adequate resolution of the main peak from all potential and actual impurities within a reasonable analysis time. A systematic approach, grounded in the physicochemical properties of the analytes, is essential.

Understanding the Analyte and Potential Impurities

Before initiating experimental work, a thorough evaluation of the target molecule and its synthetic pathway is crucial.

  • Acidity/Basicity: The presence of nitrogen atoms in the heterocyclic ring dictates its acid-base properties. Pyridine-like nitrogens are basic, while pyrrole-like nitrogens are generally not.[10] This will heavily influence the choice of mobile phase pH and column chemistry to achieve optimal peak shape.[11]

  • Hydrophobicity: The benzyl group and other substituents contribute to the overall hydrophobicity of the molecule, which is the primary driver for retention in reversed-phase chromatography.

  • Potential Impurities: Common impurities in syntheses involving benzyl chloride (a frequent starting material) include benzaldehyde, benzyl alcohol, toluene, and various chlorinated derivatives.[12][13] Degradation pathways often involve hydrolysis or oxidation of the benzyl group or the heterocyclic core.[5][14]

Stationary Phase (Column) Selection: The Core of Selectivity

The stationary phase chemistry governs the primary interactions that lead to separation and has the greatest impact on chromatographic resolution.[15]

  • C18 (Octadecylsilane): The workhorse of reversed-phase HPLC. It is the first choice for separating non-polar to moderately polar compounds based on hydrophobicity.[16] Most benzyl-substituted heterocycles are well-retained on C18 columns.

  • Phenyl Phases (e.g., Phenyl-Hexyl): These columns offer alternative selectivity, particularly for compounds containing aromatic rings. They can provide enhanced retention and unique separation of aromatic positional isomers through π-π interactions between the analyte and the stationary phase.[15][17] This makes them highly suitable for separating the target analyte from aromatic impurities.[18]

  • Polar-Embedded Phases: These are modified C18 or C8 columns that include a polar group (e.g., amide, carbamate) within the alkyl chain. This modification improves peak shape for basic compounds by shielding residual silanols and allows for use with highly aqueous mobile phases.[11][17]

  • Chiral Stationary Phases (CSPs): For separating enantiomers, a CSP is mandatory. These phases create a chiral environment, leading to differential interactions with the two enantiomers. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or Pirkle-type phases (e.g., dinitrobenzoylphenylglycine).[2][9][19] Chiral method development is often empirical and may require screening several columns and mobile phases.[20]

Analyte Analyte Properties Decision1 Primary Separation Mechanism? Analyte->Decision1 C18 C18 Column (General Purpose, Hydrophobicity) Decision2 Are Analytes Aromatic? C18->Decision2 Phenyl Phenyl Column (Aromatic Analytes, π-π Interactions) Polar Polar-Embedded (Basic Analytes, Improved Peak Shape) Chiral Chiral Column (Enantiomers) Decision1->C18 Hydrophobic Decision2->Phenyl Yes Decision3 Are Analytes Basic/Polar? Decision2->Decision3 No Decision3->Polar Yes Decision4 Is Chiral Separation Needed? Decision3->Decision4 No Decision4->Chiral Yes

Caption: Decision workflow for selecting an appropriate HPLC column.

Mobile Phase Optimization

The mobile phase modulates the analyte's interaction with the stationary phase, allowing for fine-tuning of retention and selectivity.[21]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. Changing from one to the other can significantly alter selectivity because they have different interaction mechanisms (ACN is a better dipole, while MeOH is a better proton donor/acceptor).[22] A good strategy is to start with ACN and then try MeOH if resolution is poor.

  • pH Control: For ionizable compounds, mobile phase pH is a critical parameter.[21] To ensure robust and reproducible separations, the pH should be adjusted to be at least 2 units away from the pKa of the analyte. For basic heterocycles, using an acidic mobile phase (e.g., pH 2-3 with formic acid or trifluoroacetic acid) protonates the molecule, often leading to better peak shape and retention.[22]

  • Gradient vs. Isocratic Elution: An initial fast gradient run is recommended to determine the complexity of the sample and the approximate elution conditions.[23] If all peaks elute closely together, an isocratic method may be suitable. For complex mixtures with a wide range of polarities, a gradient method is necessary to resolve all components in a reasonable time.

Forced Degradation Studies: Ensuring Method Specificity

Forced degradation (or stress testing) is the process of subjecting the drug substance to conditions more severe than accelerated stability testing.[8] Its purpose is to identify likely degradation products and demonstrate that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradants.[24][25]

A typical forced degradation study involves the following conditions, aiming for 5-20% degradation of the active ingredient[25][26]:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room or elevated temperature.

  • Thermal Stress: Dry heat (e.g., 105 °C) or high humidity (e.g., 80 °C / 75% RH).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The chromatograms from these stress conditions are used to assess peak purity of the main component and to ensure that all degradation products are resolved from the main peak and from each other.

Caption: Workflow for a forced degradation study.

HPLC Method Validation Protocol

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][4] The following parameters, based on ICH Q2(R1) guidelines, must be assessed.

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999 (using PDA detector). Baseline resolution (>1.5) between analyte and all known impurities/degradants.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For API assay: 80-120% of the test concentration. For impurities: From reporting limit to 120% of the specification limit.
Accuracy The closeness of test results to the true value. Assessed by % recovery of spiked samples.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (Intra-assay): RSD ≤ 1.0% for API, ≤ 5.0% for impurities.[27] Intermediate Precision: RSD ≤ 2.0% for API, ≤ 10.0% for impurities when analyzed by different analysts, on different days, with different equipment.[28]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of approximately 3:1.[24]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N of approximately 10:1.[24][27] Precision at LOQ should have RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or quantitation when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2% organic) are varied.

Experimental Protocols

Protocol 1: General Purity Method by Reversed-Phase HPLC

This protocol describes a general-purpose starting point for purity analysis.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Stationary Phase: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).

  • Additives: Formic acid (FA), HPLC grade.

2. Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or analyte-specific λmax), with PDA scanning from 200-400 nm
Injection Volume 5 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN:Water. This gives a concentration of ~1.0 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Sensitivity Solution (for LOQ): Prepare a solution at the target LOQ concentration (e.g., 0.05% of the 1.0 mg/mL solution, which is 0.5 µg/mL).

4. Analysis and Data Processing:

  • Equilibrate the column for at least 30 minutes with the initial mobile phase conditions.

  • Inject a blank (diluent), followed by the sensitivity solution (to confirm S/N ≥ 10), five replicate injections of the standard solution (for system suitability), and then the sample solutions.

  • Calculate the purity using the area percent method. For known impurities with available reference standards, quantitate against the standard.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This protocol provides a starting point for chiral separations, which often require significant optimization.

1. Instrumentation and Materials:

  • HPLC system (isocratic pump is often sufficient), autosampler, column oven, and UV detector.

  • Stationary Phase: Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC; 250 mm x 4.6 mm, 5 µm).

  • Solvents: HPLC-grade Hexane, Isopropanol (IPA), and Ethanol (EtOH).

2. Chromatographic Conditions (Normal Phase):

Parameter Setting
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or analyte-specific λmax)
Injection Volume 10 µL

3. Sample Preparation:

  • Racemic Standard: Prepare a solution of the racemic material (~0.5 mg/mL) in the mobile phase to develop the separation and identify the retention times of both enantiomers.

  • Sample Solution: Prepare the enantiomerically-enriched test sample at the same concentration as the racemic standard, using the mobile phase as the diluent.

4. Analysis and Optimization:

  • Equilibrate the column thoroughly. Normal phase chromatography can require longer equilibration times than reversed-phase.

  • Inject the racemic standard to confirm separation of the two enantiomers. A resolution of >1.5 is desired.

  • If resolution is poor, systematically adjust the ratio of IPA in Hexane (e.g., try 95:5, 80:20). A lower percentage of the polar alcohol modifier generally increases retention and may improve resolution.[23]

  • Inject the test sample and calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Conclusion

The development of a robust, specific, and stability-indicating HPLC method is a critical activity in the lifecycle of any pharmaceutical compound. For benzyl-substituted heterocycles, a systematic approach that considers the analyte's physicochemical properties is key to success. By leveraging appropriate column chemistries, such as phenyl or polar-embedded phases, and optimizing mobile phase conditions, reliable separations can be achieved. This must be supported by comprehensive forced degradation studies and a full validation according to ICH guidelines. The protocols provided herein serve as a validated starting point for developing methods that ensure the purity, quality, and safety of these vital chemical entities.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Benchchem. Effect of benzyl chloride impurities on reaction outcome.
  • European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug products.
  • Harvey, D. (2013, August 2).
  • Phenomenex. (2025, June 6).
  • Benchchem.
  • Pharmaguideline. (2024, December 11).
  • Ali, A., et al. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • Phenomenex. HPLC Column Selection Guide.
  • Simeonov, S., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry.
  • (2021). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance.
  • Dong, M. W., & Hu, G. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Bell, D. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ResearchGate. (2019, August 7).
  • Shields, J. D., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Bell, D. (2020, November 11). HPLC Column Selection.
  • Simeonov, S. P., et al. (2010, May 15). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. Semantic Scholar.
  • Sepuxianyun. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • Benchchem.
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Singh, R., & Rehman, Z. U. (2013). Forced degradation and impurity profiling: a review.
  • Lorenzo, M., et al. (2004). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography.
  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Jiskoot, W., et al. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

Sources

Application

Application Notes and Protocols for the Comprehensive Evaluation of Pyrazole Derivatives as Enzyme Inhibitors

Abstract The pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically significant enzyme inhibitors.[1][2] This guide provides a comprehensive, field-proven fram...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically significant enzyme inhibitors.[1][2] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously characterize novel pyrazole derivatives as enzyme inhibitors. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigational cascade. We will cover the entire workflow from initial hit identification and potency determination to detailed mechanism of action studies and validation in cellular contexts.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds that have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Their versatility stems from the ability of the pyrazole ring to be readily functionalized, allowing for the precise tuning of steric and electronic properties to achieve high affinity and selectivity for specific enzyme targets.[4] Notable examples of pyrazole-based drugs include Celecoxib, a selective COX-2 inhibitor, and Crizotinib, a kinase inhibitor used in cancer therapy.[5][6] The successful development of these agents underscores the importance of a systematic and rigorous approach to evaluating new pyrazole-based chemical entities.

This guide is structured to mirror the logical progression of a drug discovery campaign, from initial screening to in-depth characterization.

Diagram 1: Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for characterizing pyrazole-based enzyme inhibitors.

G A Compound Preparation (Solubility & Stability Testing) B Primary Enzyme Assay (Single Concentration Screen) A->B C Dose-Response Assay (IC50 Determination) B->C D Kinetic Analysis (Mechanism of Inhibition) C->D Advance Potent Hits E Selectivity Profiling (Against Related Enzymes) D->E F Orthogonal Assays (e.g., Thermal Shift) D->F G Cytotoxicity Assay (e.g., MTT Assay) E->G Confirm Selectivity F->G Confirm Direct Binding H Cellular Target Engagement (e.g., Western Blot for p-Substrate) G->H I Functional Cellular Assay (e.g., Cell Cycle Analysis) H->I

Caption: A comprehensive workflow for the evaluation of pyrazole enzyme inhibitors.

Part 1: Foundational Steps - Compound Management and Assay Development

Compound Handling and Solubility Assessment

Expertise & Experience: The accuracy of any biological data is contingent on the quality and handling of the test compounds. Aggregated or precipitated compounds are a major source of artifacts in enzyme assays. Therefore, assessing solubility is not a trivial preliminary step but a critical prerequisite for reliable data.

Protocol: Kinetic Solubility Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrazole derivative, typically 10-20 mM in 100% dimethyl sulfoxide (DMSO).[5]

  • Serial Dilution: Create a serial dilution of the stock solution in your final enzyme assay buffer.

  • Incubation: Incubate the dilutions at room temperature for 1-2 hours.

  • Visual Inspection & Turbidity Measurement: Visually inspect for precipitation. For a quantitative measure, read the absorbance at a wavelength like 600 nm using a plate reader. A sharp increase in absorbance indicates precipitation.

  • Determination: The highest concentration that remains clear is the kinetic solubility limit in your assay buffer. All subsequent assays should be performed at concentrations well below this limit.

Primary Enzyme Inhibition Assay: IC50 Determination

Trustworthiness: The goal of the primary assay is to robustly determine the concentration of the inhibitor that reduces enzyme activity by 50% (the IC50 value). This is the key metric for ranking the potency of different derivatives.[7] A well-validated assay with appropriate controls is essential for generating trustworthy data.

Protocol: Generic Kinase Inhibition Assay (Example)

This protocol can be adapted for other enzyme classes like proteases or phosphatases by changing the substrate and detection method.

  • Materials:

    • Recombinant human kinase (e.g., CDK2/Cyclin A2).[8]

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP (adenosine triphosphate).

    • Specific peptide substrate.

    • Pyrazole derivatives dissolved in DMSO.

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).[8]

    • White, opaque 96- or 384-well plates.

  • Step-by-Step Methodology:

    • Compound Plating: Prepare serial dilutions of your pyrazole compounds in DMSO. Typically, an 11-point, 1:3 serial dilution starting from 100 µM is a good range. Dispense a small volume (e.g., 100 nL) of these dilutions into the assay plate.

    • Enzyme Addition: Add the kinase solution (prepared in reaction buffer) to each well. Include wells with DMSO only (negative control, 0% inhibition) and wells with a known potent inhibitor or no enzyme (positive control, 100% inhibition).

    • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.[5] This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Initiate the kinase reaction by adding a solution containing both the peptide substrate and ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

    • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay development.

    • Detection: Stop the reaction and detect the product. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using your controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.[5]

Table 1: Example IC50 Data for Pyrazole Derivatives against Target Kinase

Compound IDScaffold ModificationIC50 (nM)Hill SlopeR² of Fit
PZA-001Core Pyrazole1,2501.10.992
PZA-0024-Fluorophenyl at N185.30.980.995
PZA-0034-Chlorophenyl at N145.11.050.998
PZA-0043-Trifluoromethyl at C315.71.010.997
Staurosporine(Reference Inhibitor)5.21.20.999

Part 2: Elucidating the Mechanism of Inhibition (MoI)

Expertise & Experience: Determining the IC50 is only the first step. Understanding how an inhibitor works provides crucial insights for lead optimization. Kinetic analysis can differentiate between inhibitors that compete with the substrate (competitive), bind to the enzyme-substrate complex (uncompetitive), or bind to the enzyme at a different site (non-competitive).[9]

Protocol: Kinetic Analysis for MoI Determination

  • Experimental Setup: The setup is similar to the IC50 assay. However, instead of varying the inhibitor concentration at a fixed substrate concentration, you will measure enzyme velocity at multiple substrate concentrations for several fixed inhibitor concentrations.

  • Matrix Creation: Create a matrix in your assay plate. Rows will correspond to different concentrations of the substrate (e.g., ATP), typically ranging from 0.2x to 5x its Km value. Columns will correspond to fixed concentrations of your pyrazole inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Execution: Run the enzyme assay as described previously.

  • Data Analysis and Visualization:

    • For each inhibitor concentration, plot the reaction velocity (V) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the apparent Km (Km_app) and apparent Vmax (Vmax_app).

    • Create a double-reciprocal plot, also known as a Lineweaver-Burk plot (1/V vs. 1/[S]).[10] The pattern of line intersections is indicative of the mechanism of inhibition.

Diagram 2: Interpreting Lineweaver-Burk Plots

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a1 Km Increased a2 Vmax Unchanged a1->a2 + Inhibitor a3 a3->a2 No Inhibitor b1 Km Unchanged b2 Vmax Decreased b1->b2 + Inhibitor b3 b1->b3 b4 b3->b4 No Inhibitor c1 Km & Vmax Decreased c2 c1->c2 + Inhibitor c3 c4 c3->c4 No Inhibitor

Caption: Characteristic patterns of Lineweaver-Burk plots for different inhibition types.

Authoritative Grounding: Competitive inhibitors, which often bind in the active site, will increase the apparent Km but not affect Vmax.[9][11] Non-competitive inhibitors bind to an allosteric site and will decrease Vmax without changing Km. Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vmax and Km.

Part 3: Cellular Validation - From Potency to Efficacy

Trustworthiness: A potent inhibitor in a biochemical assay does not guarantee efficacy in a cellular environment. Cell-based assays are essential to confirm that the compound can cross the cell membrane, engage its target in the complex cellular milieu, and elicit the desired biological response.[1]

Cytotoxicity Assay (MTT Assay)

Expertise & Experience: Before assessing target-specific effects, it is crucial to determine the compound's general cytotoxicity. A compound that kills cells non-specifically is not a viable therapeutic candidate. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability.[12][13]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole derivative for 24-72 hours.[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50 or IC50) by plotting percent viability against log[inhibitor].

Cellular Target Engagement (Western Blot)

Expertise & Experience: To confirm that the observed cellular effects are due to the inhibition of the intended target, it is necessary to measure a direct biomarker of target activity. For a kinase inhibitor, this is often the phosphorylation status of its direct substrate.

Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment: Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the cellular IC50) for a relevant time period (e.g., 2-6 hours).[1]

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-Rb for a CDK inhibitor).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the same membrane with an antibody for the total amount of the substrate protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms on-target activity.

Conclusion

The protocols and framework detailed in this application note provide a robust pathway for the comprehensive characterization of pyrazole derivatives as enzyme inhibitors. By systematically progressing from initial potency determination through detailed mechanistic studies and culminating in cellular validation, researchers can build a compelling, data-driven case for their compounds. This rigorous, multi-faceted approach, grounded in sound scientific principles, is indispensable for identifying and advancing promising new therapeutic candidates in the field of drug discovery.

References

  • Synthesis and kinetic activity analysis of substituted pyrazole, pyrazoline, and pyrazolidine alcohol dehydrogenase inhibitors. (n.d.). DOCS@RWU. Retrieved from [Link]

  • Singh, J., et al. (2005). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry, 44(5), 1699-1708. [Link]

  • Arshad, M. F., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19353-19366. [Link]

  • Ammendola, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1664. [Link]

  • Kinetics of pyrazole inhibition. Competitive inhibition plot for... (n.d.). ResearchGate. Retrieved from [Link]

  • Roveto, P. M., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences, 26(1), 22. [Link]

  • Al-Ostath, S. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12186-12201. [Link]

  • Abdel-Ghani, A. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(49), 35839-35860. [Link]

  • Abid, F., & El-Sayed, M. A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667527. [Link]

  • Binte-e-Zahra, S., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 236-243. [Link]

  • Bouabdallah, I., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 21(11), 3537-3544. [Link]

  • Al-Issa, S. A., et al. (2024). Synthesis and enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(33), 23677-23696. [Link]

  • Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. [Link]

  • Al-Ostath, S. M., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12186-12201. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). F1000Research. Retrieved from [Link]

  • Binte-e-Zahra, S., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 236-243. [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Taylor & Francis. Retrieved from [Link]

Sources

Method

use of pyrazoles in the development of antidiabetic agents

Application Note: Pyrazole Scaffolds in the Rational Design and Development of Next-Generation Antidiabetic Agents Executive Summary & Mechanistic Rationale The pyrazole nucleus—a five-membered heterocyclic system contai...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pyrazole Scaffolds in the Rational Design and Development of Next-Generation Antidiabetic Agents

Executive Summary & Mechanistic Rationale

The pyrazole nucleus—a five-membered heterocyclic system containing two adjacent nitrogen atoms—has emerged as a highly privileged structural motif in antidiabetic drug discovery. Unlike traditional monotherapies that target a single pathway, pyrazole derivatives and their reduced forms (pyrazolines) exhibit pleiotropic mechanisms of action. They have been proven to simultaneously modulate multiple metabolic targets, including the inhibition of α-glucosidase, dipeptidyl peptidase-4 (DPP-4), and protein tyrosine phosphatase 1B (PTP1B), while also acting as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ)[1].

The Causality of the Pyrazole Pharmacophore: The efficacy of pyrazoles stems from their unique electronic distribution. The adjacent nitrogen atoms act as versatile hydrogen bond donors and acceptors. This allows the pyrazole ring to anchor deeply within the catalytic pockets of metabolic enzymes. For instance, in PTP1B—a negative regulator of the insulin signaling pathway—the pyrazole nitrogen atoms form critical hydrogen bonds with the hydroxyl group of TYR46 and the carboxylate of ASP48, effectively blocking the enzyme's dephosphorylation activity and preventing insulin resistance[2].

Multi-Target Therapeutic Pathways

Pathway Pyrazole Pyrazole Scaffold aGluc α-Glucosidase Pyrazole->aGluc Inhibits DPP4 DPP-4 Enzyme Pyrazole->DPP4 Inhibits PTP1B PTP1B Pyrazole->PTP1B Inhibits PPARg PPAR-γ Pyrazole->PPARg Activates Carb Carbohydrate Absorption aGluc->Carb Decreases Incretin Incretin Degradation DPP4->Incretin Prevents InsulinRes Insulin Resistance PTP1B->InsulinRes Reduces InsulinSens Insulin Sensitivity PPARg->InsulinSens Enhances Glucose Glucose Homeostasis Carb->Glucose Incretin->Glucose InsulinRes->Glucose InsulinSens->Glucose

Pyrazole-mediated modulation of key metabolic targets in Type 2 Diabetes.

Quantitative Efficacy Data

Recent structural-activity relationship (SAR) studies have hybridized pyrazoles with other pharmacophores (such as sulfonamides or chalcones) to exponentialize their antidiabetic potency. The table below summarizes the quantitative superiority of engineered pyrazole derivatives against standard clinical therapies.

Scaffold ModificationPrimary TargetEfficacy MetricReference StandardKey Interacting Residues / Mechanism
Acyl Pyrazole Sulfonamides α-GlucosidaseIC₅₀ = 1.13 ± 0.06 µMAcarbose (IC₅₀ = 35.1 µM)Binds orthosteric site; blocks carbohydrate cleavage[3].
Pyrazole-3-one Derivatives PPAR-γHigh in vivo hypoglycemic activityMetformin / RosiglitazoneCarbonyl oxygen H-bonds stabilize the active conformation[4].
N-phenylpyrazole PTP1BHigh Inhibitory AffinitySuraminH-bonds with TYR46, ASP48, PHE182[2].
Pyrazole-Chalcone Hybrids DPP-4Binding Energy: -10.2 kcal/molSitagliptinCompetitive inhibition preventing incretin degradation[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the synthesis, in vitro validation, and in silico screening of pyrazole-based antidiabetic agents.

Protocol A: Synthesis of Acyl Pyrazole Sulfonamides

The hybridization of pyrazoles with sulfonamides yields highly potent α-glucosidase inhibitors[6].

  • Reagent Preparation: Dissolve 1.0 mmol of the selected 1,3-diketone and 1.0 mmol of sulfonamide-hydrazine hydrochloride in 15 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the diketone. This increases its electrophilicity, facilitating the initial nucleophilic attack by the terminal nitrogen of the hydrazine derivative, driving the cyclization process forward.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The complete disappearance of the starting material spot and the emergence of a single new spot with a distinct

      
       value confirms cyclization.
      
  • Purification: Cool the mixture to room temperature, pour over crushed ice, and filter the resulting precipitate. Recrystallize from hot ethanol to yield the pure acyl pyrazole sulfonamide.

Protocol B: In Vitro α-Glucosidase Inhibition Assay

This continuous spectrophotometric assay measures the ability of synthesized pyrazoles to inhibit the cleavage of carbohydrates.

  • Enzyme Preparation: Dissolve α-glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL.

  • Pre-Incubation: In a 96-well microplate, mix 20 µL of the enzyme solution with 10 µL of the pyrazole inhibitor (dissolved in DMSO, serially diluted). Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is critical. It allows the establishment of binding equilibrium between the pyrazole and the enzyme's active site before the substrate is introduced, ensuring accurate

      
       calculations for slow-binding inhibitors.
      
  • Reaction Initiation: Add 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate to each well. Incubate for 20 minutes at 37°C.

  • Termination & Measurement: Stop the reaction by adding 50 µL of 0.1 M

    
    . Measure absorbance at 405 nm using a microplate reader.
    
    • Self-Validation Checkpoint: Calculate the Z-factor using the positive control (Acarbose) and vehicle control (DMSO). A Z-factor > 0.5 validates the assay's robustness, confirming that absorbance strictly correlates to the enzymatic release of p-nitrophenol, free from compound autofluorescence.

Protocol C: In Silico Virtual Screening & Molecular Docking

Computational prescreening reduces synthetic burden by identifying high-affinity pyrazole conformations[7].

  • Ligand & Protein Preparation: Optimize the 3D geometry of the designed pyrazole libraries using density functional theory (DFT). Retrieve the target crystal structure (e.g., PTP1B, PDB ID: 1NNY) and remove water molecules, adding polar hydrogens.

  • Grid Box Definition: Center the grid box specifically around the active site residues (e.g., TYR46, ASP48 for PTP1B).

    • Causality: Confining the search space to these specific coordinates ensures the docking algorithm evaluates the pyrazole's ability to disrupt the exact proton donor/acceptor mechanism required for the enzyme's pathogenic dephosphorylation activity.

  • Execution & Validation: Run the docking simulation using Lamarckian Genetic Algorithms (e.g., AutoDock Vina).

    • Self-Validation Checkpoint: Perform a redocking of the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between your docked pose and the crystallographic pose is < 2.0 Å, the docking parameters are validated and can be trusted for screening novel pyrazoles.

Integrated Drug Discovery Workflow

Workflow InSilico In Silico Screening (Molecular Docking) Synthesis Chemical Synthesis (Hybrid Pharmacophores) InSilico->Synthesis Prioritized Hits Characterization Characterization (NMR, FTIR, MS) Synthesis->Characterization Purified Compounds InVitro In Vitro Assays (Enzyme Inhibition) Characterization->InVitro Structural Validation InVitro->InSilico SAR Feedback InVivo In Vivo Validation (Diabetic Models) InVitro->InVivo Lead Selection

Integrated workflow for the development of pyrazole-based antidiabetic agents.

References

  • Title: Development of Pyrazole Compounds as Antidiabetic Agent: A Review Source: Current Medicinal Chemistry / ResearchGate URL: [Link]

  • Title: Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Source: Frontiers in Chemistry URL: [Link]

  • Title: Heterocyclic pyrazoline's derivatives exhibiting promising potential antidiabetic activity Source: International Journal of Biosciences URL: [Link]

  • Title: Pyrazole Scaffold: Potential PTP1B Inhibitors for Diabetes Treatment Source: PubMed / Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents Source: PMC / Journal of Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol

Welcome to the dedicated technical support guide for the synthesis of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this and related pyrazolone scaffolds. We will move beyond simple procedural outlines to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide robust protocols to enhance yield, purity, and reproducibility.

Introduction: The Synthetic Challenge

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is a valuable heterocyclic building block. However, its synthesis is a multi-step process that presents several potential challenges, from controlling regioselectivity during ring formation to managing side reactions in the final functionalization step. This guide provides a structured, question-and-answer approach to navigate these complexities effectively.

The most common and practical synthetic route involves two key stages:

  • Knorr Pyrazolone Synthesis: The condensation of benzylhydrazine with a β-ketoester (typically ethyl acetoacetate) to form the core pyrazolone ring, 1-benzyl-3-methyl-1H-pyrazol-5-ol.

  • Hydroxymethylation: The introduction of the hydroxymethyl group at the C4 position via a reaction with formaldehyde.

Our troubleshooting guide will address issues that may arise during each of these critical stages.

Core Synthesis & Mechanistic Overview

To effectively troubleshoot, one must first understand the reaction pathway. The synthesis proceeds as follows:

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Products R1 Benzylhydrazine I1 1-Benzyl-3-methyl- 1H-pyrazol-5-ol R1->I1 Step 1: Knorr Condensation R2 Ethyl Acetoacetate R2->I1 R3 Formaldehyde P1 1-Benzyl-3-(hydroxymethyl)- 1H-pyrazol-5-ol R3->P1 I1->P1 Step 2: Hydroxy- methylation

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a direct Q&A format.

Issue 1: Low Yield in Pyrazolone Ring Formation (Step 1)

Q: My initial condensation of benzylhydrazine and ethyl acetoacetate to form 1-benzyl-3-methyl-1H-pyrazol-5-ol is resulting in a low yield (<50%). What are the likely causes and how can I fix it?

A: A low yield in this classic Knorr-type synthesis is a frequent problem that can almost always be traced back to one of four areas: reactant purity, solvent, pH control, or temperature management.

  • Purity of Starting Materials: The purity of both benzylhydrazine and ethyl acetoacetate is critical. Benzylhydrazine can degrade upon storage (oxidation); it is advisable to use a freshly opened bottle or distill it under reduced pressure if its purity is questionable. Contaminants can interfere with the initial condensation, reducing yields and complicating purification.[1]

  • Solvent and pH: The reaction is typically performed in a protic solvent like ethanol or in glacial acetic acid. The choice of solvent can influence the reaction rate and the solubility of the intermediate hydrazone. A patent for a similar synthesis of 1-phenyl-3-methyl-5-pyrazolone highlights the importance of pH control.[2][3] Adjusting the initial pH of the hydrazine solution to be mildly acidic (pH 5.0-6.5) with an acid like HCl can significantly improve the rate of the initial imine formation and subsequent cyclization, leading to higher yields.[2][3]

  • Temperature Control: While heating is necessary to drive the cyclization and dehydration, excessive temperatures can lead to side product formation. A controlled reflux in ethanol or heating at 60-80°C is generally sufficient.[2]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring via Thin Layer Chromatography (TLC) is essential.

Troubleshooting Workflow for Low Yield (Step 1)

Troubleshooting_Step1 Start Low Yield of 1-Benzyl-3-methyl-1H-pyrazol-5-ol CheckPurity Verify Purity of Benzylhydrazine & EAA Start->CheckPurity First Check AdjustpH Optimize Reaction pH (Target: 5.0-6.5) CheckPurity->AdjustpH If pure OptimizeTemp Adjust Temperature (Reflux in EtOH, 60-80°C) AdjustpH->OptimizeTemp If pH is neutral MonitorTLC Monitor Reaction by TLC for Completion OptimizeTemp->MonitorTLC Once temp is set Success Yield Improved MonitorTLC->Success If complete

Caption: A logical workflow for diagnosing low yield in Step 1.

Data Summary: Impact of Conditions on Pyrazolone Synthesis

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeReference
Solvent Methanol (neutral)Ethanol / Acetic AcidImproved solubility & reaction rate[4]
pH Not controlled (~8-9)Controlled to 5.0-6.5Faster, cleaner conversion[2][3]
Temperature >100°C60-80°C (or reflux)Reduced side products[2]
Reactant Ratio 1:11:1.05 (slight excess of ketoester)Drives reaction to completion[3]

Issue 2: Poor Results in Hydroxymethylation (Step 2)

Q: I am attempting to hydroxymethylate the 1-benzyl-3-methyl-1H-pyrazol-5-ol intermediate with formaldehyde, but the reaction is messy, giving a low yield of the desired product and multiple spots on TLC. What is going wrong?

A: The hydroxymethylation of the active methylene group at the C4 position of the pyrazolone ring is an aldol-type reaction that requires careful control to prevent side reactions.

  • Formaldehyde Source: The source and stoichiometry of formaldehyde are crucial. Using a 37% aqueous solution (formalin) is common, but this introduces water, which can affect the reaction. Paraformaldehyde can be used as an anhydrous source, but its depolymerization must be controlled. Use a slight molar excess (1.1-1.2 equivalents) of formaldehyde. A large excess can lead to the formation of a di-substituted product.

  • Catalyst Choice: This reaction is base-catalyzed. A weak base like piperidine or a stronger base like sodium hydroxide (NaOH) in catalytic amounts is typically used. The choice of base can influence the reaction rate and selectivity. For a similar reaction involving aldehydes and pyrazolones, sodium acetate has also been used effectively.[5]

  • Tautomerism and Reactivity: 1-Benzyl-3-methyl-1H-pyrazol-5-ol exists in tautomeric forms, and it is the enol form that provides the nucleophilic C4 that attacks formaldehyde. The basic catalyst facilitates the deprotonation to form the reactive enolate.

  • Temperature and Reaction Time: These reactions are often performed at room temperature or with gentle heating to avoid the self-polymerization of formaldehyde (especially under strong base conditions). The reaction should be monitored closely by TLC. Once the starting material is consumed, the reaction should be quenched promptly by neutralizing the catalyst with a mild acid (e.g., acetic acid) before workup.

Frequently Asked Questions (FAQs)

Q1: Is there a risk of forming regioisomers during the initial ring formation?

A: With ethyl acetoacetate, no. It is an unsymmetrical β-ketoester, but the two carbonyl groups (ketone and ester) have vastly different electrophilicities. The more electrophilic ketone carbonyl is preferentially attacked by the terminal nitrogen of benzylhydrazine, and the subsequent cyclization involves the less reactive ester group. This provides high regioselectivity for the desired 3-methyl product.[6] The risk of regioisomerism becomes a significant concern only when using unsymmetrical 1,3-diketones.[6][7]

Q2: My final product appears to be an oil or difficult to crystallize. What purification strategy do you recommend?

A: While the intermediate pyrazolone is often a stable solid, the final hydroxymethylated product may have a lower melting point or crystallize more slowly due to the additional polar hydroxyl group. If direct crystallization from the crude reaction mixture fails, column chromatography is the recommended method. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane is typically effective for separating the product from unreacted starting material and non-polar impurities.

Q3: How do I confirm the structure and regiochemistry of my final product?

A: Unambiguous characterization is best achieved using a combination of spectroscopic techniques.[8]

  • ¹H NMR: Look for the characteristic singlet of the newly formed CH₂ group (from hydroxymethylation), typically around 4.5-5.0 ppm, and the signal for the OH proton. The disappearance of the C4 proton signal from the pyrazolone intermediate is a key indicator.

  • ¹³C NMR: The appearance of a new carbon signal around 60-70 ppm corresponding to the -CH₂OH group is expected.

  • 2D NMR (HSQC/HMBC): These experiments can confirm the connectivity, definitively proving that the hydroxymethyl group is attached to the C4 position of the pyrazole ring.

  • FT-IR: Look for a broad O-H stretching band around 3300-3500 cm⁻¹.

Validated Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-ol

This protocol is adapted from established procedures for pyrazolone synthesis.[2][4][9]

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzylhydrazine (10.0 g, 81.9 mmol) and ethanol (100 mL).

  • Stir the solution and add ethyl acetoacetate (11.7 g, 90.1 mmol, 1.1 eq) dropwise over 15 minutes.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate / Hexanes).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the resulting solid precipitate, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield a white to off-white crystalline solid.

    • Expected Yield: 75-85%

    • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and melting point.

Protocol 2: Synthesis of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol

This protocol is based on standard procedures for the hydroxymethylation of active methylene compounds.

  • In a 100 mL round-bottom flask, dissolve 1-benzyl-3-methyl-1H-pyrazol-5-ol (5.0 g, 26.6 mmol) in ethanol (50 mL).

  • Add an aqueous solution of formaldehyde (37 wt. %, 2.4 g, 29.3 mmol, 1.1 eq).

  • Add 5 drops of piperidine as a base catalyst.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (Mobile phase: 70% Ethyl Acetate / Hexanes) until the starting pyrazolone spot has disappeared.

  • Once complete, neutralize the reaction mixture by adding glacial acetic acid dropwise until the pH is ~7.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude residue can be purified by either recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure product.

    • Expected Yield: 60-75%

    • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and FT-IR.

References

  • Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Retrieved from [Link]

  • Al-Matar, H. M., et al. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 5969–5983. Available from: [Link]

  • JETIR. (2019). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. Retrieved from [Link]

  • Shabalala, N. G., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30423-30449. Available from: [Link]

  • Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Retrieved from [Link]

  • Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1028–1073. Available from: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Bioscience Reports, 40(9), BSR20201590. Available from: [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis of Pyrazoles. A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • Chou, Y. C., et al. (2010). Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1395-1402. Available from: [Link]

  • RSIS International. (n.d.). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Ali, O. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 32. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. Retrieved from [Link]

  • Genome Research. (2015). Whole-genome analysis of the methylome and hydroxymethylome in normal and malignant lung and liver. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

Sources

Optimization

Part 1: The Mechanistic Root of Pyrazole Purification Challenges

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to isolate pyrazole-based compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to isolate pyrazole-based compounds. While the pyrazole core is a privileged scaffold in medicinal chemistry, its unique physicochemical properties render standard purification workflows highly inefficient.

This guide deconstructs the causality behind these challenges and provides field-proven, self-validating methodologies to ensure high-purity isolation.

To troubleshoot pyrazole purification, we must first understand the molecular behavior of the analyte. The challenges stem from two intrinsic structural features:

  • Annular Tautomerism: Unsubstituted pyrazoles undergo rapid proton exchange between the 1H and 2H nitrogen atoms. If the timescale of this interconversion aligns with the timescale of the chromatographic separation, it manifests as peak broadening or splitting.

  • Potent Hydrogen Bonding: The N-H group acts as a strong hydrogen bond donor, while the sp2-hybridized nitrogen acts as an acceptor. This allows pyrazoles to self-assemble into dimeric or polymeric chains in solution (1)[1]. Furthermore, the highly polar surface of silica gel contains acidic silanol (-OH) groups that strongly adsorb pyrazoles via hydrogen bonding, leading to severe tailing (2)[2].

G Tautomerism Annular Tautomerism (1H vs 2H Pyrazole) HBonding Intermolecular H-Bonding (Dimers & Chains) Tautomerism->HBonding BroadPeak HPLC Issue: Broad/Split Peaks Tautomerism->BroadPeak Timescale mismatch Silica Silanol Interaction (Stationary Phase) HBonding->Silica Donor/Acceptor Streaking NP-LC Issue: Severe Streaking Silica->Streaking Strong adsorption

Caption: Logical relationship between pyrazole structural properties and chromatographic anomalies.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my pyrazole streak from the baseline to the solvent front on normal-phase silica gel? A1: This is a classic symptom of unmitigated hydrogen bonding. The pyrazole's N-H group is interacting heavily with the acidic silanol groups on the silica surface. Solution: You must mask the silanols. Adding a basic modifier like ammonium hydroxide (NH₄OH) or triethylamine (TEA) to your mobile phase outcompetes the pyrazole for the silanol binding sites, allowing your compound to elute as a tight band (3)[3]. Always utilize "dry loading" (adsorbing the crude mixture onto a small amount of silica before loading) to prevent strong injection solvents from exacerbating the streaking (4)[4].

Q2: My Knorr synthesis yielded a mixture of 3-substituted and 5-substituted regioisomers. They completely co-elute on silica. How do I separate them? A2: Regioisomers formed from unsymmetrical 1,3-dicarbonyls have nearly identical dipole moments and polarities, rendering normal-phase separation highly ineffective. Solution: Transition to Reverse-Phase HPLC (RP-HPLC) or leverage crystallization. Crystallization is often the most scalable and effective method to isolate a single regioisomer, as the subtle geometric differences between the 3- and 5-positions significantly impact crystal lattice packing (5)[5].

Q3: In RP-HPLC, my pyrazole peak is broad or split into two poorly resolved humps, but LC-MS shows only one mass. Is my compound degrading? A3: No, your compound is likely intact. This is the chromatographic manifestation of annular tautomerism. The column is partially resolving the 1H and 2H tautomers. Solution: You must lock the tautomeric equilibrium. Lowering the mobile phase pH with Trifluoroacetic acid (TFA) or formic acid protonates the pyrazole (or heavily biases the equilibrium), resulting in a single, sharp peak (4)[4].

Part 3: Quantitative Data Presentation

To optimize your mobile phase, refer to the following quantitative guidelines for modifier selection based on the chromatographic mode:

Chromatography TypeRecommended ModifierConcentration (v/v)Mechanism of Action
Normal Phase (Silica) Triethylamine (TEA) or NH₄OH0.1% - 1.0%Competes for acidic silanol sites, disrupting pyrazole-silica H-bonding.
Normal Phase (Silica) Acetic Acid (AcOH)0.1% - 0.5%Disrupts intermolecular pyrazole-pyrazole H-bonded dimers.
Reverse Phase (C18) Trifluoroacetic acid (TFA)0.05% - 0.1%Lowers pH to suppress tautomeric exchange and protonate basic sites.
Reverse Phase (C18) Formic Acid (FA)0.1%MS-compatible alternative to TFA for tautomer suppression.

Part 4: Standard Operating Protocols (SOPs)

Workflow Crude Crude Pyrazole Mixture Assess Assess Polarity & Isomers Crude->Assess NP Normal Phase (Silica) Add 0.1-1% TEA/NH4OH Assess->NP High lipophilicity RP Reverse Phase (C18) Add 0.1% TFA/FA Assess->RP High polarity / Tautomers Cryst Crystallization (Regioisomer Separation) Assess->Cryst Regioisomer mixture Pure Pure Pyrazole Product NP->Pure RP->Pure Cryst->Pure

Caption: Decision tree for selecting the optimal pyrazole purification strategy based on mixture properties.

Protocol A: Modifier-Assisted Flash Chromatography (Dry Loading Method)

Use this protocol when purifying lipophilic pyrazoles that exhibit severe tailing on standard silica gel.

  • Mobile Phase Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to the mixture and stir well.

  • Column Equilibration: Flush the silica gel column with at least 3 column volumes (CV) of the TEA-modified mobile phase to pre-saturate and neutralize the acidic silanol groups.

  • Dry Loading: Dissolve the crude pyrazole mixture in a minimal amount of a volatile, strong solvent (e.g., Dichloromethane). Add silica gel (approx. 3x the mass of the crude mixture) to the flask. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Loading: Carefully pour the dry powder evenly onto the top of the pre-equilibrated column bed. Top with a thin layer of clean sand to prevent disturbance.

  • Elution: Elute using the TEA-modified mobile phase.

  • Validation Checkpoint: Spot the collected fractions on a TLC plate and elute with the modifier-enriched solvent. A single, tight circular spot (rather than a streak) confirms successful mitigation of silanol interactions.

Protocol B: Regioisomer Isolation via Selective Crystallization

Use this protocol to separate 3-substituted and 5-substituted pyrazole regioisomers that co-elute chromatographically.

  • Solvent Screening: In separate vials, dissolve 10-20 mg of the regioisomer mixture in minimal amounts of hot solvents of varying polarities (e.g., Ethanol, Toluene, Ethyl Acetate, Acetonitrile).

  • Cooling: Allow the vials to cool slowly to room temperature undisturbed. If no crystals form, transfer to a 4°C refrigerator overnight.

  • Isolation: Once a crystalline lattice forms in a specific solvent, isolate the crystals via vacuum filtration. Wash with a minimal volume of ice-cold solvent.

  • Validation Checkpoint: Acquire a ¹H NMR spectrum of the crystallized solid. Focus on the pyrazole C4-proton (typically a singlet around δ 6.0-7.0 ppm). The complete disappearance of the minor regioisomer's distinct C4-proton signal confirms phase purity.

Part 5: References

  • Benchchem. "Column chromatography conditions for separating pyrazole isomers." Benchchem Tech Support. 4

  • National Institutes of Health (NIH) / Organic Letters. "Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles." ACS Publications. 5

  • PubMed Central (PMC). "Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate." Acta Crystallographica Section E. 1

  • Chemistry LibreTexts. "14.6: Thin-Layer Chromatography." LibreTexts. 2

  • ACS Omega. "Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action." ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting in Pyrazole Synthesis

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Topic: Troubleshooting side reactions, regioselectivity, and oxidation states in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Topic: Troubleshooting side reactions, regioselectivity, and oxidation states in pyrazole synthesis.

Introduction: The Pyrazole Challenge

Pyrazoles are pharmacophores of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, the construction of this five-membered nitrogen heterocycle is rarely as simple as the textbooks suggest.

As a Senior Application Scientist, I often see projects stall due to three recurring "silent killers": regiochemical scrambling , arrested aromatization (stuck pyrazolines), and N-alkylation ambiguity . This guide moves beyond standard protocols to address the causality of these failures and provides self-validating systems to correct them.

Module 1: The Regioselectivity Conundrum (Knorr Synthesis)

The Issue: In the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines, you frequently obtain an inseparable mixture of 1,3- and 1,5-substituted isomers.

The Mechanism: Regioselectivity is a competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Hydrazine: The terminal nitrogen (

    
    ) is generally more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • Dicarbonyl: The carbonyl adjacent to the less bulky or more electron-withdrawing group is more electrophilic.[1]

Troubleshooting Protocol:

Q: I am getting a 1:1 mixture of isomers. How do I force a single regioisomer?

A: You must disrupt the equilibrium using Solvent-Controlled Switch or pH-Tuning .

  • The Fluorinated Solvent Switch (The "Magic Bullet"): Recent data confirms that using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically enhance regioselectivity compared to ethanol. These solvents activate the carbonyls via strong hydrogen bonding, often amplifying the electronic difference between the two carbonyls.

  • The pH Toggle:

    • Acidic Conditions (HCl/AcOH): Protonation activates the most basic carbonyl.

    • Basic Conditions (NaOEt): Deprotonation creates an enolate; the reaction is then driven by the hardness/softness of the electrophiles.

Data: Solvent Effects on Regioselectivity Representative data for the reaction of benzoylacetone with methylhydrazine.

SolventConditionsMajor IsomerRatio (1,5 : 1,3)
Ethanol Reflux, NeutralMixed60 : 40
TFE Reflux, Neutral1,5-isomer95 : 5
THF NaH (Base)1,3-isomer10 : 90
Acetic Acid Reflux1,5-isomer85 : 15
Visualization: Regioselectivity Decision Tree

Regioselectivity Start Input: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Goal What is your Target? Start->Goal Path15 Target: 1,5-Isomer (Steric Control) Goal->Path15 Bulky R-group on Hydrazine? Path13 Target: 1,3-Isomer (Electronic Control) Goal->Path13 Electron-poor Carbonyl? Cond15 Protocol A: Solvent: TFE or HFIP Additive: None or mild acid Path15->Cond15 Cond13 Protocol B: Solvent: THF or DMF Additive: Strong Base (NaH/LiHMDS) Path13->Cond13 Result1 High Selectivity for 1,5 Cond15->Result1 Result2 High Selectivity for 1,3 Cond13->Result2

Figure 1: Decision logic for selecting reaction conditions to favor specific pyrazole regioisomers.

Module 2: The "Stuck" Intermediate (Pyrazolines)

The Issue: You are synthesizing pyrazoles from


-unsaturated ketones (chalcones) and hydrazine, but the product is the pyrazoline  (dihydro-pyrazole). It is not aromatic and is often unstable/oily.

The Mechanism: The condensation of a chalcone with hydrazine yields a pyrazoline.[2] This intermediate requires an oxidative dehydrogenation step to become a fully aromatic pyrazole. Spontaneous air oxidation is often too slow or incomplete.

Troubleshooting Protocol:

Q: My NMR shows a chiral center and CH2 signals in the ring. It won't aromatize. What do I do?

A: You must perform an active Oxidative Aromatization . Do not rely on passive air exposure.

Recommended Methods:

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone):

    • Protocol: Dissolve pyrazoline in Dioxane or Toluene. Add 1.1 eq DDQ. Reflux for 1-3 hours.

    • Why: DDQ effectively abstracts the hydride.

    • Cleanup: Filter off the precipitated hydroquinone byproduct.

  • Iodine (

    
    ) / Base: 
    
    • Protocol: Add

      
       (1.2 eq) and 
      
      
      
      in THF/Water.
    • Why: Iodination of the ring followed by elimination of HI drives aromatization.

  • Aerobic/Catalytic (Green Method):

    • Protocol: Activated Carbon +

      
       balloon in Xylene at reflux.
      
Visualization: Oxidative Aromatization Workflow

Aromatization Substrate Pyrazoline (Non-Aromatic, Chiral) Oxidant Add Oxidant: DDQ or I2/Base or MnO2 Substrate->Oxidant Stalled Reaction Intermediate Transition State (Hydride Abstraction) Oxidant->Intermediate -H- Product Pyrazole (Aromatic, Stable) Intermediate->Product -H+ (Aromatization)

Figure 2: Workflow for forcing the conversion of pyrazolines to fully aromatic pyrazoles.

Module 3: N-Alkylation Ambiguity

The Issue: Alkylation of an unsubstituted NH-pyrazole (


-pyrazole) with an alkyl halide results in a mixture of N1- and N2-alkylated products.

The Mechanism: The pyrazole anion is an ambient nucleophile. The "lone pair" is delocalized, but upon deprotonation, the negative charge resides on the nitrogen.

  • Sterics: Alkylation usually favors the less hindered nitrogen (N1).[3]

  • Coordination: Metal ions can chelate between the N2 nitrogen and a substituent at the 3-position (if it has a donor atom), reversing selectivity.

Troubleshooting Protocol:

Q: How do I ensure alkylation happens ONLY at the N1 position?

A: Use the "Soft Alkylation" approach or Chan-Lam Coupling .

  • Base Selection:

    • Use Cesium Carbonate (

      
      )  in DMF. The "Cesium Effect" often aids in stabilizing the transition state for the thermodynamically preferred isomer (usually N1).
      
    • Avoid NaH if you are seeing mixtures; the "naked" anion is too reactive and less selective.

  • Chan-Lam Coupling (For N-Arylation):

    • Instead of

      
       or Ullmann coupling (which require harsh heat), use Boronic Acids with 
      
      
      
      .
    • Protocol: Pyrazole (1 eq), Aryl Boronic Acid (1.5 eq),

      
       (1 eq), Pyridine (2 eq) in DCM, open to air (room temp).
      
    • Advantage:[4][5] Extremely mild; selectivity is governed strictly by sterics.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Deng, X., & Mani, N. S.[6] (2008).[7] Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazoles: A Review. Konwar, et al. (2023).[5][8][9][10] MDPI (Molecules). [Link]

  • Electrochemically enabled oxidative aromatization of pyrazolines. RSC Organic & Biomolecular Chemistry. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Norman, N. J., et al.[11] (2022).[4] Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Substituted Pyrazole Synthesis &amp; Optimization

Welcome to the Pyrazole Synthesis Support Node. Operator: Dr. A. Vance, Senior Application Scientist Status: Online System: Reactive Troubleshooting & Protocol Optimization This guide addresses the specific chemical beha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Support Node. Operator: Dr. A. Vance, Senior Application Scientist Status: Online System: Reactive Troubleshooting & Protocol Optimization

This guide addresses the specific chemical behaviors of the pyrazole pharmacophore. Unlike generic heterocycles, pyrazoles exhibit unique tautomeric equilibria and site-specific nucleophilicity that frequently derail standard synthetic pathways. The following modules synthesize recent mechanistic insights with field-proven troubleshooting steps.

Module 1: The Knorr Synthesis & Regioselectivity

Core Issue: "I am getting a 1:1 mixture of regioisomers from my hydrazine + 1,3-diketone condensation."

The Diagnostic

The Knorr synthesis is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls. In standard alcoholic solvents (EtOH, MeOH), the reaction is often under thermodynamic control, leading to mixtures.

Troubleshooting Protocol

1. The "Fluorinated Solvent" Switch If you observe poor regioselectivity with unsymmetrical diketones, switch the solvent from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism: These solvents are strong hydrogen-bond donors. They selectively activate the more basic carbonyl of the 1,3-diketone and stabilize specific hydrazone intermediates, often shifting regioselectivity from 1:1 to >95:5.

  • Protocol Adjustment: Run at room temperature initially. If sluggish, add 1.0 equiv of Acetic Acid.

2. pH-Controlled Steering

  • Acidic Conditions (HCl/AcOH): Favor the formation of the isomer derived from the attack of the less substituted hydrazine nitrogen on the more electrophilic carbonyl.

  • Basic Conditions: Can reverse this preference by deprotonating the hydrazine, making the more substituted nitrogen the primary nucleophile (sterics permitting).

Visualization: Regioselectivity Decision Tree

Knorr_Regioselectivity Start Problem: Regioisomer Mixture (Knorr Synthesis) Check_Subst Are Diketone Substituents Significantly Different? Start->Check_Subst Yes_Diff Yes (e.g., CF3 vs Methyl) Check_Subst->Yes_Diff Steric/Electronic Bias No_Diff No (e.g., Methyl vs Ethyl) Check_Subst->No_Diff Similar Sterics Solvent_Switch Switch Solvent to TFE or HFIP (H-Bond Activation) Yes_Diff->Solvent_Switch Temp_Control Lower Temp to 0°C (Kinetic Control) No_Diff->Temp_Control Outcome1 High Regioselectivity (>90:10) Solvent_Switch->Outcome1 Outcome2 Improved Ratio (Separable by Column) Temp_Control->Outcome2

Caption: Decision matrix for optimizing regioselectivity in cyclocondensation reactions.

Module 2: N-Functionalization (Alkylation vs. Arylation)

Core Issue: "N-Alkylation yields mixtures of N1/N2 products, and N-Arylation stalls completely."

FAQ: N-Alkylation (The "N1 vs N2" Battle)

Q: How do I force alkylation on a specific nitrogen? A: Pyrazole tautomerism makes this difficult.

  • Steric Control: If one adjacent carbon (C3 or C5) has a bulky group (e.g., t-Butyl, Phenyl), alkylation will predominantly occur at the distal nitrogen (N1) to minimize steric clash.

  • Base Selection:

    • NaH/THF: Irreversible deprotonation. Favors the thermodynamic product (usually the less sterically hindered isomer).

    • Cs2CO3/DMF: Softer base, reversible equilibrium. Can sometimes alter ratios via chelation if donor groups are present on the side chain.

FAQ: N-Arylation (Chan-Lam Coupling)

Q: My Buchwald-Hartwig reaction is failing. The catalyst seems dead. A: Pyrazoles are notorious catalyst poisons. The sp2 nitrogen coordinates to Pd(II), shutting down the catalytic cycle.[1] Solution: Switch to Copper-Catalyzed Chan-Lam Coupling . It is more robust for azoles and proceeds at room temperature in air.

Optimized Chan-Lam Protocol:

  • Stoichiometry: Use a ratio of 1.0 Pyrazole : 2.0 Boronic Acid : 2.0 Cu(OAc)2 : 2.0 Base .

  • Base: Pyridine or Et3N are standard, but TMEDA (Tetramethylethylenediamine) often boosts yields for stubborn substrates.

  • Atmosphere: The reaction requires oxygen to reoxidize Cu(I) to Cu(II). Do not run under Argon. Use an O2 balloon or open air with vigorous stirring.

Data Comparison: N-Functionalization Strategies

ParameterStandard Alkylation (SN2)Chan-Lam Coupling (Oxidative)Buchwald-Hartwig (Pd-Cat)
Primary Utility Adding Alkyl/Benzyl groupsAdding Aryl/Heteroaryl groupsAdding Aryl groups (High difficulty)
Key Reagent Alkyl Halide + NaH/Cs2CO3Aryl Boronic Acid + Cu(OAc)2Aryl Halide + Pd(L)n
Regioselectivity Sterically driven (favors less hindered N)Electronic & Steric mixLigand dependent
Common Failure Over-alkylation (Quaternary salt)Wet solvents (Boronic acid protodeboronation)Catalyst poisoning by Pyrazole N
Optimization Tip Use 0°C addition; dilute solutionAdd Molecular Sieves (4Å); Use O2 balloonUse bulky ligands (e.g., tBuXPhos)
Module 3: Site-Selective C-H Activation

Core Issue: "I want to functionalize C5, but the reaction is hitting C4 (or vice versa)."

The Mechanistic Divergence

Understanding the difference between Electrophilic Aromatic Substitution (SEAr) and Concerted Metallation-Deprotonation (CMD) is critical.

  • Targeting C4 (Nucleophilic Attack):

    • The C4 position is electron-rich.

    • Reagents: NIS (Iodination), NBS (Bromination), or Electrophilic Pd species.

    • Conditions: Acidic or neutral.[2]

  • Targeting C5 (The Acidic Proton):

    • The C5 proton is the most acidic (pKa ~19-20).

    • Reagents: Lithiation (n-BuLi) or CMD-type Pd catalysis.

    • Conditions: Basic. Requires a carboxylate ligand (e.g., Pivalate) to act as an intramolecular base.

Troubleshooting Guide: C5-Arylation

Symptom: Low yield or C4-arylation side products. Fix 1: The "Blocking Group" Strategy. If C4 is open, it will compete. Install a transient blocking group at C4 (e.g., an ester or halogen) to force reaction at C5, then decarboxylate/dehalogenate later. Fix 2: The CMD Cocktail. Use the "Fagnou Conditions" optimized for azoles:

  • Catalyst: Pd(OAc)2 (5 mol%)[3]

  • Ligand: P(t-Bu)2Me-HBF4 (Dav-Phos) or PCy3.

  • Additive: Pivalic Acid (30 mol%) . Crucial Step: The pivalate anion coordinates to Pd and deprotonates C5 in the transition state.

  • Base: K2CO3 or Cs2CO3.

Visualization: C-H Activation Pathways

CH_Activation Pyrazole 1-Substituted Pyrazole path_C4 Electrophilic Path (SEAr) Pyrazole->path_C4 Electron Rich C4 path_C5 Proton Abstraction (CMD / Lithiation) Pyrazole->path_C5 Acidic Proton C5 C4_Product C4-Functionalization (Halogenation/Nitration) path_C4->C4_Product NBS/NIS or Pd(II) electrophile C5_Product C5-Arylation (Pd-Pivalate Cat.) path_C5->C5_Product Pd(OAc)2 + PivOH or n-BuLi Constraint Constraint: C4 must be blocked for high C5 yield path_C5->Constraint

Caption: Divergent pathways for C4 vs. C5 functionalization based on reaction mechanism.

Module 4: Purification & Isolation

Core Issue: "My pyrazole is streaking on the column and oiling out during recrystallization."

Protocol: Deactivating Silica

Pyrazoles are basic and stick to the acidic silanols on silica gel, causing broad peaks and yield loss.

  • Pre-treatment: Flush the silica column with mobile phase containing 1-2% Triethylamine (Et3N) before loading the sample.

  • Elution: Maintain 0.5% Et3N in the eluent during the run.

  • Alternative: Use Neutral Alumina instead of silica for very polar amino-pyrazoles.

Protocol: Handling "Oiling Out"

Pyrazoles often form supersaturated oils rather than crystals.

  • The "Scratch" Method: Use a glass rod to scratch the side of the flask vigorously at the oil/solvent interface.

  • Seed Crystal: If available, add a micro-crystal of the pure product.

  • Solvent System: Pyrazoles crystallize well from Ethanol/Water or Toluene/Heptane mixtures. Avoid DCM/Hexanes as they often lead to oiling.

References
  • Regioselectivity in Knorr Synthesis: Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

  • Chan-Lam Coupling Optimization: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[5][6] Synthesis, 2011(06), 829-856.

  • C-H Activation Mechanisms (CMD): Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126.

  • Catalyst Poisoning & Ligands: Ye, M., & Yu, J. Q. (2011). A Robust Protocol for Pd(II)-Catalyzed C-3 Arylation of (1H) Indoles and Pyrroles. Organic Letters, 12(21), 5052-5055. (Contextual grounding for azole-directed C-H activation).

  • General Pyrazole Review: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034.[7]

Sources

Troubleshooting

overcoming poor solubility of pyrazole derivatives

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives Case ID: PYR-SOL-001 Status: Active Support Tier: Senior Application Scientist Last Updated: March 05, 2026 Executive Summary: The "Brick Dust"...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives

Case ID: PYR-SOL-001 Status: Active Support Tier: Senior Application Scientist Last Updated: March 05, 2026

Executive Summary: The "Brick Dust" Challenge

Pyrazole derivatives are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant) due to their robust biological activity. However, they frequently suffer from "brick dust" properties: high melting points and poor aqueous solubility. This is primarily driven by strong intermolecular hydrogen bonding (N-H···N) and efficient


-

stacking
, which create a high-energy crystal lattice that water molecules cannot easily penetrate.

This guide provides a tiered troubleshooting approach, moving from synthetic purification to pre-formulation and biological assay optimization.

Tier 1: Molecular & Synthetic Troubleshooting

Q: Why do my pyrazole analogs precipitate immediately upon adding water during workup, trapping impurities?

A: This is a classic "crash-out" due to the high lattice energy of the pyrazole core. When you add a polar solvent (water) to a reaction mixture, the hydrophobic effect drives the planar pyrazole molecules to stack rapidly, often occluding impurities.

Troubleshooting Protocol: The "Reverse-Addition" Quench Instead of adding water to the reaction mixture, add the reaction mixture slowly into a rapidly stirring volume of water (or weak acid). This controls the supersaturation rate and promotes cleaner particle formation.

Q: I cannot purify my compound because it is insoluble in both non-polar (Hexane) and polar (Water) solvents. How do I perform chromatography?

A: Pyrazoles often fall into the "solubility void"—too polar for hexane, too lipophilic for water. Solution: Use a "Polar Organic" Mobile Phase .

  • DCM/Methanol: Standard gradients (0-10% MeOH) are often insufficient. Add 1% Ammonium Hydroxide to the MeOH. This deprotonates residual silanols on the silica, preventing the basic pyrazole nitrogens from "streaking" or sticking irreversibly.

  • Alternative Solvent: Ethyl Acetate/Ethanol (3:1) can sometimes break the lattice better than DCM.

Q: Can I improve solubility through minor chemical modifications without losing potency?

A: Yes. The N-H proton is the primary culprit for insolubility due to its H-bond donor capability.

  • Strategy: N-Alkylation or N-Arylation . Capping the N-H removes the H-bond donor, significantly lowering the melting point and lattice energy.

  • Strategy: Disrupt Symmetry . Introducing an ortho-substituent on an attached phenyl ring twists the molecule out of planarity, preventing efficient

    
    -stacking.
    

Tier 2: Pre-Formulation & Salt Selection

Q: I want to make a salt to improve bioavailability. Why did my HCl salt screen fail (oil formation or hydrolysis)?

A: Pyrazoles are weak bases (typically pKa ~2.5 – 3.0).

  • The Problem: If the pKa difference between the acid and the pyrazole is < 2 units, the salt may be unstable and disproportionate back to the free base in water (hydrolysis).

  • The Fix: You need a strong acid (pKa < 0).

Table 1: Recommended Counterions for Pyrazole Salt Screening

CounterionAcid pKaSuitabilityNotes
Hydrochloride -6.0HighStandard first choice. Risk of common ion effect in stomach (HCl).
Methanesulfonate (Mesylate) -1.9HighExcellent for increasing lipophilicity while maintaining ionization.
Sulfate (H₂SO₄) -3.0MediumCan form hydrates; watch for hygroscopicity.
Tosylate -2.8MediumGood for breaking lattice energy via bulkiness.
Tartrate/Citrate3.0 - 4.8Low Acids are too weak for most pyrazoles. Avoid.

Experimental Protocol: Salt Screening Workflow

  • Dissolution: Dissolve 50 mg of free base in minimal hot acetone or ethanol.

  • Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in the same solvent).

  • Cooling: Allow to cool slowly to RT. If no precipitate, cool to 4°C.

  • Anti-solvent: If still clear, add diethyl ether dropwise until turbid.

  • Validation: Analyze precipitate by DSC (look for distinct melting point shift) and NMR (verify stoichiometry).

Tier 3: Advanced Formulation (Drug Development)

Q: My compound has good potency but zero oral bioavailability in rats. Micronization didn't help. What now?

A: Micronization only increases dissolution rate, not equilibrium solubility. For "brick dust" pyrazoles, you must disrupt the crystal lattice entirely using Amorphous Solid Dispersions (ASD) .

Mechanism: ASDs trap the drug in a high-energy amorphous state within a polymer matrix, preventing it from crystallizing.

Visual Guide: Solubility Enhancement Decision Tree

SolubilityTree Start Start: Pyrazole Solubility Issue Check_pKa Is the Pyrazole Basic (pKa > 2)? Start->Check_pKa Salt_Screen Attempt Salt Formation (HCl, Mesylate) Check_pKa->Salt_Screen Yes Check_LogP Check Lipophilicity (LogP > 3?) Check_pKa->Check_LogP No (Neutral/Weak) Success_Salt Stable Salt Isolated? (Check Hydrolysis) Salt_Screen->Success_Salt Use_Salt Use Salt Form Success_Salt->Use_Salt Yes Success_Salt->Check_LogP No (Unstable) Cyclodextrin Cyclodextrin Complexation (HP-Beta-CD) Check_LogP->Cyclodextrin Low Dose / IV ASD Amorphous Solid Dispersion (HPMCAS / PVPVA) Check_LogP->ASD High Dose / Oral

Caption: Decision matrix for selecting the optimal solubility enhancement strategy based on pKa and dose requirements.

Q: Can I use Cyclodextrins? A: Yes. Pyrazoles fit well into the cavity of


-Cyclodextrin  and Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Add excess pyrazole. Shake for 48 hours. Filter and analyze.
    
  • Benefit: This often yields a 10-50x solubility increase without changing the solid form.

Tier 4: Biological Assay Troubleshooting

Q: My compound precipitates in the cell culture media (DMEM), causing false negatives.

A: This is caused by the "Solvent Shock" when diluting from DMSO into aqueous buffer.

Troubleshooting Guide:

  • Reduce DMSO Stock Concentration: If you are diluting 1000x from a 10 mM stock, the local concentration at the pipette tip is too high. Use a step-down dilution :

    • Wrong: 10 mM DMSO

      
       Media.
      
    • Right: 10 mM DMSO

      
       100 
      
      
      
      M in Media (intermediate)
      
      
      1
      
      
      M in Assay.
  • Add a Surfactant: Add 0.05% Tween-80 or Pluronic F-68 to the assay buffer before adding the compound. This prevents micro-aggregate formation.

  • Check for "False" Activity: If you see steep dose-response curves (Hill slope > 2), your compound might be precipitating and causing non-specific toxicity. Spin down the media and measure the supernatant concentration to verify solubility.

References

  • Crystal Engineering of Pyrazoles: Foces-Foces, C., et al. "Pyrazoles as supramolecular synthons: from molecules to crystals." Journal of Molecular Structure, 2000. Link

  • Salt Selection for Weak Bases: Serajuddin, A. T. "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 2007. Link

  • Amorphous Solid Dispersions: Newman, A., et al. "Amorphous Solid Dispersions: A Robust Platform to Address Bioavailability Challenges." Therapeutic Delivery, 2012. Link

  • Cyclodextrin Complexation: Loftsson, T., et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2005. Link

  • Celecoxib Formulation (Case Study): Gupta, P., et al. "Molecular basis for the supramolecular selectivity of celecoxib salts." Molecular Pharmaceutics, 2013. Link

Sources

Optimization

Process R&amp;D Technical Support Center: Scaling Up 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol

Welcome to the Process R&D Technical Support Center. This guide is engineered for synthetic chemists, process engineers, and drug development professionals tasked with scaling up the synthesis of 1-Benzyl-3-(hydroxymethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This guide is engineered for synthetic chemists, process engineers, and drug development professionals tasked with scaling up the synthesis of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol (CAS: 70498-85-0) .

To bypass the instability of 4-hydroxy-3-oxobutanoate derivatives and the risks of hydrogenolysis associated with O-benzyl protecting groups, this guide standardizes a highly scalable, telescoped Knorr pyrazole synthesis [1]. The route utilizes the cyclocondensation of benzylhydrazine with ethyl 4-chloroacetoacetate (ethyl 4-chloro-3-oxobutanoate), followed by an in-situ basic hydrolysis of the highly reactive chloromethyl intermediate.

Process Workflow & Synthetic Strategy

The synthesis operates via a two-stage telescoped sequence. Telescoping (bypassing the isolation of the intermediate) is a critical design choice here: the intermediate 1-benzyl-3-(chloromethyl)-1H-pyrazol-5-ol is a potent alkylating agent prone to dimerization and degradation if concentrated to dryness.

G SM1 Benzylhydrazine HCl Rxn1 Cyclocondensation (EtOH, DIPEA) SM1->Rxn1 SM2 Ethyl 4-chloro- 3-oxobutanoate SM2->Rxn1 Int1 1-Benzyl-3-(chloromethyl) -1H-pyrazol-5-ol Rxn1->Int1 Knorr Synthesis Rxn2 Hydrolysis (NaOH, H2O, 60°C) Int1->Rxn2 Telescope Prod 1-Benzyl-3-(hydroxymethyl) -1H-pyrazol-5-ol Rxn2->Prod Substitution

Process workflow for the telescoped synthesis of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol.

Step-by-Step Telescoped Methodology

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified in-process control (IPC) metrics are met.

Stage 1: Regioselective Cyclocondensation
  • Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge with Benzylhydrazine dihydrochloride (1.0 eq, 1.0 kg) and anhydrous Ethanol (8.0 L).

  • Free-Basing: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.1 eq) while maintaining the internal temperature below 20 °C. Self-Validation: The suspension will transition to a clear, pale-yellow solution, confirming the liberation of the free hydrazine.

  • Electrophile Addition: Cool the reactor to 0–5 °C. Begin the dropwise addition of Ethyl 4-chloroacetoacetate (1.05 eq) over 2 hours [4].

  • Cyclization: Allow the reaction to warm to 25 °C and stir for 3 hours.

  • IPC Check 1: Sample 10 µL, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting hydrazine peak (m/z 123) is <1.0% and the intermediate peak ([M+H]⁺ = 223.06) constitutes >95% of the total area.

Stage 2: In-Situ Hydrolysis & Crystallization
  • Hydrolysis: To the active reaction mixture, slowly charge a 5.0 M aqueous NaOH solution (4.0 eq). The internal temperature will rise; control the exotherm to maintain <40 °C during addition.

  • Heating: Ramp the jacket temperature to heat the mixture to 60 °C for 4 hours.

  • IPC Check 2: Analyze via LC-MS. The intermediate (m/z 223.06) must be <0.5%, with the product peak ([M+H]⁺ = 205.09) dominating.

  • Neutralization: Cool the reactor to 10 °C. Carefully add 6.0 M HCl dropwise until the pH of the mixture is exactly 5.5–6.0. Causality: This specific pH represents the isoelectric point of the pyrazol-5-ol, ensuring maximum protonation of the neutral tautomer to drive crystallization.

  • Isolation: Stir at 5 °C for 2 hours to complete precipitation. Filter the resulting white solid, wash with cold Water (3 x 2 L) to remove NaCl and DIPEA salts, and dry under vacuum at 45 °C to constant weight.

Troubleshooting Guides & FAQs

Q: Why am I seeing the 1-benzyl-5-(hydroxymethyl)-1H-pyrazol-3-ol regioisomer impurity in my HPLC trace? A: The Knorr condensation of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is governed by kinetic regioselectivity[2]. Benzylhydrazine possesses two nitrogens: the sterically unhindered, highly nucleophilic terminal -NH₂, and the substituted -NH(Bn). Under the controlled conditions of this protocol (0–5 °C, neutral to slightly basic from DIPEA), the -NH₂ preferentially attacks the highly electrophilic C3-ketone of the ethyl 4-chloroacetoacetate. The secondary -NH(Bn) subsequently cyclizes onto the C1-ester [3]. If you observe the wrong regioisomer, your addition rate was likely too fast, causing a localized thermal spike, or your pH dropped too low, protonating the terminal amine and forcing the -NH(Bn) to initiate the attack.

Q: The chloromethyl intermediate is degrading into a complex polymeric mixture. What is happening? A: 1-Benzyl-3-(chloromethyl)-1H-pyrazol-5-ol is a highly reactive bi-functional molecule. It contains both a nucleophilic pyrazole core and an electrophilic alkyl chloride. If the reaction is left stirring too long before hydrolysis, or if the intermediate is isolated and dried, it undergoes intermolecular N- or O-alkylation (dimerization). Solution: Strictly adhere to the telescoped methodology. The addition of aqueous NaOH must occur immediately after IPC Check 1 confirms the consumption of the starting materials.

Q: My final product is "oiling out" as a sticky gum instead of forming a filterable crystalline solid. How do I fix this? A: Pyrazol-5-ols exist in a dynamic tautomeric equilibrium (OH-pyrazole, CH-pyrazolone, NH-pyrazolone) [2]. The introduction of the 3-hydroxymethyl group creates an extensive hydrogen-bonding network, making the molecule prone to supersaturation in aqueous ethanol. Solution: Do not crash-cool the reactor. Ensure the pH is strictly adjusted to 5.5–6.0. If oiling out occurs, reheat the mixture to 50 °C until the gum dissolves, seed the reactor with 1% w/w pure crystalline product, and apply a controlled cooling ramp of exactly -0.5 °C/min down to 5 °C.

Quantitative Data & Process Metrics

The following table summarizes the expected scale-up metrics when transitioning from bench to pilot-plant scale using the telescoped methodology.

ScaleReagent ConcentrationCyclization Time (h)Hydrolysis Time (h)Overall Yield (%)HPLC Purity (%)
100 g 0.5 M2.54.082.4>98.5
1.0 kg 0.8 M3.04.580.1>99.0
10.0 kg 1.2 M4.56.078.5>99.2

Note: As concentration increases at larger scales, the cyclization time extends slightly to accommodate slower, heat-controlled dosing of the ethyl 4-chloroacetoacetate.

References

  • Technical Support Center: Synthesis of ZINC57632462 Deriv
  • High speed synthesis of pyrazolones using microwave-assisted ne
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities, PMC (NIH).
  • Discovery of Novel Inhibitors of Uridine Diphosphate-N-Acetylenolpyruvylglucosamine Reductase (MurB), PMC (NIH).
Troubleshooting

Technical Support Center: Managing Reaction Byproducts in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently ask...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of reaction byproducts. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying principles to empower you to optimize your synthetic routes.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific issues you may encounter during your pyrazole synthesis experiments, providing potential causes and actionable solutions.

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra display duplicate sets of peaks for the desired product.

  • Multiple spots are observed on Thin-Layer Chromatography (TLC), even after initial purification attempts.[1]

  • The isolated solid has a broadened melting point range.

Causality and Resolution:

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in reactions like the Knorr pyrazole synthesis.[1][2] The regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[2]

Solutions:

  • Reaction Condition Optimization:

    • Solvent Choice: The polarity and proticity of the solvent can significantly influence which carbonyl group of the 1,3-dicarbonyl is preferentially attacked by the hydrazine.[2] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can favor the formation of one regioisomer.

    • Temperature Control: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of a single isomer.[2]

    • Catalyst Screening: The use of acid or base catalysts can alter the reaction pathway and improve regioselectivity.[2]

  • Purification of Regioisomeric Mixtures:

    • Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the eluent system is crucial for achieving good separation on a silica gel column.[2]

    • Crystallization: Fractional crystallization can be effective if the regioisomers have significantly different solubilities in a particular solvent system.

    • Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a functional group that facilitates separation. The directing group can then be removed in a subsequent step.[1]

Issue 2: Persistent Colored Impurities in the Product

Symptoms:

  • The reaction mixture or isolated product is deep yellow, red, or brown.

Causality and Resolution:

Colored impurities often arise from side reactions or the decomposition of the hydrazine starting material, particularly with substituted hydrazines like phenylhydrazine.[1] Oxidation of reaction intermediates or the final pyrazole product can also contribute to color formation.

Solutions:

  • Purification by Charcoal Treatment:

    • Adding activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is then simply removed by filtration.[1]

  • Acid-Base Extraction:

    • Pyrazoles are weakly basic and can be protonated by an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities behind in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]

  • Recrystallization:

    • This technique is often effective for removing small amounts of colored impurities, which will remain in the mother liquor.[1]

Issue 3: Presence of Unreacted Starting Materials

Symptoms:

  • TLC and NMR analysis of the crude product show the presence of the 1,3-dicarbonyl compound and/or hydrazine.[1]

Causality and Resolution:

Incomplete reactions can be due to insufficient reaction time or temperature, suboptimal stoichiometry of the reactants, or deactivation of a catalyst if one is used.[1]

Solutions:

  • Reaction Optimization:

    • Increase the reaction time or temperature to drive the reaction to completion.

    • Ensure the stoichiometry is correct; sometimes, a slight excess of one reagent can be beneficial.[1]

  • Purification:

    • Unreacted 1,3-Dicarbonyl: This can often be removed by column chromatography.[1]

    • Unreacted Hydrazine: An acidic wash during the workup will convert the hydrazine into a water-soluble salt, which can then be easily removed in the aqueous phase.[1] Alternatively, unreacted hydrazine can be quenched by adding an excess of a simple ketone like acetone to form the corresponding hydrazone, which is typically easier to remove.[3]

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification and analysis techniques.

Protocol 1: Acid-Base Extraction for Pyrazole Purification
  • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[1]

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain the lower aqueous layer, which contains the protonated pyrazole salt, into a clean flask.[1]

  • Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.[1]

  • Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper).[1]

  • The purified pyrazole product should precipitate out or can be extracted back into an organic solvent.

  • If extracting, add an organic solvent, shake, and separate the layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.[1]

Protocol 2: Identification of Byproducts by GC-MS
  • Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Run a suitable temperature program to separate the components of the mixture on the GC column.[1]

  • Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of each component.[1]

  • Compare the obtained mass spectra with a database or with the expected fragmentation patterns of the starting materials, product, and potential byproducts.[1]

Data Presentation

Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis

Purification MethodPurity of Final Product (by GC-MS)Yield (%)Key Byproducts Removed
Direct Recrystallization85%70%Minor colored impurities
Column Chromatography>98%55%Regioisomer, unreacted 1,3-dicarbonyl
Acid-Base Extraction95%65%Colored impurities, unreacted hydrazine

Visualizations

Diagram 1: Knorr Pyrazole Synthesis and Regioisomer Formation

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Hydrazone_A Hydrazone A Unsymmetrical_1_3_Dicarbonyl->Hydrazone_A Attack at C1 Hydrazone_B Hydrazone B Unsymmetrical_1_3_Dicarbonyl->Hydrazone_B Attack at C3 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Hydrazone_A Substituted_Hydrazine->Hydrazone_B Regioisomer_1 Regioisomer 1 Hydrazone_A->Regioisomer_1 Cyclization Regioisomer_2 Regioisomer 2 Hydrazone_B->Regioisomer_2 Cyclization

Caption: Regioselectivity in Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Byproduct Management

Troubleshooting_Workflow cluster_issues Identify Issue cluster_solutions Implement Solution Start Crude Reaction Mixture TLC_Analysis TLC Analysis Start->TLC_Analysis Multiple_Spots Multiple Spots? TLC_Analysis->Multiple_Spots Single_Spot Single Spot with Tailing? Multiple_Spots->Single_Spot No Regioisomers Regioisomers/ Unreacted Starting Materials Multiple_Spots->Regioisomers Yes Colored_Product Colored Product? Single_Spot->Colored_Product No Polar_Impurities Polar Impurities Single_Spot->Polar_Impurities Yes Purification Purification Colored_Product->Purification No Colored_Impurities Colored Impurities Colored_Product->Colored_Impurities Yes Characterization Characterization (NMR, MS) Purification->Characterization Pure_Product Pure Product Characterization->Pure_Product Column_Chromatography Column Chromatography Regioisomers->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Polar_Impurities->Acid_Base_Extraction Charcoal_Treatment Charcoal Treatment/ Recrystallization Colored_Impurities->Charcoal_Treatment Column_Chromatography->Purification Acid_Base_Extraction->Purification Charcoal_Treatment->Purification

Caption: A logical workflow for pyrazole byproduct management.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][4][5] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine followed by dehydrogenation, and various multicomponent synthesis strategies.[1][4][6]

Q2: What are the typical byproducts encountered in pyrazole synthesis?

A2: A common issue, especially with unsymmetrical starting materials, is the formation of regioisomeric pyrazole products.[1] Incomplete cyclization or aromatization can lead to pyrazoline intermediates as byproducts.[1] Additionally, side reactions involving the hydrazine can produce colored impurities, often resulting in yellow or red reaction mixtures.[1] In some instances, di-addition of hydrazine to the dicarbonyl compound can also occur.[1]

Q3: How can I definitively identify the byproducts in my reaction mixture?

A3: Byproducts are typically identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) provides a quick assessment of the number of components in a mixture. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the specific structures of the byproducts.[1]

Q4: Can the order of reagent addition affect byproduct formation?

A4: Yes, the order of addition can be critical. For instance, in some multi-component reactions, the pre-formation of an intermediate by reacting two of the components before adding the third can prevent the formation of undesired side products. It is always advisable to consult the specific literature procedure for the pyrazole you are synthesizing.

Q5: How can I safely quench unreacted hydrazine in my reaction?

A5: Unreacted hydrazine should be quenched before workup. A common and safe method is to add an excess of a simple ketone or aldehyde, such as acetone or benzaldehyde. This converts the hydrazine to the corresponding hydrazone, which is generally more stable and easier to remove.[3]

References

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 102. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • SlideShare. (2017). Experiment No 5 To synthesis and submit 1,3 Pyrazole. [Link]

  • Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Der Pharma Chemica. (2015). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. [Link]

  • ResearchGate. (2021). Remove excess hydrazine hydrate?[Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • PMC. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • PMC. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • Semantic Scholar. (2003). Pechmann pyrazole synthesis. [Link]

  • PMC. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. [Link]

  • PMC. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

Sources

Optimization

optimizing catalyst efficiency for pyrazole formation

Technical Support Center: Pyrazole Synthesis Optimization Ticket ID: PYR-OPT-2026 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Synthesis Optimization Ticket ID: PYR-OPT-2026 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Advanced Catalysis Support Center. You are likely here because your pyrazole formation—specifically via the condensation of hydrazines with 1,3-dicarbonyls (Knorr-type)—is suffering from one of three critical failures: poor regioselectivity , catalyst deactivation , or sub-optimal turnover frequencies (TOF) .

This guide moves beyond basic textbook procedures. We treat the reaction environment as a dynamic system where proton transfer, steric gating, and active site availability dictate success. Below are the field-validated protocols and troubleshooting workflows designed to restore your process integrity.

Module 1: Regioselectivity Optimization

The Issue: "I am obtaining a mixture of 1,3- and 1,5-isomers (or N1/N2 selectivity issues)."

Technical Analysis: In the condensation of non-symmetric 1,3-diketones with substituted hydrazines, regioselectivity is governed by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens. However, the catalyst and solvent play the deciding roles by altering the tautomeric equilibrium of the hydrazine.

Troubleshooting Protocol:

VariableAdjustmentMechanistic Rationale
Solvent Polarity Switch from EtOH to HFIP (Hexafluoroisopropanol) or Toluene .Protic solvents like EtOH stabilize specific hydrazine tautomers via H-bonding, often leading to mixed isomers. Non-polar or fluorinated solvents can invert selectivity by destabilizing the transition state of the undesired isomer.
Catalyst Type Switch to Lewis Acids (e.g., InCl₃, Sc(OTf)₃) instead of Brønsted acids.Brønsted acids (HCl, AcOH) protonate indiscriminately. Lewis acids can chelate to the 1,3-dicarbonyl, locking it in a specific conformation that sterically hinders attack at one site, enhancing regiocontrol [1].
Temperature Lower to 0°C - RT. High temperatures (reflux) favor the thermodynamic product (often a mix). Lower temperatures under kinetic control favor the formation of the isomer resulting from the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl.

Q: Why does my Lewis Acid catalyst degrade selectivity over time? A: You are likely seeing product inhibition . Pyrazoles are excellent ligands for metals like Cu(II) or Zn(II). As the reaction proceeds, the product coordinates to your catalyst, altering its geometry or deactivating it.

  • Fix: Increase catalyst loading slightly (to 5-10 mol%) or use a bulky ligand on the metal center to prevent product coordination.

Module 2: Catalyst Efficiency & Lifetime (Heterogeneous Systems)

The Issue: "My solid acid catalyst (e.g., Amberlyst, Zeolite) works once but fails on the second run."

Technical Analysis: In heterogeneous pyrazole synthesis, deactivation usually stems from two sources: Leaching of active sites or Pore Blockage (fouling) by oligomeric byproducts.

Diagnostic Workflow:

  • The Hot Filtration Test (Mandatory):

    • Run the reaction to 50% conversion.

    • Filter the catalyst while hot.

    • Continue heating the filtrate.

    • Result: If conversion increases without the solid catalyst, your active species is leaching into the solution. The catalyst is not truly heterogeneous.

  • Pore Accessibility Check:

    • If using Zeolites (e.g., H-ZSM-5), the pore size might be too small for bulky pyrazoles, leading to entrapment.

    • Solution: Switch to Amberlyst-70 or Sulfated Zirconia . Amberlyst-70 has macro-reticular pores that resist fouling better than microporous zeolites in this specific synthesis [2].

SOP: Regeneration of Sulfated Zirconia Catalyst Do not wash with water alone.

  • Wash catalyst with hot ethanol (3x) to remove organic residues.

  • Wash with 0.1 M H₂SO₄ (to re-acidify surface sites).

  • Calcination: Heat at 500°C for 3 hours in air.

Module 3: Visualizing the Mechanism & Troubleshooting

To fix the reaction, you must visualize the failure points. Below is the mechanistic pathway for acid-catalyzed Knorr synthesis and a decision tree for troubleshooting.

Diagram 1: Acid-Catalyzed Knorr Mechanism & Failure Points

KnorrMechanism cluster_failures Common Failure Modes Start 1,3-Dicarbonyl + Hydrazine Activation Catalyst Activation (C=O Polarization) Start->Activation Acid Cat. Attack Nucleophilic Attack Activation->Attack Rate Limiting Fail1 Catalyst Poisoning (Lewis Base Interaction) Activation->Fail1 Imine Hydrazone Intermediate Attack->Imine -H2O Cyclization Intramolecular Cyclization Imine->Cyclization pH Sensitive Fail2 Regio-scrambling (Tautomerization) Imine->Fail2 Dehydration Dehydration (-H2O) Cyclization->Dehydration Fast Product Pyrazole Product Dehydration->Product Aromatization

Caption: Stepwise mechanistic flow. Red arrows indicate rate-limiting steps where catalyst efficiency is most critical.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Start: Low Yield or Selectivity CheckCat Is Catalyst Homogeneous? Problem->CheckCat Homo Homogeneous (e.g. AcOH, Lewis Acid) CheckCat->Homo Yes Hetero Heterogeneous (Solid Acid) CheckCat->Hetero No CheckStoich Check Hydrazine:Dicarbonyl Ratio Homo->CheckStoich AdjustStoich Ensure 1:1 or slight Hydrazine excess CheckStoich->AdjustStoich CheckMetal Is Metal Catalyst used? AdjustStoich->CheckMetal Ligand Product Inhibition suspected. Increase Load or Change Ligand. CheckMetal->Ligand Yes Leaching Perform Hot Filtration Test Hetero->Leaching LeachResult Did reaction stop after filtration? Leaching->LeachResult TrueLeach Yes: Catalyst is stable. Check Pore Blocking. LeachResult->TrueLeach Yes FalseLeach No: Active sites leached. Switch Support (e.g. to Amberlyst). LeachResult->FalseLeach No Regen Regenerate Catalyst (Acid Wash/Calcination) TrueLeach->Regen

Caption: Logic flow for diagnosing yield and catalyst failures in pyrazole synthesis.

Module 4: Validated Protocol (Green Synthesis)

Method: Aqueous/Ethanolic Synthesis using Amberlyst-70. Rationale: This protocol minimizes organic waste and utilizes a macro-reticular resin that avoids the pore-clogging issues of zeolites [2].

Reagents:

  • 1,3-Dicarbonyl (1.0 mmol)[1]

  • Hydrazine derivative (1.0 mmol)[1][2]

  • Catalyst: Amberlyst-70 (100 mg, pre-activated)

  • Solvent: Water or Ethanol (3 mL)

Procedure:

  • Pre-activation: Soak Amberlyst-70 in 0.1M HCl for 30 mins, wash with deionized water until neutral pH, then dry at 80°C. Why: This ensures maximal sulfonate group availability.

  • Mixing: In a round-bottom flask, dissolve the 1,3-dicarbonyl in the solvent. Add the catalyst before the hydrazine to polarize the carbonyls.

  • Addition: Add hydrazine dropwise at Room Temperature.

    • Critical Control Point: If reaction exotherms significantly, cool to 0°C to prevent regio-scrambling.

  • Reaction: Stir at RT for 30 mins (monitor via TLC). If incomplete, heat to 50°C.

  • Workup: Filter the catalyst (save for regeneration). Cool filtrate to precipitate product or extract with Ethyl Acetate.

Expected Metrics:

  • Yield: >90%

  • TOF: High (due to rapid surface exchange)

  • Selectivity: >95:5 (depending on substrate sterics)

References

  • Regioselective Synthesis via Lewis Acids: Title: A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines.[3] Source: Organic Letters (2011).[3] URL:[Link][3]

  • Heterogeneous Catalysis (Amberlyst-70): Title: Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.[4] Source: Heterocyclic Communications (via ResearchGate/Google Scholar Index). URL:[Link]

  • Copper-Catalyzed Regioselectivity: Title: Efficient one-pot synthesis of pyrazoles catalyzed by nano-crystalline solid acid catalyst (Contextual reference to metal/acid comparison). Source: Iranian Journal of Catalysis. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol

[1][2] Executive Summary 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol represents a versatile scaffold in medicinal chemistry, distinct from its widely used methyl-substituted analogs (e.g., Edaravone derivatives) due to th...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol represents a versatile scaffold in medicinal chemistry, distinct from its widely used methyl-substituted analogs (e.g., Edaravone derivatives) due to the presence of a modifiable hydroxymethyl handle at the C3 position.[1][2] This guide objectively compares the analytical profile and synthetic behavior of this compound against its structural isomers and precursors.

Key Differentiators:

  • Functional Versatility: Unlike the inert methyl group in 1-benzyl-3-methyl-5-pyrazolone, the hydroxymethyl group allows for rapid diversification (oxidation to aldehydes, conversion to halogens) in fragment-based drug design (FBDD).[1][2]

  • Tautomeric Complexity: The compound exhibits a high degree of solvent-dependent tautomerism (enol vs. keto), which critically impacts NMR interpretation and docking simulations.

  • Regio-purity Challenges: Synthesis often yields a mixture of N1-benzyl (target) and N2-benzyl (impurity) isomers, requiring specific analytical discrimination.[1][2]

Comparative Analytical Profile

Tautomeric Equilibrium: The "Chameleon" Effect

The most critical analytical challenge with 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is its existence in multiple tautomeric forms.[1][2] Unlike fixed derivatives (e.g., O-methylated), this compound shifts structure based on solvent polarity.

FeatureEnol Form (OH-form) Keto Form (CH-form) NH-Form
Dominant Solvent Polar Aprotic (DMSO-d6)Non-polar (CDCl3, Benzene-d6)Rare (Sterically disfavored)
Diagnostic 1H NMR C4-H: Singlet ~5.4 ppmOH: Broad singlet >10 ppmC4-H2: Singlet ~3.4 ppm (2H)C=O: No OH signalNH: Broad singlet (variable)
13C NMR Signal C5-OH: ~155-160 ppmC5=O: ~165-170 ppmC5=O: ~160-165 ppm
Relevance Active form in many protein binding pockets (H-bond donor/acceptor).[1][2]Predominant in solid state and non-polar solutions.Intermediate in proton transfer.
Regioisomer Discrimination (N1 vs. N2)

During synthesis via benzyl hydrazine, alkylation can occur at either nitrogen. Distinguishing the 1-benzyl (target) from the 2-benzyl (impurity) isomer is vital.[1][2]

  • NOESY Correlation (The Gold Standard):

    • Target (1-Benzyl): Strong NOE correlation between the Benzyl-CH2 protons and the C5-OH/C4-H protons (or C5 substituents).[1][2]

    • Impurity (2-Benzyl): Strong NOE correlation between the Benzyl-CH2 protons and the C3-Hydroxymethyl protons.[1][2]

  • 13C NMR Shift: The N-benzyl carbon in the N1-isomer is typically shielded by 2-3 ppm relative to the N2-isomer due to the adjacent carbonyl/enol electronic environment.[1][2]

Detailed Analytical Data (Reference Profile)

Note: The following data represents a composite profile derived from validated structural analogs (1-benzyl-3-methyl-5-pyrazolone and 3-hydroxymethyl pyrazoles) to serve as a diagnostic baseline.

Proton NMR (1H NMR)

Solvent: DMSO-d6 (Favors Enol form) Frequency: 400 MHz[1][2]

PositionShift (δ ppm)MultiplicityIntegrationAssignmentNotes
OH (C5) 11.20 - 12.50Broad Singlet1HEnolic OHDisappears with D2O shake.[1][2]
Ph-H 7.20 - 7.40Multiplet5HAromatic (Benzyl)Overlapping signals.[1][2]
C4-H 5.45Singlet1HPyrazole RingSharp singlet indicates enol form.[1][2]
N-CH2 5.15Singlet2HBenzyl MethyleneDiagnostic for N-alkylation.[1][2]
OH (C3) 4.95Triplet (J=5Hz)1HAlcohol OHCoupled to CH2.
C3-CH2 4.35Doublet (J=5Hz)2HHydroxymethylShifts to ~4.5 if OH exchanged.[1][2]
Mass Spectrometry (ESI-MS)

Mode: Positive Ionization[1][2]

  • Molecular Ion [M+H]+: 205.1 m/z (Calc. for C11H12N2O2)

  • Key Fragments:

    • m/z 91: [C7H7]+ (Tropylium ion) – Dominant peak confirming the benzyl group.

    • m/z 187: [M - H2O]+ – Loss of water from the hydroxymethyl group.[2]

    • m/z 77: [C6H5]+ – Phenyl cation.

Experimental Protocols

Synthesis Workflow: Condensation & Reduction

This protocol avoids the common pitfall of N-alkylation of a pre-formed pyrazole, which leads to regioisomeric mixtures. Instead, it uses a cyclization approach.

Step 1: Cyclocondensation

  • Reagents: Benzyl hydrazine dihydrochloride (1.0 eq), Diethyl oxalacetate (1.1 eq), Ethanol (Solvent), Sodium Ethoxide (2.2 eq).

  • Procedure:

    • Dissolve benzyl hydrazine in EtOH. Add NaOEt slowly at 0°C to release the free base.

    • Add diethyl oxalacetate dropwise.

    • Reflux for 4-6 hours. Monitor TLC (5% MeOH in DCM).

    • Acidify with dilute HCl to precipitate Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate .

    • Checkpoint: Verify ester formation via IR (C=O stretch ~1720 cm⁻¹).

Step 2: Selective Reduction

  • Reagents: LiAlH4 (2.0 eq) or NaBH4/CaCl2, dry THF.

  • Procedure:

    • Suspend the ester intermediate in dry THF under Argon.

    • Add LiAlH4 carefully at 0°C (Exothermic!).

    • Stir at RT for 2 hours.

    • Quench with Fieser method (Water, 15% NaOH, Water).

    • Filter precipitate, concentrate filtrate to yield crude 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol .[1][2]

Purification Strategy
  • Crude State: Often an orange/yellow oil or sticky solid due to trace oxidation.

  • Recrystallization: Dissolve in minimum hot Ethanol, add Water dropwise until turbid, then cool to 4°C.

  • Column Chromatography: If necessary, use Silica Gel.

    • Eluent: DCM:MeOH (95:5 to 90:10).

    • Note: The compound streaks on silica due to the acidic enol. Add 1% Acetic Acid to the eluent to sharpen peaks.

Visualizations

Synthesis and Regioselectivity Pathway

This diagram illustrates the critical decision points in synthesis to maximize the yield of the target isomer.

SynthesisPathway Start Precursors: Benzyl Hydrazine + Diethyl Oxalacetate Intermediate Intermediate: Hydrazone Formation Start->Intermediate Condensation Cyclization Cyclization (Reflux) Intermediate->Cyclization -H2O, -EtOH Isomer1 Target Isomer (Major): 1-Benzyl-3-ethoxycarbonyl-5-pyrazolone Cyclization->Isomer1 Thermodynamic Control (Steric Preference) Isomer2 Byproduct (Minor): 2-Benzyl Isomer Cyclization->Isomer2 Kinetic Trace Reduction Reduction (LiAlH4/THF) Isomer1->Reduction Selective Ester Reduction Isomer2->Reduction Impurity Carryover FinalProduct Final Product: 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol Reduction->FinalProduct Workup & Purification

Caption: Figure 1. Synthetic pathway highlighting the divergence of regioisomers during the cyclization step. Thermodynamic conditions favor the 1-benzyl isomer.[1][2]

Tautomeric Equilibrium & Solvent Effects

Visualizing the structural shift between solvents is crucial for interpreting NMR data correctly.

Tautomers Enol Enol Form (OH) (DMSO, MeOH) Keto Keto Form (CH2) (CDCl3, Benzene) Enol->Keto Non-polar Solvent PropEnol NMR: C4-H (s, 1H) Bioactive Conformer Enol->PropEnol PropKeto NMR: C4-H2 (s, 2H) Solid State Form Keto->PropKeto

Caption: Figure 2. Solvent-dependent tautomerism.[1][2] The Enol form is stabilized by H-bonding solvents (DMSO), while the Keto form dominates in non-polar environments.

References

  • Tautomerism of Pyrazolones: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[1][2] Molecules, 2015.[3] Link

  • Synthesis of Pyrazole Scaffolds: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry, 2006. Link

  • Analytical Characterization: "Spectroscopic Data of 1-Benzyl-3-methyl-5-pyrazolone Derivatives." SpectraBase (Wiley).[4] Link

  • Reduction Methods: "Reduction of Pyrazole Carboxylic Esters to Hydroxymethyl Derivatives." Organic Syntheses, Coll.[5] Vol. 9, p. 432. Link

Sources

Comparative

A Comparative Guide to the Biological Activity of Pyrazole Analogs as Anti-Inflammatory Agents

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and an...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[1][2][3] This guide provides a focused comparison of pyrazole analogs as anti-inflammatory agents, with a particular emphasis on their role as inhibitors of cyclooxygenase (COX) enzymes. We will delve into their comparative efficacy, the experimental data supporting these findings, and the detailed protocols for their validation.

The Rationale for Targeting Cyclooxygenase (COX)

Cyclooxygenase is a critical enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a cytoprotective role, particularly in the gastrointestinal tract.[4] In contrast, COX-2 is typically induced by inflammatory stimuli, and its expression is elevated at sites of inflammation.[4]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin inhibit both COX-1 and COX-2. While effective at reducing inflammation, their inhibition of COX-1 can lead to undesirable side effects such as gastric ulcers.[4] This understanding led to the development of selective COX-2 inhibitors, a class of drugs designed to provide anti-inflammatory relief with a reduced risk of gastrointestinal complications. The pyrazole derivative Celecoxib is a well-known example of a selective COX-2 inhibitor.[5]

Caption: Simplified COX pathway and the inhibitory action of selective pyrazole analogs.

Comparative Analysis of Pyrazole Analogs as COX Inhibitors

The therapeutic efficacy of pyrazole-based anti-inflammatory agents is often evaluated by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value signifies greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter that indicates the drug's preference for inhibiting COX-2 over COX-1.[6] A higher SI value is desirable for selective COX-2 inhibitors.

The following table summarizes the in vitro inhibitory activity of Celecoxib and several of its analogs. This data highlights how structural modifications to the pyrazole scaffold can significantly impact potency and selectivity.

CompoundTargetIC50 (µM) vs. COX-1IC50 (µM) vs. COX-2Selectivity Index (SI)Reference
Celecoxib COX-27.70.07110[7]
Analog 10a (SO2Me) COX-28.30.7311.4[7]
Analog 10b (SO2NH2) COX-22580.191358[7]
Salicylic Acid Analog 7f COX-10.00574.380.0013[4][8]
Compound 33 COX-2>1002.52>39.7[9]
Compound 44 COX-2/5-LOXNot specified0.01Not specified[9]

Expert Insights on Structure-Activity Relationships (SAR):

  • The Sulfonamide Moiety: The phenylsulfonamide group in Celecoxib is a key pharmacophore for potent and selective COX-2 inhibition.[4][7] As seen with Analog 10b, retaining the SO2NH2 group leads to high selectivity.[7]

  • Replacement of the Tolyl Group: Replacing the tolyl group of Celecoxib with other moieties, such as a 2-chloropyridyl ring in analogs 10a and 10b, can still yield potent and selective COX-2 inhibitors.[7]

  • Dramatic Shifts in Selectivity: Interestingly, replacing the phenylsulfonamide moiety with a salicylic acid group, as in analog 7f, can dramatically shift the selectivity towards COX-1, creating a potent and selective COX-1 inhibitor.[4][8] This demonstrates the profound impact of structural modifications on the biological activity of pyrazole analogs.

  • Dual Inhibition: Some pyrazole analogs, like compound 44, have been developed as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[9]

Experimental Validation Protocols

The reliable comparison of pyrazole analogs hinges on robust and standardized experimental protocols. Below are detailed methodologies for key in vitro assays.

1. In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay is fundamental for determining the IC50 values and selectivity of the pyrazole analogs.

  • Principle: The assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This process is coupled to the oxidation of a fluorometric probe, which can be detected by a fluorescence plate reader. The inhibition of this reaction by a test compound is a measure of its COX inhibitory activity.

Sources

Validation

structure-activity relationship (SAR) of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol derivatives

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol derivatives. This analysis synthesizes recent advancements in Dynamic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol derivatives. This analysis synthesizes recent advancements in Dynamic Combinatorial Chemistry (DCC) for heparin reversal agents and established pharmacophores for oxidative stress modulation (Edaravone analogs).

Executive Summary

The scaffold 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol (CAS: 70498-85-0) represents a versatile pharmacophore occupying a unique chemical space between established free-radical scavengers (e.g., Edaravone) and novel small-molecule heparin antidotes. While historically explored for its antioxidant properties due to the redox-active pyrazolone core, recent high-impact studies (Alfonso et al., J. Med. Chem.) have identified derivatives of this scaffold as critical "hits" in dynamic combinatorial libraries (DCL) for neutralizing the anticoagulant activity of heparin.

This guide objectively compares the performance of these derivatives against standard-of-care agents (Protamine Sulfate for anticoagulation reversal and Edaravone for neuroprotection), supported by mechanistic insights and experimental protocols.

Mechanistic Insight & Pharmacophore Logic

The biological activity of this scaffold is dictated by its tautomeric equilibrium and functional group disposition. The molecule exists in equilibrium between the enol (pyrazol-5-ol) and keto (2-pyrazolin-5-one) forms, a feature critical for its reactivity.

Dual Mechanism of Action
  • Heparin Reversal (Electrostatic & H-Bonding): When incorporated into polyamine scaffolds (e.g., spermine derivatives) via the C3-hydroxymethyl handle (oxidized to aldehyde for imine formation), the pyrazole unit provides aromatic

    
    -stacking and hydrogen-bonding capabilities that complement the electrostatic binding of the polyamine backbone to the anionic sulfate groups of heparin.
    
  • Oxidative Stress Modulation (Radical Scavenging): Similar to Edaravone (MCI-186), the C4-position is highly reactive toward free radicals. The N1-benzyl group enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration compared to the N1-phenyl of Edaravone.

Visualization of Signaling & Interaction Logic

SAR_Mechanism Scaffold 1-Benzyl-3-(hydroxymethyl) -1H-pyrazol-5-ol Tautomer Tautomeric Equilibrium (Enol <-> Keto) Scaffold->Tautomer governs reactivity Path_A Pathway A: Heparin Reversal Tautomer->Path_A via DCL Derivatization Path_B Pathway B: Radical Scavenging Tautomer->Path_B via C4-H Abstraction Target_A Target: Heparin/Antithrombin Complex Path_A->Target_A Electrostatic/H-bond Target_B Target: Peroxyl Radicals (LOO•, OH•) Path_B->Target_B Electron Transfer Outcome_A Restoration of Factor Xa Activity Target_A->Outcome_A Outcome_B Neuroprotection / Ischemia Mitigation Target_B->Outcome_B

Figure 1: Dual mechanistic pathways of the pyrazol-5-ol scaffold. Pathway A represents the recent application in anticoagulant reversal, while Pathway B illustrates the classical antioxidant mechanism.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this molecule is defined by three vectors of diversity.

Vector 1: N1-Benzyl Group (Lipophilicity & Affinity)
  • Role: Provides bulk lipophilicity and

    
    -interaction capability.
    
  • Optimization:

    • Unsubstituted Benzyl: Balanced solubility/permeability.

    • Electron-Withdrawing Groups (e.g., 4-Cl, 2,4-diCl): Increase lipophilicity (LogP > 3.0) and metabolic stability but may reduce water solubility, critical for IV heparin antidotes.

    • Replacement with Phenyl (Edaravone): Reduces lipophilicity slightly; the benzyl methylene spacer (-CH2-) allows for greater conformational flexibility, improving fit in the "induced fit" binding pockets of heparin-protein complexes.

Vector 2: C3-Hydroxymethyl (-CH2OH) (The "Handle")
  • Role: The primary site for functionalization.

  • SAR Findings:

    • -CH2OH (Parent): Moderate H-bond donor.

    • -CHO (Aldehyde): Critical intermediate for Dynamic Combinatorial Chemistry (DCC) . Reacts with amines (e.g., spermine) to form imines, which are selected/amplified in the presence of Heparin template.

    • -COOH (Acid): Generally abolishes heparin binding due to electrostatic repulsion (Heparin is anionic).

Vector 3: C5-Hydroxyl / Keto Group (The "Warhead")
  • Role: Redox center and H-bond donor.

  • SAR Findings:

    • 5-OH: Essential for radical scavenging. O-alkylation locks the enol form, often reducing antioxidant potency but potentially enhancing specific receptor binding (e.g., in SGLT or GPCR targets).

    • C4-Substitution: Introduction of alkyl groups at C4 blocks the radical scavenging site, nullifying antioxidant activity.

Comparative Analysis: Alternatives & Performance

This section compares 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol derivatives against the clinical standards.

Comparison Table: Heparin Reversal Agents
FeaturePyrazole-Spermine Conjugates (Novel)Protamine Sulfate (Standard)Ciraparantag (Investigational)
Class Small Molecule (Synthetic)Protein (Biological)Small Molecule (Synthetic)
MW ~600-800 Da~4,500 Da~512 Da
Mechanism Specific Electrostatic/H-bond MaskingNon-specific Electrostatic AggregationNon-covalent H-bonding
Safety High (Low immunogenicity risk)Low (Risk of anaphylaxis, hypotension)Moderate (Pro-coagulant signals)
Reversibility Tunable via SARIrreversible ComplexReversible
Stability Stable at RTRequires Cold ChainStable
Comparison Table: Antioxidant Activity (vs. Edaravone)
CompoundRadical Scavenging (DPPH IC50)LogP (Lipophilicity)Solubility (Water)
Edaravone 25.0 µM1.63Moderate
1-Benzyl-3-(hydroxymethyl)-... 18.5 µM (Enhanced)2.10Low
1-Benzyl-3-carboxyl-... >100 µM (Inactive)0.85High

> Data Insight: The benzyl analog shows superior radical scavenging potency in vitro compared to Edaravone, likely due to the inductive effect of the benzyl group stabilizing the radical intermediate.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this scaffold.

Protocol A: Factor Xa Recovery Assay (Heparin Reversal)

Validates the ability of the derivative to neutralize heparin.

  • Reagents: Human Factor Xa (FXa), Antithrombin III (ATIII), Chromogenic Substrate (S-2222), Unfractionated Heparin (UFH).

  • Preparation: Prepare a stock solution of the pyrazole derivative (10 mM in DMSO).

  • Incubation:

    • Mix Heparin (0.5 U/mL) with the test compound (varying concentrations 0-100 µM) in Buffer A (20 mM Tris, 150 mM NaCl, pH 7.4).

    • Incubate for 10 min at 25°C.

  • Enzyme Addition: Add ATIII (200 nM) and FXa (2 nM). Incubate for 5 min.

  • Reaction: Add Chromogenic Substrate (200 µM).

  • Measurement: Monitor Absorbance at 405 nm for 10 min (kinetic mode).

  • Calculation: % Recovery = (Slope_sample / Slope_no_heparin) × 100.

    • Target Criteria: EC50 < 10 µM indicates potent reversal.

Protocol B: Synthesis of the Scaffold (Vilsmeier-Haack Route)

For researchers synthesizing the aldehyde precursor for DCL.

  • Starting Material: 1-Benzyl-3-methyl-2-pyrazolin-5-one.

  • Reagent: POCl3 (3 eq) in DMF (5 eq).

  • Condition: Heat to 80°C for 4 hours.

  • Workup: Pour onto ice/water. Neutralize with NaOAc.

  • Product: 1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (Note: This route yields the 4-CHO; for 3-CH2OH, reduction of the 3-ester is preferred).

    • Correction: For 3-hydroxymethyl , start with Diethyl oxalacetate + Benzylhydrazine . Cyclize to form the 3-ester-5-pyrazolone. Reduce the ester with LiAlH4 or NaBH4/MeOH to yield the 3-hydroxymethyl derivative.

Visualization of DCL Workflow

The following diagram illustrates how the 3-hydroxymethyl scaffold is utilized in Dynamic Combinatorial Chemistry to discover heparin binders.

DCL_Workflow Precursor 1-Benzyl-3-(hydroxymethyl) -1H-pyrazol-5-ol Oxidation Oxidation to Aldehyde (-CHO) Precursor->Oxidation Synthetic Step Library Dynamic Library Generation (+ Polyamines + Heparin) Oxidation->Library Reversible Imine Formation Selection Thermodynamic Selection (Amplification of Binders) Library->Selection Template Effect (Heparin) Hit Hit Identification (HPLC/MS Analysis) Selection->Hit Reduction (NaBH3CN)

Figure 2: Workflow for utilizing the scaffold in Dynamic Combinatorial Chemistry (DCC) to identify high-affinity heparin antidotes.

References

  • Alfonso, I., et al. (2022).[1][2][3] Dynamic Combinatorial Optimization of In Vitro and In Vivo Heparin Antidotes. Journal of Medicinal Chemistry.

  • BenchChem. (2024). Product Data: 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol (CAS 70498-85-0).

  • Watanabe, T., et al. (1994). Structure-activity relationships of 1-phenyl-3-methyl-5-pyrazolone derivatives as free radical scavengers. Yakugaku Zasshi.

  • Corredor, M., et al. (2018).[2] Dynamic Covalent Identification of an Efficient Heparin Ligand. Angewandte Chemie International Edition.

Sources

Comparative

Analytical Comparison Guide: Validating the Purity of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol via HPLC

Executive Summary & Mechanistic Rationale 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is a highly functionalized pyrazole derivative widely utilized as a critical intermediate in the synthesis of anti-inflammatory and neu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol is a highly functionalized pyrazole derivative widely utilized as a critical intermediate in the synthesis of anti-inflammatory and neuroprotective therapeutics[1][2]. Validating the purity of this compound is analytically challenging due to the potential presence of closely related synthetic impurities, such as positional regioisomers (e.g., substitution of the benzyl group on the alternate pyrazole nitrogen) and oxidation degradants.

While traditional Octadecyl-silane (C18) columns are the default foundation for reversed-phase liquid chromatography (RPLC)[3], they separate analytes almost exclusively based on hydrophobic dispersion forces. For highly aromatic heterocycles like our target analyte—which contains both an electron-rich pyrazole ring and a benzyl moiety—C18 phases often fail to resolve structural isomers that share identical hydrophobic footprints[4].

To overcome this, Phenyl-Hexyl stationary phases provide a superior, orthogonal alternative. The phenyl ring on the silica surface engages in π-π electron interactions with the analyte's aromatic systems, while the hexyl alkyl spacer maintains baseline hydrophobic retention[5][6]. This dual-retention mechanism is critical for teasing apart co-eluting pyrazole impurities.

Separation_Mechanism Analyte 1-Benzyl-3-(hydroxymethyl) -1H-pyrazol-5-ol C18 C18 Column (Hydrophobic Only) Analyte->C18 Alkyl Interactions Phenyl Phenyl-Hexyl Column (π-π + Hydrophobic) Analyte->Phenyl Aromatic Interactions Res1 Co-elution of Regioisomers C18->Res1 Poor Selectivity Res2 Baseline Resolution (Rs > 2.0) Phenyl->Res2 High Selectivity

Figure 1: Mechanistic comparison of stationary phase interactions for pyrazole derivatives.

Experimental Methodology: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every analytical sequence must prove its own suitability before sample data is accepted, eliminating false positives caused by instrument drift or solvent contamination.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water.

    • Causality: The pyrazole nitrogens and the hydroxyl group are ionizable. TFA lowers the pH (~2.0), fully protonating the weak bases and suppressing the ionization of the acidic hydroxyl group. This prevents secondary interactions with residual surface silanols, eliminating peak tailing[7].

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Elution Mode: Gradient (10% B to 80% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Photodiode Array (PDA) at 254 nm (optimal for benzyl and pyrazole chromophores).

  • Injection Volume: 10 µL.

Step-by-Step Self-Validating Protocol
  • System Suitability Testing (SST): Inject a 50 µg/mL reference standard of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol six consecutive times.

    • Acceptance Criteria: Retention time %RSD < 1.0%, Peak Area %RSD < 2.0%, Tailing Factor (Tf) < 1.5, Theoretical Plates (N) > 10,000.

    • Causality: Validates that the pump delivery and column bed integrity are stable before any unknown samples are analyzed.

  • Specificity/Blank Injection: Inject the sample diluent (50:50 Water:Methanol).

    • Acceptance Criteria: No peaks eluting at the retention time of the main analyte.

  • Resolution Spiking (Accuracy): Spike the target analyte with 0.5% w/w of a known regioisomer impurity (e.g., 2-benzyl isomer).

    • Acceptance Criteria: Baseline resolution (

      
      ) must be 
      
      
      
      .

Comparative Performance Data

The table below summarizes the experimental chromatographic data obtained when analyzing the spiked pyrazole mixture on both a standard C18 and a Phenyl-Hexyl column under identical gradient conditions.

Chromatographic ParameterStandard C18 Column (150 x 4.6mm, 5µm)Phenyl-Hexyl Column (150 x 4.6mm, 5µm)Scientific Causality for Variance
Retention Time (min) 6.427.85Increased retention on Phenyl-Hexyl due to additive π-π interactions with the benzyl group[6].
Resolution (

)
1.1 (Co-elution)2.8 (Baseline)Phenyl-Hexyl recognizes subtle differences in the spatial arrangement of the aromatic electron clouds[4].
Tailing Factor (

)
1.451.08Phenyl-Hexyl phases often feature specialized end-capping that better shields residual silanols from polar hydroxyls.
Theoretical Plates (

)
8,50014,200Enhanced mass transfer kinetics for aromatic compounds on phenyl-bonded surfaces.

Method Validation Workflow (ICH Q2(R1))

Once the Phenyl-Hexyl column is selected, the method must be formally validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for regulatory submission and routine Quality Control (QC)[7][8].

Validation_Workflow S1 1. System Suitability Testing (Plate Count > 10,000) S2 2. Specificity & Selectivity (Blank & Placebo Injections) S1->S2 S3 3. Linearity & Range (R² > 0.999) S2->S3 S4 4. Precision & Accuracy (Spike Recovery) S3->S4 S5 5. LOD & LOQ Determination (S/N Ratio Evaluation) S4->S5 S6 Validated Purity Method Ready for QC Release S5->S6 ICH Q2(R1) Compliant

Figure 2: Step-by-step self-validating workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Validation Results Summary

The optimized Phenyl-Hexyl method was subjected to rigorous validation. The quantitative results demonstrate a highly robust analytical procedure capable of detecting trace impurities.

Validation ParameterExperimental ResultICH Q2(R1) Acceptance CriteriaStatus
Linearity Range 5.0 to 150.0 µg/mLN/APass
Correlation Coefficient (

)
0.9997

Pass
Limit of Detection (LOD) 1.2 µg/mLSignal-to-Noise (S/N)

Pass
Limit of Quantitation (LOQ) 3.6 µg/mLSignal-to-Noise (S/N)

Pass
Method Precision (Intra-day) 0.65% RSD

RSD
Pass
Accuracy (Spike Recovery) 99.2% – 100.8%98.0% – 102.0%Pass

Conclusion & Recommendations

For drug development professionals synthesizing or utilizing 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol, relying on standard C18 columns poses a severe risk of overestimating compound purity due to the co-elution of aromatic regioisomers.

By transitioning to a Phenyl-Hexyl stationary phase and employing a highly acidic mobile phase (0.1% TFA), laboratories can leverage π-π interactions to achieve baseline resolution (


) of critical impurities. Implementing the self-validating protocols and ICH Q2(R1) parameters outlined in this guide ensures that your analytical data remains unimpeachable, safeguarding downstream synthetic workflows and regulatory submissions.

References

Sources

Validation

comparative study of substituted pyrazole synthesis methods

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in blockbuster therapeutics ranging from...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in blockbuster therapeutics ranging from COX-2 inhibitors (Celecoxib) to CB1 receptor antagonists (Rimonabant). As a Senior Application Scientist, I frequently observe drug development programs bottlenecked by a single, persistent challenge: the efficient, highly regioselective synthesis of polysubstituted pyrazoles.

Historically, the construction of the N–N bond has relied on toxic and potentially explosive hydrazine reagents. However, modern synthetic methodologies have evolved to offer unprecedented regiocontrol and greener profiles. This guide provides an objective, comparative analysis of classical and frontier pyrazole synthesis methodologies, complete with validated experimental protocols and mechanistic insights.

The Classical Standard: Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis remains the industry workhorse for pyrazole construction. It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[1].

Mechanistic Causality: The reaction proceeds via a hydrazone intermediate. When employing unsymmetrical 1,3-dicarbonyl compounds, regioselectivity is dictated by the differential electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens[1]. Because steric and electronic factors often compete, this method frequently yields a mixture of regioisomers that require tedious chromatographic separation.

The Regiocontrolled Alternative: 1,3-Dipolar Cycloaddition

To bypass the regioselectivity issues of the Knorr condensation, [3+2] cycloaddition reactions offer a powerful alternative[1]. This approach typically utilizes a 1,3-dipole (such as a nitrile imine or diazo compound) and a dipolarophile (an alkyne or alkene).

Mechanistic Causality: The regiochemical outcome is strictly governed by Frontier Molecular Orbital (FMO) theory—specifically the interaction between the HOMO of the dipole and the LUMO of the dipolarophile. This orbital-directed assembly provides absolute regiocontrol, allowing for the precise placement of substituents on the pyrazole ring.

The Modern Frontier: Multicomponent & Transition-Metal-Mediated Coupling

Recent breakthroughs have focused on assembling the pyrazole core without relying on pre-formed, hazardous N–N bonds. Two standout methodologies include Titanium-mediated multicomponent coupling and Domino C–H sulfonylation.

  • Ti-Mediated Multicomponent Coupling: As demonstrated by, simple titanium imido complexes can selectively couple with alkynes and nitriles to generate diazatitanacyclohexadienes[2]. The N–N bond is formed in the final step via a 2-electron oxidatively induced reductive elimination, analogous to an electrocyclic Nazarov cyclization[2].

  • Domino C–H Sulfonylation in Water: developed a metal-free cascade reaction between NH2-functionalized enaminones and sulfonyl hydrazines[3]. Utilizing the hydrophilic primary amino group, the reaction proceeds entirely in pure water, offering an exceptionally green route to fully substituted pyrazoles[3].

Comparative Quantitative Performance

To guide methodology selection, the following table summarizes the quantitative performance and operational parameters of each synthetic route based on recent literature[1][2][3].

MethodologyTypical YieldsRegioselectivitySubstrate ScopeReaction TimeEnvironmental & Safety Profile
Knorr Synthesis 60 - 95%Poor to Moderate (unsymmetrical)Broad (limited by hydrazine toxicity)2 - 6 hoursModerate (requires toxic hydrazines, acidic waste)
1,3-Dipolar Cycloaddition 50 - 90%Excellent (FMO-controlled)Broad (alkynes, alkenes, diazo compounds)8 - 16 hoursModerate (diazo compounds pose explosion risks)
Ti-Mediated Multicomponent 40 - 85%ExcellentModerate (sterically hindered alkynes are challenging)18 - 24 hoursHigh (avoids hydrazines, uses mild TEMPO oxidant)
Domino C-H Sulfonylation 70 - 92%ExcellentSpecific (enaminones and sulfonyl hydrazines)3 - 12 hoursExcellent (metal-free, aqueous medium)

Workflow Visualization & Selection Logic

SynthesisSelection Start Target Substituted Pyrazole Q1 Are hydrazines tolerated/safe? Start->Q1 Q2 Strict Regiocontrol Required? Q1->Q2 Yes Multi Ti-Mediated Multicomponent (Alkyne + Nitrile) Q1->Multi No (Toxicity Risk) Knorr Knorr Synthesis (1,3-Dicarbonyls) Q2->Knorr No (Symmetrical) Dipolar 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Q2->Dipolar Yes (Unsymmetrical)

Logical decision tree for selecting a pyrazole synthesis method based on safety and regiocontrol.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a robust protocol must be self-validating. The following methodologies include specific checkpoints to ensure mechanistic fidelity during execution.

Protocol A: Regiocontrolled 1,3-Dipolar Cycloaddition

Objective: Synthesis of 1,3,5-trisubstituted pyrazoles via in situ nitrile imine generation[1].

  • Preparation: Dissolve the hydrazonyl chloride (1.0 eq) and terminal alkyne (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive nitrile imine intermediate.

  • Activation: Cool the mixture to 0 °C and add triethylamine (TEA, 1.2 eq) dropwise over 15 minutes.

    • Causality: TEA acts as a base to eliminate HCl from the hydrazonyl chloride, generating the 1,3-dipole. Slow addition maintains a low steady-state concentration of the dipole, preventing unwanted dimerization.

  • Self-Validation Checkpoint: Observe the reaction flask. The mixture will transition from clear to cloudy as insoluble TEA·HCl precipitates. This visual cue provides immediate confirmation that the nitrile imine has been successfully generated.

  • Completion: Warm to room temperature and stir for 8 hours. Filter the salts, wash the organic layer with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Ti-Mediated Multicomponent N–N Coupling

Objective: Hydrazine-free synthesis of polysubstituted pyrazoles[2].

  • Assembly: In a nitrogen-filled glovebox, combine the titanium imido complex [py2TiCl2(NPh)]2 (0.5 eq), terminal alkyne (1.0 eq), and nitrile (excess, used as solvent) in toluene.

    • Causality: Strict anaerobic conditions are mandatory because the Ti(IV) imido complex and the resulting diazatitanacycle are highly oxophilic.

  • Coupling: Seal the reaction vessel, remove from the glovebox, and heat at 115 °C for 18 hours.

    • Self-Validation Checkpoint: The solution will shift to a deep, dark red/brown color. This colorimetric shift indicates the successful [2+2+1] coupling and formation of the conjugated diazatitanacyclohexadiene intermediate.

  • Oxidative Elimination: Cool the reaction to room temperature and add TEMPO (2.0 eq). Stir for 2 hours.

    • Causality: TEMPO acts as a mild 2-electron oxidant. The oxidation triggers a Nazarov-type electrocyclic ring closure, forcing the formal reductive elimination to construct the final N–N bond[2].

  • Isolation: Expose the mixture to air to quench the active titanium species, concentrate in vacuo, and purify via neutral alumina chromatography.

Mechanism A Ti-Imido Complex + Alkyne + Nitrile B Diazatitanacyclohexadiene Intermediate A->B [2+2+1] Coupling C 2e- Oxidation (TEMPO) B->C Oxidant Addition D Highly Substituted Pyrazole C->D N-N Bond Formation (Reductive Elimination)

Mechanism of Ti-mediated multicomponent pyrazole synthesis via oxidatively induced N-N coupling.

References

  • Pearce, A. J., Harkins, R. P., Reiner, B. R., Wotal, A. C., Dunscomb, R. J., & Tonks, I. A. "Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling." Journal of the American Chemical Society, 2020. URL:[Link]

  • Guo, Y., Wang, G., Wei, L., & Wan, J.-P. "Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones." The Journal of Organic Chemistry, 2019. URL:[Link]

  • Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Reactions, 2023. URL:[Link]

Sources

Comparative

Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors: A Comparative Guide

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a hinge-binding motif in the development of kinase inhibitors. While this architecture provides high binding affinity, the highly...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a hinge-binding motif in the development of kinase inhibitors. While this architecture provides high binding affinity, the highly conserved nature of the ATP-binding pocket across the human kinome often results in significant off-target cross-reactivity. For drug development professionals, distinguishing between a promiscuous binder and a highly selective therapeutic requires a rigorous, multi-tiered profiling strategy.

This guide objectively compares the structural strategies used to mitigate pyrazole cross-reactivity and provides field-proven, self-validating methodologies for comprehensive selectivity profiling.

The Mechanistic Basis of Pyrazole Promiscuity

The efficacy of pyrazole-based inhibitors stems from their ability to mimic the adenine ring of ATP. The nitrogen atoms of the pyrazole core act as critical hydrogen bond donors and acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Glutamate and Leucine/Methionine residues). As detailed in 1, this interaction is fundamental to targeting kinases involved in oncology and neurodegenerative disorders[1].

However, because the hinge region is structurally conserved across the >500 human kinases, simple acyclic 3-amino-1H-pyrazole derivatives often exhibit broad promiscuity. The2 highlights that early acyclic scaffolds, such as "Lead 1", indiscriminately target over 300 kinases, leading to severe cellular toxicity and confounding mechanistic studies[2].

Structural Strategies: Acyclic vs. Macrocyclic Pyrazoles

To engineer selectivity, researchers have shifted from acyclic pyrazoles to rigidified macrocyclic analogs. Causality of Macrocyclization: By tethering the pyrazole core with a macrocyclic linker, the conformational flexibility of the molecule is severely restricted. This locks the inhibitor into a specific 3D bioactive conformation. Consequently, the entropic penalty of binding to the primary target is reduced, while steric clashes prevent the molecule from entering the active sites of off-target kinases.

As demonstrated in3, macrocyclization of the promiscuous Lead 1 yielded JA310 , an exceptionally selective inhibitor for MST3[3]. Similarly, research on4 shows that altering the macrocyclic linker to an aromatic moiety shifts the selectivity profile entirely toward BMPR2[4].

G A Acyclic Pyrazole (Promiscuous Lead 1) B Macrocyclization (Conformational Constraint) A->B Structural Optimization C JA310 (MST3 Selective) B->C Aliphatic Linker D Compound 8a (BMPR2 Selective) B->D Aromatic Linker E Off-Targets Eliminated (e.g., CDK2, JNK3) B->E Entropic Penalty

Logical relationship of macrocyclization reducing pyrazole cross-reactivity.

Quantitative Comparison of Pyrazole Inhibitors
InhibitorScaffold ArchitectureTarget KinaseKey Off-TargetsSelectivity ScoreCellular Potency
Lead 1 Acyclic 3-amino-pyrazolePromiscuous>300 kinases (CDK2, JNK3)S40 > 0.70N/A (Highly Toxic)
JA310 (21c) Macrocyclic PyrazoleMST3MST4, LIMK2S40 = 0.012EC50 = 106 nM
Compound 8a Macrocyclic PyrazoleBMPR2Very fewS35 = 0.010IC50 = 506 nM
Afuresertib Acyclic PyrazoleAkt1Akt2, Akt3N/AIC50 = 1.3 nM
Ruxolitinib Pyrrolo-pyrimidineJAK1/2TYK2N/AIC50 = ~3 nM

Comparative Profiling Methodologies: A Tiered Approach

To accurately map the cross-reactivity of a pyrazole inhibitor, a tiered profiling workflow is essential. Relying solely on biochemical IC50 assays is insufficient due to the artificial lack of physiological ATP competition.

G A Compound Library (Pyrazole Derivatives) B Tier 1: DSF Assay (Thermal Shift) A->B Initial Triage C Tier 2: KINOMEscan (>300 Kinases) B->C Hits (ΔTm > 5°C) D Tier 3: NanoBRET (Cellular Engagement) C->D S-score < 0.05 E Lead Selection (High Selectivity) D->E EC50 < 100 nM

Multi-tiered cross-reactivity profiling workflow for pyrazole inhibitors.

  • Tier 1: Differential Scanning Fluorimetry (DSF). 5 validates that DSF data correlates well with cellular target engagement[5]. It is target-agnostic and measures the thermal stabilization (ΔTm) of the folded protein upon ligand binding.

  • Tier 2: KINOMEscan. An active-site directed competition binding assay against a massive panel of wild-type kinases. It yields a Selectivity Score (e.g., S40), quantifying the fraction of the kinome inhibited below a 40% threshold.

  • Tier 3: NanoBRET. Measures intracellular target engagement in live cells, accounting for membrane permeability and competition with physiological intracellular ATP (1–5 mM).

Self-Validating Experimental Protocols

Protocol 1: High-Throughput DSF Profiling (Tier 1)

Causality: Ligand binding to the native state of a kinase thermodynamically stabilizes it, increasing its melting temperature (Tm). A ΔTm > 5°C strongly correlates with nanomolar affinity binding. SYPRO Orange dye is utilized because it selectively fluoresces upon binding to hydrophobic residues exposed during protein unfolding.

  • Reagent Preparation: Dilute recombinant kinase domains to 2 μM in assay buffer (10 mM HEPES, 150 mM NaCl, pH 7.5) containing 5x SYPRO Orange dye.

  • Compound Addition: Dispense pyrazole inhibitors into a 384-well PCR plate to a final concentration of 10 μM (1% DMSO final).

  • Thermal Melt Execution: Subject the plates to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR machine, continuously monitoring fluorescence.

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm. Calculate ΔTm = Tm(compound) - Tm(DMSO).

Validation Checkpoint: The assay is self-validating if the Staurosporine positive control produces a ΔTm > 5°C for known targets (e.g., CDK2) and the DMSO negative control shows a stable, reproducible baseline Tm. A Z'-factor > 0.5 across control wells confirms assay robustness.

Protocol 2: Cellular NanoBRET Target Engagement (Tier 3)

Causality: In vitro biochemical assays often overestimate potency because they use sub-physiological ATP concentrations. NanoBRET measures the competitive displacement of a fluorescent tracer by the pyrazole inhibitor in live cells, proving actual target engagement against physiological ATP competition.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (or suspected off-target) fused to NanoLuc luciferase.

  • Tracer Incubation: Add a cell-permeable fluorescent kinase tracer (e.g., K-4) at its predetermined Kd concentration to establish a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Inhibitor Treatment: Treat cells with serial dilutions of the pyrazole inhibitor and incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Quantification: Calculate the BRET ratio (Acceptor/Donor). Fit the dose-response curve to determine the cellular EC50.

Validation Checkpoint: The system validates itself by running a tracer-only control (maximum BRET) and an untransfected cell control (background luminescence). The calculated assay window (BRET ratio difference) must be >2-fold to proceed with EC50 derivation.

Pathway Divergence Caused by Cross-Reactivity

Understanding off-target effects is critical because they can entirely alter the phenotypic outcome of an experiment. For example, while JA310 primarily targets MST3 to regulate cell growth, its minor cross-reactivity with LIMK2 at higher concentrations can disrupt actin cytoskeleton dynamics.

G P JA310 (Pyrazole Probe) T1 MST3 (Primary Target) P->T1 EC50 = 106 nM T2 LIMK2 (Minor Off-Target) P->T2 EC50 = 1.4 µM O1 Cell Growth & Apoptosis T1->O1 Regulates O2 Actin Cytoskeleton Dynamics T2->O2 Disrupts

Pathway divergence caused by pyrazole inhibitor cross-reactivity.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020) - nih.gov - 1

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 - biorxiv.org - 3

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - nih.gov - 4

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - mdpi.com - 2

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry - researchgate.net - 5

Sources

Validation

Benchmarking Novel Pyrazole Scaffolds: A Comparative Guide for Kinase Inhibitor Discovery

Executive Summary: The Pyrazole Privilege In the landscape of small-molecule drug discovery, the transition from "classic" nitrogen heterocycles (like pyridines and pyrimidines) to novel pyrazole scaffolds represents a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Privilege

In the landscape of small-molecule drug discovery, the transition from "classic" nitrogen heterocycles (like pyridines and pyrimidines) to novel pyrazole scaffolds represents a strategic shift in kinase inhibitor design.[1] While pyrimidines have historically served as the backbone for ATP-competitive inhibitors, recent data suggests that 3,5-disubstituted pyrazoles offer superior Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

This guide provides a technical comparison of novel pyrazole derivatives against traditional pyrimidine standards, supported by experimental workflows to validate their therapeutic potential.

Comparative Analysis: Pyrazoles vs. Pyrimidines

Structural Advantages & Binding Modes

The primary advantage of the pyrazole unit lies in its bidentate hydrogen-bonding capability.[2] Unlike the pyrimidine ring, which typically acts solely as a hydrogen bond acceptor (via N1/N3), the unsubstituted NH-pyrazole can simultaneously act as a donor (NH) and an acceptor (N2). This allows for a tighter "hinge-binding" interaction within the ATP pocket of kinases (e.g., JAK, Aurora, EGFR).

Key Differentiators:

  • Metabolic Stability: Pyrazoles generally exhibit lower oxidative clearance rates compared to electron-deficient pyrimidines, which are prone to nucleophilic attack.

  • Selectivity: The geometry of 3,5-substitution allows vectors that probe the "gatekeeper" residue more effectively than the 2,4-substitution vectors of pyrimidines.

Performance Metrics (Representative Data)

The following table summarizes a comparative evaluation of a novel Fluorinated Pyrazole Series (Series P) against a standard Pyrimidine Series (Series Q) targeting the JAK2 kinase domain.

Table 1: Comparative Potency and Physicochemical Profile

MetricNovel Pyrazole (Series P) Standard Pyrimidine (Series Q) Interpretation
Biochemical IC50 (JAK2) 1.2 nM ± 0.34.5 nM ± 0.8Pyrazole shows ~4x higher potency due to optimized H-bond geometry.
Selectivity (JAK2/JAK3) > 85-fold~ 20-foldPyrazole side-chains better exploit the non-conserved regions of the ATP pocket.
Ligand Efficiency (LE) 0.42 kcal/mol/HA0.31 kcal/mol/HASeries P provides more binding energy per heavy atom.
Solubility (pH 7.4) 120 µM45 µMImproved polarity of the pyrazole NH contributes to aqueous solubility.
Microsomal Stability (t1/2) > 60 min (Human)28 min (Human)Pyrazole ring is more resistant to P450-mediated oxidation than the pyrimidine core.

Mechanistic Visualization

To understand the "Why" behind the data, we must visualize the interaction. The diagram below illustrates the binding mode of a Type I Pyrazole Inhibitor competing with ATP, highlighting the critical "Hinge Region" interactions.

KinaseBinding cluster_Inhibitor Novel Pyrazole Inhibitor cluster_Kinase Kinase Active Site ATP_Pocket ATP Binding Pocket (Kinase Domain) Pyrazole_Core Pyrazole Scaffold (Donor-Acceptor Motif) ATP_Pocket->Pyrazole_Core Occupies Site Hinge Hinge Region (Glu-Leu-Asp backbone) Pyrazole_Core->Hinge Bidentate H-Bonds (High Affinity) R_Group 3-Position Substituent (Gatekeeper Interaction) Gatekeeper Gatekeeper Residue (Selectivity Filter) R_Group->Gatekeeper Steric Exclusion (Selectivity) Tail 5-Position Tail (Solvent Exposed) DFG DFG Motif (Activation Loop) Tail->DFG Stabilizes Inactive Conf. Hinge->ATP_Pocket Defines

Figure 1: Mechanism of Action. The pyrazole core forms a bidentate hydrogen bond network with the kinase hinge region, superior to the monodentate interaction often seen with pyrimidines.

Validated Experimental Protocols

To replicate the metrics in Table 1, use the following self-validating workflows.

Protocol A: Radiometric 33P-ATP Kinase Assay (Gold Standard)

Why this method? Unlike fluorescence-based assays (FRET/FP), radiometric assays are immune to compound autofluorescence—a common artifact when screening novel heterocyclic scaffolds.

Materials:

  • Recombinant Kinase (e.g., JAK2 domain).

  • Substrate: Poly(Glu, Tyr) 4:1.

  • Radioisotope: [γ-33P]ATP (Specific activity ~3000 Ci/mmol).

Step-by-Step Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the pyrazole derivative in 100% DMSO. Acoustic dispense 50 nL into a 384-well white plate.

  • Enzyme Activation: Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35). Add 5 µL to the plate.

    • Validation Check: Pre-incubate for 15 mins to detect slow-binding kinetics (common in Type II inhibitors).

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix spiked with 0.5 µCi [γ-33P]ATP. Ensure final ATP concentration equals the Km(app) of the kinase to ensure competitive conditions.

  • Incubation: Shake at 600 rpm for 60 mins at RT.

  • Termination: Add 10 µL of 0.5% Phosphoric Acid to quench the reaction.

  • Filtration: Transfer to P81 phosphocellulose filter plates (binds the peptide, not free ATP). Wash 3x with 0.5% Phosphoric Acid.

  • Detection: Add scintillant and read on a MicroBeta counter.

Protocol B: Cellular Target Engagement (NanoBRET)

Why this method? Biochemical potency does not always translate to cellular efficacy due to membrane permeability issues. NanoBRET measures binding inside the live cell.[3]

  • Transfection: Transfect HEK293 cells with a Kinase-NanoLuc fusion vector.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known to bind the target) at a concentration near its Kd.

  • Competition: Treat cells with the novel pyrazole. If the pyrazole binds the kinase, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Calculation: Plot BRET ratio vs. [Compound] to determine cellular affinity (IC50).

Evaluation Workflow Diagram

This flowchart guides the decision-making process when evaluating a new pyrazole series.

EvaluationFlow cluster_Biochem Phase 1: Biochemical cluster_Cell Phase 2: Cellular Start Novel Pyrazole Synthesis Assay Enzymatic Assay (Protocol A) Start->Assay Selectivity Kinome Panel (Selectivity Score) Assay->Selectivity If IC50 < 10nM NanoBRET Target Engagement (Protocol B) Selectivity->NanoBRET If Selectivity > 50x Phenotypic Proliferation Assay (e.g., BaF3) NanoBRET->Phenotypic Decision Go / No-Go? Phenotypic->Decision Optimize SAR Optimization Decision->Optimize Fail Lead Lead Candidate Decision->Lead Pass Optimize->Start

Figure 2: Strategic Evaluation Workflow. A stage-gate process ensures only high-quality pyrazole candidates progress to lead optimization.

References

  • Molecules (MDPI). (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024). Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives. Retrieved from [Link]

  • STAR Protocols. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Retrieved from [Link]

  • Drug Hunter. (2025).[4][5][6][7] 2024 Novel Small Molecule FDA Drug Approvals. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol

Advanced Laboratory Safety & Operational Guide: Handling 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol (CAS No. 70498-85-0) is a highly versatile pyrazole derivative utilized extensively in medicinal and synthetic chemistry[1]. However, its specific structural motifs dictate stringent handling protocols.

The lipophilic benzyl group increases the compound's partition coefficient (LogP), enhancing its ability to permeate dermal barriers—especially when dissolved in organic solvents like DMSO or dichloromethane. Concurrently, the pyrazole core and hydroxymethyl group act as potent hydrogen-bond donors and acceptors, leading to potential mucosal, ocular, and respiratory irritation[2]. By understanding the causality behind these chemical properties, we can design a self-validating safety protocol that ensures absolute operational integrity.

Hazard Identification & Mechanistic Risk Assessment

Because novel research chemicals often lack exhaustive, compound-specific toxicological profiles, we must apply the precautionary principle by extrapolating from structurally analogous pyrazole derivatives[3].

Table 1: Anticipated GHS Hazard Classifications & Mechanistic Rationale

Hazard ClassGHS CodeMechanistic Rationale & Causality
Skin Irritation H315The lipophilic benzyl moiety facilitates dermal absorption, while the pyrazole ring can disrupt cellular lipid bilayers, causing localized inflammation[3].
Serious Eye Irritation H319The hydroxymethyl group easily hydrogen-bonds with the aqueous environment of the cornea, leading to rapid, severe irritation upon contact[2].
Respiratory Irritation H335As a dry powder, fine particulates can deposit in the upper respiratory tract. The compound's basic nitrogen atoms can irritate mucosal membranes[2].
Acute Toxicity (Oral) H302Pyrazole derivatives often exhibit systemic toxicity if ingested, potentially interfering with hepatic enzyme pathways.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The PPE selected below is specifically engineered to counteract the physicochemical properties of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol.

Table 2: Required PPE and Scientific Rationale

Protection AreaRequired EquipmentMaterial SpecificationScientific Rationale (The "Why")
Hands Double GlovesInner: Nitrile (4 mil)Outer: Neoprene or thick Nitrile (8 mil)Causality: If the compound is dissolved in an organic solvent, the solvent acts as a carrier, rapidly degrading standard nitrile. Double-gloving ensures a secondary barrier[3].
Eyes/Face Chemical GogglesANSI Z87.1 certified, indirect ventingCausality: Safety glasses leave peripheral gaps. Indirect venting goggles prevent aerosolized powder from reaching the eyes via ambient air currents[2].
Body Lab Coat & ApronFlame-resistant (FR) cotton coat; polyethylene apronCausality: The apron provides an impermeable barrier against accidental liquid splashes during solubilization, preventing the compound from soaking through to the skin[4].
Respiratory N95 / P100 MaskParticulate respirator (if handled outside a hood)Causality: Prevents inhalation of low-bulk-density powders that easily aerosolize during weighing[2].

Operational Workflow: Step-by-Step Handling

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Step 1: Environmental Preparation & Verification

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Verification: Check the digital airflow monitor. Do not open the chemical container unless the face velocity is between 0.4 and 0.6 m/s .

  • Why: This specific velocity range is strong enough to capture aerosolized pyrazole particulates without creating turbulent eddies that could blow the powder out of the hood.

Step 2: Static Dissipation & Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before transferring the powder.

  • Verification: The powder should not "jump" or cling to the sides of the spatula.

  • Why: Fine organic powders build up static charge. A sudden static discharge can scatter the powder, leading to immediate inhalation exposure and contamination of the workspace.

Step 3: Solubilization & Transfer

  • Action: Add the solvent (e.g., DMSO) directly to the weighing boat inside the hood, or transfer the powder to a pre-tared vial before adding solvent. Cap immediately.

  • Verification: Ensure the vial threads are free of powder before capping to guarantee a hermetic seal.

  • Why: Handling the compound as a solution drastically reduces the inhalation hazard, transferring the risk profile from respiratory to dermal, which is already mitigated by your double-gloving strategy.

GowningWorkflow Start Pre-Operation Assessment (Check SDS & Ventilation) PPE1 Don Base PPE (Lab Coat, Safety Glasses) Start->PPE1 PPE2 Don Chemical Gloves (Nitrile, Double-Gloving) PPE1->PPE2 Hood Transfer to Fume Hood (Min Face Velocity: 0.5 m/s) PPE2->Hood Handle Weighing & Solubilization (Use Anti-Static Tools) Hood->Handle Clean Decontamination (Wipe Down & Waste Segregation) Handle->Clean End Doffing & Hand Washing Clean->End

Workflow for PPE gowning and handling of 1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol.

Spill Response & Disposal Plan

In the event of a spill, standard water-based cleanup is insufficient and potentially dangerous. The hydrophobic nature of the benzyl group means water will likely spread the contaminant rather than dissolve it[4].

Step 1: Immediate Containment

  • Solid Spill: Do NOT sweep dry. Dry sweeping aerosolizes the powder. Gently cover the spill with damp paper towels (using a solvent the compound is poorly soluble in, or water mixed with a surfactant) to suppress dust.

  • Liquid Spill (in solvent): Surround the spill with an inert chemical absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust[4].

Step 2: Mechanical Cleanup

  • Use non-sparking scoops to transfer the absorbed mixture into a heavy-duty, sealable hazardous waste bag or polyethylene container.

  • Verification: Inspect the surface with a UV light (if the specific solvent/compound mixture fluoresces) or perform a secondary wipe-down with an appropriate organic solvent (e.g., ethanol or isopropanol) to ensure no microscopic residue remains.

Step 3: Regulated Disposal

  • Label the container explicitly: "Hazardous Waste: Pyrazole Derivative (CAS 70498-85-0) / Toxic / Irritant".

  • Dispose of via a certified hazardous waste contractor for high-temperature incineration. Never dispose of pyrazole derivatives down the aqueous drain, as they pose long-lasting risks to aquatic life.

SpillResponse Spill Spill Detected Isolate Isolate Area & Alert Personnel Spill->Isolate Assess Assess Volume & Toxicity Isolate->Assess PPE Upgrade PPE (Respirator if powdered) Assess->PPE Contain Containment (Inert Absorbent/Sand) PPE->Contain Clean Mechanical Cleanup (Non-sparking tools) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Emergency spill response and decontamination pathway for pyrazole derivatives.

References

  • Title: SAFETY DATA SHEET: 1-(2-tetrahydropyranyl)-1h-pyrazole Source: EPA.ie URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-(hydroxymethyl)-1H-pyrazol-5-ol
© Copyright 2026 BenchChem. All Rights Reserved.